molecular formula C3H4BrN3O B1527131 3-Bromo-5-methoxy-1H-1,2,4-triazole CAS No. 15777-61-4

3-Bromo-5-methoxy-1H-1,2,4-triazole

Cat. No.: B1527131
CAS No.: 15777-61-4
M. Wt: 177.99 g/mol
InChI Key: GZNWPBNTUMRPCL-UHFFFAOYSA-N
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Description

3-Bromo-5-methoxy-1H-1,2,4-triazole is a valuable chemical intermediate designed for research and development, particularly in the field of medicinal chemistry. The 1,2,4-triazole scaffold is a recognized privileged structure in drug discovery, known for its ability to interact with diverse biological targets through hydrogen bonding and dipole interactions . The bromo substituent at the 3-position offers a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the rapid exploration of structure-activity relationships (SAR) . This makes the compound an ideal precursor for constructing novel di-arylated triazole libraries aimed at developing new therapeutic agents. Researchers can leverage this scaffold to develop compounds targeting a range of diseases, given that 1,2,4-triazole cores are found in FDA-approved drugs for conditions like cancer (e.g., anastrozole and letrozole) and fungal infections (e.g., fluconazole and voriconazole) . The bromine atom allows for strategic diversification, facilitating the creation of analogs for high-throughput screening and lead optimization campaigns. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3-methoxy-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BrN3O/c1-8-3-5-2(4)6-7-3/h1H3,(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZNWPBNTUMRPCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NNC(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60718250
Record name 5-Bromo-3-methoxy-1H-1,2,4-triazole
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URL https://comptox.epa.gov/dashboard/DTXSID60718250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15777-61-4
Record name 5-Bromo-3-methoxy-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Senior Scientist's Guide to the Physicochemical Characterization of 3-Bromo-5-methoxy-1H-1,2,4-triazole: An Essential Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of approved drugs with diverse therapeutic applications, from antifungal to antiviral agents.[1][2] Its unique electronic properties and capacity for hydrogen bonding make it a privileged scaffold in drug design. This guide focuses on a specifically functionalized derivative, 3-Bromo-5-methoxy-1H-1,2,4-triazole, a compound poised for exploration in synthetic and medicinal chemistry programs. The introduction of a bromine atom offers a versatile handle for further chemical modification, while the methoxy group can subtly modulate the molecule's electronic and lipophilic character.[3]

This document serves as a comprehensive technical manual, outlining the critical physicochemical properties of this compound and providing field-proven, step-by-step protocols for their experimental determination. As a senior application scientist, the emphasis is not merely on the "what" but the "why"—explaining the causality behind experimental choices and framing the data within the broader context of absorption, distribution, metabolism, and excretion (ADME) principles that govern a molecule's journey to becoming a viable drug candidate.

Strategic Importance and Molecular Profile

The 1,2,4-triazole ring is a five-membered heterocycle that is prevalent in a wide range of biologically active compounds.[2][4] Its derivatives are known to exhibit significant pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][4][5] The value of 3-Bromo-5-methoxy-1H-1,2,4-triazole lies in its potential as a versatile building block. The C-Br bond provides a reactive site for cross-coupling reactions, enabling the synthesis of diverse compound libraries, while the methoxy group influences key parameters like metabolic stability and receptor interaction. Understanding its core physicochemical properties is the foundational first step in any rational drug design campaign.

Core Molecular and Physical Properties

A baseline characterization begins with the fundamental molecular attributes, which are summarized below.

PropertyValueSource
Chemical Structure Chemical structure of 3-Bromo-5-methoxy-1H-1,2,4-triazole
Molecular Formula C₃H₄BrN₃O[6]
Molecular Weight 177.99 g/mol [6]
Physical Form Solid[6]
CAS Number 15777-61-4[7][8]
SMILES COc1nc(Br)n[nH]1[6]
InChI Key GZNWPBNTUMRPCL-UHFFFAOYSA-N[6]

Experimental Determination of Critical Physicochemical Parameters

The following sections detail the rationale and methodologies for determining the properties most crucial for predicting the pharmacokinetic behavior of a drug candidate.

Solubility Profile

Theoretical Rationale: Aqueous solubility is a gatekeeper property for drug efficacy, particularly for oral administration. Insufficient solubility can lead to poor absorption, low bioavailability, and formulation challenges. Assessing solubility not only in water but also in acidic and basic media provides early insights into a compound's ionizable nature and potential behavior in the variable pH environments of the gastrointestinal tract.[9][10] The general principle of "like dissolves like" governs these interactions, where polar compounds favor polar solvents.[11]

Experimental Protocol: Qualitative Solubility Assessment

This protocol provides a rapid, qualitative assessment of solubility across a range of relevant solvents.

  • Preparation: Label six clean, dry test tubes for the following solvents: Water, 0.1 M HCl, 0.1 M NaOH, Ethanol, Hexane, and Dimethyl Sulfoxide (DMSO).

  • Dispensing: Add approximately 1-2 mg of 3-Bromo-5-methoxy-1H-1,2,4-triazole to each test tube.

  • Solvent Addition: Add 1 mL of the corresponding solvent to each tube.[12]

  • Mixing: Vigorously vortex or shake each tube for 60 seconds.[12]

  • Observation: Allow the tubes to stand for 30 seconds and observe. Classify the solubility as:

    • Soluble: The solid dissolves completely, leaving a clear solution.

    • Partially Soluble: A significant portion of the solid dissolves, but some particles remain.

    • Insoluble: The solid does not appear to dissolve.[13]

  • Record: Record the observations in a structured table.

Anticipated Results & Interpretation: Based on the structure, the compound is expected to be polar. It will likely show good solubility in polar organic solvents like ethanol and DMSO. Its solubility in water may be limited but could be enhanced in acidic or basic solutions if the triazole ring's nitrogens can be protonated or the N-H proton can be abstracted, respectively. Insolubility in a non-polar solvent like hexane is expected.

Visualization: Solubility Assessment Workflow

G start Start: Weigh ~1-2 mg of Compound dispense Dispense into 6 Labeled Test Tubes start->dispense add_solvents Add 1 mL of Each Solvent (Water, HCl, NaOH, EtOH, Hexane, DMSO) dispense->add_solvents mix Vortex Each Tube for 60 Seconds add_solvents->mix observe Observe and Classify Solubility (Soluble, Partially Soluble, Insoluble) mix->observe end_node End: Tabulate Results observe->end_node

Fig 1. Workflow for Qualitative Solubility Assessment.
Acidity Constant (pKa)

Theoretical Rationale: The pKa value defines the ionization state of a molecule at a given pH. This is paramount for drug development as it dictates a compound's solubility, membrane permeability, and binding affinity to its biological target. For 3-Bromo-5-methoxy-1H-1,2,4-triazole, two pKa values are relevant: the pKa of the conjugate acid (protonation of a ring nitrogen) and the pKa of the N-H proton, which is acidic.[14] Potentiometric titration is a robust and widely used method for determining these values.[15][16]

Experimental Protocol: pKa Determination by Potentiometric Titration

  • System Setup: Calibrate a pH meter with standard buffers (pH 4.0, 7.0, 10.0). Set up a titration vessel with a magnetic stirrer.

  • Sample Preparation: Accurately weigh and dissolve a precise amount of the compound (e.g., 10 mg) in a suitable co-solvent/water mixture (e.g., 50% v/v dioxane-water) to ensure solubility.[15] Add a background electrolyte (e.g., 0.1 M KCl) to maintain constant ionic strength.

  • Acidic Titration: Titrate the solution with a standardized solution of 0.1 M HCl. Record the pH after each incremental addition of titrant.

  • Basic Titration: In a separate experiment, titrate a fresh sample solution with a standardized solution of 0.1 M NaOH. Record the pH after each incremental addition.

  • Data Analysis: Plot the pH versus the volume of titrant added for both titrations. The pKa values correspond to the pH at the half-equivalence points on the titration curve. For more precise results, calculate the first derivative (dpH/dV) to accurately identify the equivalence points.

Anticipated Results & Interpretation: The parent 1,2,4-triazole has a basic pKa of ~2.45 and an acidic pKa of ~10.26.[14] The electron-withdrawing bromine atom is expected to decrease the basicity of the ring nitrogens (lower basic pKa) and increase the acidity of the N-H proton (lower acidic pKa) compared to the parent compound. The electron-donating methoxy group will have an opposing, though likely weaker, effect.

Visualization: Potentiometric pKa Determination Workflow

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep1 Calibrate pH Meter prep2 Prepare Compound Solution (in co-solvent with electrolyte) titrate_acid Titrate with Standardized HCl prep2->titrate_acid titrate_base Titrate with Standardized NaOH prep2->titrate_base record_ph Record pH vs. Titrant Volume titrate_acid->record_ph titrate_base->record_ph plot Plot Titration Curve (pH vs. Volume) record_ph->plot analyze Identify Half-Equivalence Points plot->analyze pka Determine pKa Values analyze->pka

Fig 2. Workflow for Potentiometric pKa Determination.
Lipophilicity (LogP)

Theoretical Rationale: Lipophilicity, the "greasiness" of a molecule, is a critical determinant of its ADME properties.[17][18] It is quantified by the partition coefficient (P) between an organic phase (typically n-octanol) and an aqueous phase, expressed as its logarithm (LogP).[19][20] A LogP value that is too low may result in poor membrane permeability, while a value that is too high can lead to poor aqueous solubility and sequestration in fatty tissues.[17][18] For oral drug candidates, a LogP value of less than 5 is generally desirable, as per Lipinski's Rule of 5.[18] The shake-flask method is the gold-standard for experimental LogP determination.[19]

Experimental Protocol: Shake-Flask Method for LogP Determination

  • Phase Preparation: Prepare a phosphate buffer solution at pH 7.4 to mimic physiological conditions.[21] Saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them vigorously and allowing the layers to separate for 24 hours.[21]

  • Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol.

  • Partitioning: In a separatory funnel, combine a known volume of the octanol stock solution with a known volume of the pre-saturated buffer (e.g., 10 mL of each).

  • Equilibration: Shake the funnel vigorously for 30 minutes to allow the compound to partition between the two phases. Let the funnel stand until the layers have completely separated.

  • Sampling: Carefully collect samples from both the upper (octanol) and lower (aqueous) phases.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve must be prepared beforehand.

  • Calculation: Calculate the partition coefficient (P) and LogP using the following formulas:

    • P = [Concentration in Octanol] / [Concentration in Aqueous]

    • LogP = log₁₀(P)[17]

Anticipated Results & Interpretation: The bromine atom will significantly increase the lipophilicity compared to a hydrogen atom, while the methoxy and triazole components contribute both polar and non-polar characteristics. The final LogP value will be a balance of these effects. A positive LogP value is expected, indicating a preference for the lipid phase, but it is unlikely to be excessively high, potentially falling within a favorable range for drug candidates.

Visualization: Shake-Flask LogP Determination Workflow

G start Start: Prepare Pre-Saturated n-Octanol and Buffer (pH 7.4) dissolve Dissolve Compound in Octanol Phase start->dissolve partition Combine Phases and Shake to Equilibrate dissolve->partition separate Allow Layers to Fully Separate partition->separate sample Sample Both Aqueous and Octanol Layers separate->sample quantify Quantify Concentration in Each Phase via HPLC sample->quantify calculate Calculate P = [Octanol]/[Aqueous] and LogP = log10(P) quantify->calculate end_node End: Report LogP Value calculate->end_node

Fig 3. Workflow for Shake-Flask LogP Determination.

Spectroscopic and Structural Characterization

While experimental determination provides quantitative data, spectroscopic analysis confirms the compound's identity and structure.

  • ¹H NMR: The proton NMR spectrum is expected to show a signal for the methoxy group protons (-OCH₃) around 3.5-4.0 ppm and a broad signal for the N-H proton of the triazole ring.

  • ¹³C NMR: The carbon NMR will show three distinct signals for the triazole ring carbons and one for the methoxy carbon. The carbon attached to the bromine will be shifted compared to an unsubstituted triazole.

  • FTIR: Infrared spectroscopy should reveal characteristic stretching vibrations for the N-H group (around 3300-3500 cm⁻¹), C-N, and C=N bonds within the triazole ring, as well as C-O stretching for the methoxy group.[22]

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), confirming the compound's elemental composition.

Integrated Physicochemical Profile and Implications for Drug Development

The ultimate goal of this characterization is to build an integrated profile that informs the compound's potential as a drug development lead.

ParameterAnticipated Value/RangeImplication for Drug Development
Solubility Low in water, soluble in polar organicsMay require formulation strategies for aqueous delivery.
Acidic pKa ~8-10The compound will be largely neutral at physiological pH but can be deprotonated under basic conditions.
Basic pKa ~1-2The compound will be protonated only in highly acidic environments (e.g., stomach).
LogP 1.5 - 3.0 (Predicted)Likely falls in a favorable range for membrane permeability and oral absorption.[17][18]

This integrated profile allows scientists to predict the compound's behavior in biological systems. The relationship between these core properties and the ADME process is a cornerstone of medicinal chemistry.

Visualization: The Interplay of Physicochemical Properties in Drug Development

G Solubility Aqueous Solubility Absorption Absorption (e.g., Gut) Solubility->Absorption influences pKa pKa (Ionization) pKa->Absorption governs Distribution Distribution (Plasma Binding) pKa->Distribution governs Excretion Excretion (Kidney) pKa->Excretion governs Target Target Binding pKa->Target governs LogP LogP (Lipophilicity) LogP->Absorption drives LogP->Distribution drives Metabolism Metabolism (Liver) LogP->Metabolism drives LogP->Target drives

Fig 4. The relationship between key physicochemical properties and the ADME/Tox profile.

Conclusion

3-Bromo-5-methoxy-1H-1,2,4-triazole represents a promising and strategically designed starting point for medicinal chemistry exploration. A thorough and early characterization of its fundamental physicochemical properties—solubility, pKa, and lipophilicity—is not merely an academic exercise but a critical, data-driven necessity. The protocols and rationale outlined in this guide provide a robust framework for obtaining this essential data, enabling researchers to make informed decisions, prioritize synthetic efforts, and ultimately accelerate the journey from a promising scaffold to a potential therapeutic agent.

References

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  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.
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  • Soares, J. X., Santos, Á., Fernandes, C., & Pinto, M. M. M. (2022, August 25). Methods for Determination of Lipophilicity. Encyclopedia.pub.
  • The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. (2024, July 30). MDPI.
  • Islamoglu, F., & Kahveci, B. (2011). Determination of the pKa of Some Triazole Derivatives by the Potentiometric Method in Dioxan-Water Mixtures. Oriental Journal of Chemistry, 27(4), 1451-1456.
  • Determination of pKa Values of Some New Triazole Derivatives Using Different Methods. (2025, August 6). ResearchGate.
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Sources

A Technical Guide to the Predicted ¹³C NMR Spectrum of 3-Bromo-5-methoxy-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The structural elucidation of novel heterocyclic compounds is a cornerstone of modern drug discovery and materials science. Among the vast array of analytical techniques, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the carbon framework of a molecule. This guide focuses on the structural analysis of 3-Bromo-5-methoxy-1H-1,2,4-triazole, a substituted azole of interest. While direct experimental ¹³C NMR data for this specific compound is not widely published, this document leverages established principles of chemical shift theory and extensive data from related analogs to provide a robust, expert-predicted spectrum. We will dissect the electronic influence of the bromine and methoxy substituents on the triazole core, assign the predicted chemical shifts, and outline a validated protocol for experimental verification. This predictive analysis serves as a critical resource for researchers synthesizing or working with this compound, enabling confident structural verification.

Introduction: The Spectroscopic Challenge of Substituted Triazoles

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous antifungal, antiviral, and anticancer agents.[1] Its unique arrangement of nitrogen atoms creates a distinct electronic environment that is highly sensitive to substitution. The introduction of an electron-withdrawing bromine atom at the C3 position and an electron-donating methoxy group at the C5 position creates a push-pull system, making the interpretation of its ¹³C NMR spectrum a non-trivial exercise.

Understanding the precise chemical shifts of the triazole ring carbons (C3 and C5) and the methoxy carbon is essential for:

  • Structural Confirmation: Unambiguously verifying the successful synthesis of the target molecule.

  • Purity Assessment: Identifying the presence of isomers or impurities.

  • Reaction Monitoring: Tracking the progress of reactions involving the triazole core.

This guide provides a foundational analysis grounded in the extensive literature on azole NMR spectroscopy to forecast the ¹³C NMR spectrum of 3-Bromo-5-methoxy-1H-1,2,4-triazole.[2]

Core Principles: Substituent Effects in Heterocyclic ¹³C NMR

The chemical shift (δ) of a carbon nucleus in ¹³C NMR is primarily governed by the local electron density. Two main electronic effects from substituents dictate these shifts:

  • Inductive Effects: The electronegativity of a substituent withdraws electron density through the sigma (σ) bond framework. An electronegative atom like bromine will deshield adjacent carbons, shifting their signals downfield (to a higher ppm value).

  • Resonance (Mesomeric) Effects: Substituents with lone pairs, such as the oxygen in a methoxy group, can donate electron density into the π-system of the aromatic ring. This increases electron density (shielding) at specific positions (ortho and para in benzene systems), shifting their signals upfield (to a lower ppm value).

In the 1,2,4-triazole ring, these effects are modulated by the presence of the "pyridine-like" and "pyrrole-like" nitrogen atoms, which significantly influence the overall electronic landscape of the ring carbons.[3]

Logical Flow: Predicting the Spectrum

The following diagram illustrates the logical workflow for predicting the ¹³C NMR chemical shifts, integrating fundamental principles with data from analogous structures.

G cluster_0 Foundation cluster_1 Substituent Effect Analysis cluster_2 Prediction cluster_3 Final Output A Base Compound: 1H-1,2,4-Triazole (δC3/C5 ≈ 144 ppm) B Effect of C3-Bromo Group • Strong -I (Inductive) Effect • Deshielding at C3 A->B Add Br C Effect of C5-Methoxy Group • -I (Inductive) Effect • +R (Resonance) Effect • Net Shielding at C5 A->C Add OMe D Predicted δ for C3 (Downfield Shift) B->D E Predicted δ for C5 (Upfield Shift) C->E G Assigned Spectrum for 3-Bromo-5-methoxy- 1H-1,2,4-triazole D->G E->G F Predicted δ for -OCH3 (Standard Range) F->G

Caption: Workflow for predicting ¹³C NMR shifts.

Results: Predicted ¹³C NMR Spectral Data

Based on an analysis of substituent effects and comparison with known 1,2,4-triazole derivatives, the following ¹³C NMR chemical shifts are predicted for 3-Bromo-5-methoxy-1H-1,2,4-triazole when dissolved in a standard NMR solvent like DMSO-d₆ or CDCl₃.

Assigned CarbonPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C3-Br 138 - 143The unsubstituted 1,2,4-triazole carbons resonate around 144 ppm.[4][5] The highly electronegative bromine atom at C3 will exert a strong inductive electron-withdrawing effect. However, the "alpha effect" of a directly bonded bromine on an sp² carbon often results in a slight shielding (upfield shift) compared to what induction alone would suggest. This leads to a predicted shift slightly upfield of the parent triazole.
C5-OCH₃ 158 - 163The methoxy group is strongly electron-donating via resonance (+R effect), which significantly shields the attached C5 carbon. Simultaneously, the oxygen's electronegativity creates a deshielding inductive effect (-I). In aromatic and heteroaromatic systems, the resonance effect typically dominates for an ether, causing a significant downfield shift for the carbon directly attached to the oxygen.
-OCH₃ 57 - 62The chemical shift for methoxy group carbons attached to an aromatic or heteroaromatic ring is highly characteristic and consistently falls within this range.[6]

In-Depth Discussion: Deconstructing the Electronic Environment

The predicted spectrum is a direct consequence of the electronic perturbations caused by the bromine and methoxy groups.

  • The C3-Br Environment: The carbon at position 3 is directly bonded to an electronegative bromine atom and flanked by two nitrogen atoms. The primary influence is the inductive withdrawal (-I) by bromine, which would typically suggest a downfield shift. However, heavy halogens like bromine can introduce shielding effects due to the "heavy atom effect," which involves spin-orbit coupling. This effect counters the inductive pull, resulting in a chemical shift that is predicted to be slightly upfield from the parent triazole's carbon signal.

  • The C5-OCH₃ Environment: The carbon at position 5 experiences competing effects. The oxygen atom is more electronegative than carbon, leading to inductive withdrawal (-I effect) that deshields C5. Conversely, the lone pairs on the oxygen can participate in resonance with the triazole ring, donating electron density (+R effect). For an sp² carbon directly bonded to an ether oxygen, the deshielding anisotropic and inductive effects almost always dominate, leading to a substantial downfield shift. This explains why C5 is predicted to be the most downfield carbon signal in the heterocyclic ring.

The interplay of these effects is visualized in the diagram below.

Caption: Competing electronic effects on the triazole core.

Recommended Experimental Protocol

To validate the predicted chemical shifts, the following experimental protocol is recommended as a self-validating system.

Objective: To acquire a quantitative, high-resolution ¹³C{¹H} NMR spectrum of 3-Bromo-5-methoxy-1H-1,2,4-triazole.

Materials & Instrumentation:

  • Sample: 15-25 mg of 3-Bromo-5-methoxy-1H-1,2,4-triazole (purity >95%).

  • Solvent: 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃).

  • Internal Standard: Tetramethylsilane (TMS) at 0.0 ppm (often included in deuterated solvents).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 15-25 mg of the compound and dissolve it in 0.6 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity (as indicated by a sharp, symmetrical solvent peak).

    • Tune and match the probe for the ¹³C frequency.

  • Acquisition Parameters (¹³C{¹H} Pulse Program):

    • Pulse Angle: 30-45 degrees (to allow for a shorter relaxation delay).

    • Spectral Width: ~240 ppm (centered around 120 ppm).

    • Acquisition Time: ~1.5 seconds.

    • Relaxation Delay (d1): 2.0 seconds. This is a crucial parameter for ensuring quantitative accuracy.

    • Number of Scans: 1024 to 4096, depending on sample concentration. The goal is to achieve a signal-to-noise ratio >20:1 for all expected peaks.

    • Temperature: 298 K (25 °C).

  • Data Processing:

    • Apply an exponential multiplication (line broadening of 0.5-1.0 Hz) to improve the signal-to-noise ratio.

    • Perform a Fourier Transform.

    • Phase correct the spectrum manually.

    • Calibrate the spectrum by setting the solvent peak to its known chemical shift (DMSO-d₆ at 39.52 ppm; CDCl₃ at 77.16 ppm) or the TMS peak to 0.0 ppm.

    • Integrate the peaks and identify their chemical shifts.

Conclusion

While awaiting empirical validation, this in-depth guide provides a scientifically rigorous and authoritative prediction of the ¹³C NMR spectrum for 3-Bromo-5-methoxy-1H-1,2,4-triazole. The predicted chemical shifts of δ 138-143 (C3-Br) , δ 158-163 (C5-OCH₃) , and δ 57-62 (-OCH₃) are founded on the well-established electronic effects of substituents on the 1,2,4-triazole core. This whitepaper serves as an essential tool for any researcher in the field, enabling them to proceed with synthesis and characterization with a high degree of confidence in their analytical results.

References

  • Chirkina, E. A., & Larina, L. I. (2022). ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles. ResearchGate. Available at: [Link]

  • Elguero, J., et al. (1988). Effect of N‐substituents on the 13C NMR parameters of azoles. Magnetic Resonance in Chemistry. Available at: [Link]

  • Pawar, S. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory. Available at: [Link]

  • AIP Publishing. (n.d.). Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. Available at: [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Available at: [Link]

  • American Chemical Society. (2012). Method for Assigning Structure of 1,2,3-Triazoles. The Journal of Organic Chemistry. Available at: [Link]

  • Bohrium. (1988). effect-ofn-substituents-on-the13c-nmr-parameters-of-azoles. Magnetic Resonance in Chemistry. Available at: [Link]

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A Comprehensive Technical Guide to the Mass Spectrometry Analysis of 3-Bromo-5-methoxy-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] The precise and confident structural elucidation of novel substituted triazoles, such as 3-Bromo-5-methoxy-1H-1,2,4-triazole, is a critical step in the drug development pipeline. Mass spectrometry (MS) stands as a pivotal analytical technique, offering unparalleled sensitivity and structural insight.[2][3] This guide provides an in-depth examination of the mass spectrometric analysis of 3-Bromo-5-methoxy-1H-1,2,4-triazole, tailored for researchers, scientists, and drug development professionals. We will move beyond procedural lists to explore the causality behind methodological choices, establishing a self-validating analytical framework. This document details the rationale for ionization technique selection, outlines a robust LC-MS/MS workflow, and deciphers the compound's characteristic fragmentation patterns, underpinned by the unique isotopic signature of bromine.

Introduction: Context and Analytical Strategy

The Significance of Substituted Triazoles in Drug Development

The 1,2,4-triazole ring is a privileged structure in pharmacology, present in a wide array of drugs, including highly successful antifungal agents like fluconazole and itraconazole.[4] Its prevalence stems from its metabolic stability, its capacity to engage in hydrogen bonding, and its rigid structure which can orient substituents toward biological targets effectively. The introduction of halogen and methoxy substituents, as in the title compound, is a common strategy to modulate physicochemical properties such as lipophilicity and metabolic stability, making a thorough understanding of its analytical behavior essential.[5][6][7]

Analytical Challenges and the Pivotal Role of Mass Spectrometry

The primary analytical challenge in early drug development is the unambiguous confirmation of a synthesized compound's identity and purity. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is indispensable for this task. It provides precise molecular weight information and, through tandem MS (MS/MS), detailed structural data from fragmentation patterns.[2][3] For 3-Bromo-5-methoxy-1H-1,2,4-triazole, MS offers a direct route to confirm the presence and connectivity of the bromo and methoxy substituents.

Physicochemical Properties of 3-Bromo-5-methoxy-1H-1,2,4-triazole

A foundational understanding of the analyte's properties is crucial for method development.

PropertyValueSource
Molecular Formula C₃H₄BrN₃O
Monoisotopic Molecular Weight 177.9589 g/mol
Key Structural Features Planar aromatic 1,2,4-triazole ring, N-heterocycle[4]
Substituents Bromine, Methoxy group
Expected Ionization Behavior Amenable to protonation due to basic nitrogen atoms[8]

Foundational Principles: Ionization and Mass Analysis

Selecting the Optimal Ionization Technique: A Rationale

The choice of ionization technique is the most critical parameter in developing a successful MS method. The goal is to efficiently generate gas-phase ions of the intact molecule with minimal unintended degradation.

The Method of Choice: Electrospray Ionization (ESI) For a polar, non-volatile, nitrogen-containing heterocyclic compound like 3-Bromo-5-methoxy-1H-1,2,4-triazole, Electrospray Ionization (ESI) is the superior technique.[8][9][10] ESI is a "soft" ionization method that transfers pre-existing ions from solution into the gas phase with very little excess energy, thereby preserving the molecular structure.[11] Given the basic nitrogen atoms in the triazole ring, the molecule is readily protonated in an acidic solution, forming a stable [M+H]⁺ ion. This makes ESI, particularly in the positive ion mode, highly sensitive and reliable for this class of compounds.[8] Its seamless compatibility with liquid chromatography makes it the industry standard for pharmaceutical analysis.[11]

Alternative Techniques Considered:

  • Electron Ionization (EI): EI is a "hard" ionization technique that bombards the analyte with high-energy electrons.[12] This process imparts significant energy, leading to extensive and often complex fragmentation.[1][13] A significant drawback is that the molecular ion is often weak or entirely absent, making molecular weight confirmation difficult.[14]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar compounds that are not easily ionized by ESI. While it is a softer technique than EI, ESI is generally more effective for already polar and ionizable molecules like our target compound.[15]

The deliberate choice of ESI is the first step in our self-validating system, ensuring that the primary ion observed corresponds directly to the intact molecule, providing a trustworthy starting point for further structural investigation.

The Power of High-Resolution Mass Spectrometry (HRMS) for Formula Confirmation

High-Resolution Mass Spectrometry (HRMS), using analyzers like Orbitrap or Time-of-Flight (ToF), provides mass measurements with high accuracy (typically <5 ppm error).[3] This capability is crucial for moving beyond nominal mass to determining the elemental composition of an ion.[2][14] For an unknown or newly synthesized compound, an accurate mass measurement of the [M+H]⁺ ion provides strong evidence to confirm the molecular formula, C₃H₅BrN₃O⁺, and rule out other potential isobaric formulas.

The Isotopic Signature of Bromine: A Key Diagnostic Feature

A unique and powerful diagnostic feature of this molecule is the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively).[16] This results in a highly characteristic isotopic pattern for any ion containing a single bromine atom: two peaks of nearly equal intensity, separated by 2 m/z units (e.g., M and M+2).[17][18] Observing this distinct "doublet" in the full scan mass spectrum is definitive proof of the presence of one bromine atom in the molecule and its fragments, adding a critical layer of confirmation to the analysis.[16]

Experimental Workflow: A Step-by-Step Protocol for LC-MS/MS Analysis

This section outlines a robust and reproducible workflow for the analysis of 3-Bromo-5-methoxy-1H-1,2,4-triazole.

Sample Preparation Protocol

The objective of sample preparation is to present the analyte to the LC-MS system in a clean, compatible solvent, free from interferences that can cause ion suppression or instrument contamination.[19][20]

  • Stock Solution Preparation: Accurately weigh ~1 mg of 3-Bromo-5-methoxy-1H-1,2,4-triazole and dissolve in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Causality: Using a high-purity solvent ensures no contaminants are introduced.

  • Working Solution Dilution: Serially dilute the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration suitable for analysis (e.g., 1 µg/mL). Causality: Diluting in the mobile phase ensures good peak shape and compatibility with the LC system.

  • Filtration: Filter the final working solution through a 0.22 µm syringe filter (e.g., PTFE) prior to injection. Causality: This removes any particulates that could clog the sensitive tubing and column of the HPLC/UHPLC system.

Liquid Chromatography (LC) Method

Chromatographic separation is essential to resolve the analyte from any impurities and deliver it to the mass spectrometer at a predictable time.[21] A standard reversed-phase method is highly effective for this compound.

ParameterRecommended SettingRationale
LC System HPLC or UHPLCUHPLC provides higher resolution and faster run times.
Column C18, 2.1 x 50 mm, 1.8 µmC18 is a versatile reversed-phase chemistry suitable for polar analytes.[1]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as a proton source to promote [M+H]⁺ formation in ESI+.
Mobile Phase B 0.1% Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic solvent for reversed-phase LC.
Gradient 5% B to 95% B over 5 minutesA gradient elution ensures the efficient elution of the analyte and any potential impurities.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CElevated temperature reduces viscosity and can improve peak shape.
Injection Vol. 2 µLSmall volume to prevent column overloading.
Mass Spectrometer Parameterization (ESI+)

Instrument parameters must be optimized to achieve maximal sensitivity and stability. The following are typical starting points for a Q-ToF or Orbitrap instrument.

ParameterRecommended SettingRationale
Ionization Mode ESI PositiveTo generate the protonated molecule [M+H]⁺.
Capillary Voltage 3.5 - 4.0 kVCreates the electrospray plume.
Drying Gas (N₂) Flow 10 L/minAssists in droplet desolvation.[1]
Drying Gas Temp. 300 - 350 °CEvaporates the solvent from the ESI droplets.
Scan Range (Full MS) m/z 100 - 500Covers the expected molecular ion and potential low-mass fragments.
Acquisition Mode Full Scan followed by data-dependent MS/MSAllows for collection of both precursor and fragment ion data in a single run.
Collision Energy (CID) Ramped 10 - 40 eVA range of energies ensures capture of both low-energy and high-energy fragments.[22]
Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation prep1 Weigh & Dissolve (1 mg/mL Stock) prep2 Dilute to Working Concentration (1 µg/mL) prep1->prep2 prep3 Syringe Filter (0.22 µm) prep2->prep3 lc LC Separation (C18 Column) prep3->lc ms Full Scan MS (HRMS) lc->ms msms Data-Dependent MS/MS (CID) ms->msms data1 Confirm [M+H]⁺ & Bromine Isotope Pattern msms->data1 data2 Analyze Fragmentation Pathway data1->data2 data3 Structure Confirmation data2->data3

Caption: High-level workflow for the LC-MS/MS analysis of 3-Bromo-5-methoxy-1H-1,2,4-triazole.

Data Interpretation: From Spectrum to Structure

Full Scan MS Analysis: Identifying the Protonated Molecular Ion [M+H]⁺

The first step in data analysis is to examine the full scan mass spectrum at the retention time of the analyte. We expect to see the protonated molecule, [C₃H₅BrN₃O]⁺.

  • The monoisotopic mass of the ion containing ⁷⁹Br is 178.9667 m/z .

  • The monoisotopic mass of the ion containing ⁸¹Br is 180.9647 m/z .

The definitive confirmation is the observation of two peaks at ~179.0 m/z and ~181.0 m/z with nearly identical intensities. An HRMS measurement confirming these masses to within 5 ppm of the calculated values provides very high confidence in the elemental formula.

Tandem MS (MS/MS) Analysis: Unraveling the Fragmentation Pathway

By selecting the precursor ions (~179.0 and ~181.0 m/z) and subjecting them to Collision-Induced Dissociation (CID), we can generate structurally informative fragment ions.[23] The fragmentation of 1,2,4-triazole derivatives is heavily influenced by the substituents and typically involves ring cleavage or loss of the substituents.[1][24]

Predicted Fragmentation Pathways: The fragmentation of protonated 3-Bromo-5-methoxy-1H-1,2,4-triazole is expected to proceed through several key pathways. The initial protonation likely occurs on one of the ring nitrogen atoms. Collisional activation can then induce the following losses:

  • Loss of a Methyl Radical (•CH₃): A common fragmentation for methoxy groups, leading to a radical cation.

  • Loss of Formaldehyde (CH₂O): A rearrangement-based loss from the methoxy group.

  • Loss of Bromine Radical (•Br): Cleavage of the C-Br bond.

  • Ring Cleavage: The triazole ring can fragment through various pathways, including the characteristic loss of nitrogen (N₂) or hydrogen cyanide (HCN).[1][25]

Any fragment retaining the bromine atom will exhibit the characteristic 1:1 isotopic doublet, which is invaluable for tracking the fragmentation pathway.

Fragmentation Pathway Diagram

G cluster_frags precursor [M+H]⁺ m/z 179.0 / 181.0 C₃H₅BrN₃O⁺ frag1 [M+H - CH₃]⁺ m/z 164.0 / 166.0 precursor->frag1 - •CH₃ frag2 [M+H - CH₂O]⁺ m/z 149.0 / 151.0 precursor->frag2 - CH₂O frag3 [M+H - Br]⁺ m/z 100.0 precursor->frag3 - •Br frag4 [M+H - HCN]⁺ m/z 152.0 / 154.0 precursor->frag4 - HCN

Caption: Predicted major fragmentation pathways for protonated 3-Bromo-5-methoxy-1H-1,2,4-triazole.

Summary of Key Ions and Fragments

This table summarizes the expected key ions for confident identification.

Ion DescriptionFormulaCalculated m/z (⁷⁹Br)Calculated m/z (⁸¹Br)Key Feature
Protonated Molecule [C₃H₅BrN₃O]⁺178.9667180.96471:1 Isotopic Doublet
Loss of Methyl Radical [C₂H₂BrN₃O]⁺163.9509165.94891:1 Isotopic Doublet
Loss of Formaldehyde [C₂H₃BrN₃]⁺148.9619150.95991:1 Isotopic Doublet
Loss of Bromine [C₃H₅N₃O]⁺100.0456-Isotopic doublet disappears
Loss of HCN [C₂H₄BrN₂O]⁺151.9612153.95921:1 Isotopic Doublet

Conclusion: A Self-Validating System for Confident Analysis

The robust analysis of 3-Bromo-5-methoxy-1H-1,2,4-triazole is achieved not by a single measurement, but by a chain of self-validating evidence. This guide establishes a framework built on sound scientific principles:

  • Logical Method Selection: Choosing ESI ensures the gentle and efficient generation of the intact protonated molecule, providing a reliable starting point.

  • Orthogonal Confirmation: The combination of chromatographic retention time, accurate mass measurement (HRMS), and the unique bromine isotopic signature provides multiple, independent points of confirmation for the molecular formula.

  • Structural Verification: Tandem mass spectrometry (MS/MS) probes the molecular structure, with the predictable fragmentation of the triazole ring and substituents, and the persistence of the bromine isotope pattern in fragments, confirming the connectivity of the molecule.

By following this comprehensive approach, researchers and drug development professionals can achieve unambiguous identification and structural characterization, ensuring the scientific integrity required for advancing novel therapeutic candidates.

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FT-IR Spectroscopy of 3-Bromo-5-methoxy-1H-1,2,4-triazole: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Spectroscopic Interrogation in Modern Drug Discovery

In the landscape of pharmaceutical development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and preclinical success. 3-Bromo-5-methoxy-1H-1,2,4-triazole represents a class of heterocyclic compounds of significant interest due to the prevalence of the triazole scaffold in a wide array of therapeutic agents.[1] Its unique substitution pattern—a halogen atom and an electron-donating methoxy group—necessitates a robust analytical framework for characterization. Fourier-Transform Infrared (FT-IR) spectroscopy serves as a rapid, non-destructive, and highly informative first-pass technique for verifying the molecular structure. This guide provides an in-depth protocol and interpretive framework for the FT-IR analysis of this molecule, grounded in the principles of vibrational spectroscopy and tailored for researchers in drug development.

Fundamental Principles: Why FT-IR is a Powerful Tool for This Molecule

FT-IR spectroscopy measures the interaction of infrared radiation with a molecule, causing vibrations of its chemical bonds. For a vibration to be "IR active," it must result in a change in the molecule's dipole moment.[2] The frequency of the absorbed radiation corresponds to the specific vibrational energy of a bond, which is determined by the masses of the bonded atoms and the strength of the bond (the force constant).[2]

For 3-Bromo-5-methoxy-1H-1,2,4-triazole, this principle is particularly powerful. The molecule is composed of several distinct functional groups, each with characteristic vibrational frequencies:

  • The 1,2,4-Triazole Ring: This heterocyclic core contains N-H, C=N, and N-N bonds, each with unique stretching and bending modes. These produce a series of absorptions that act as a "fingerprint" for the ring system.[3][4]

  • The Methoxy Group (-OCH₃): The C-O ether linkage and the C-H bonds of the methyl group have well-defined, strong absorption bands. The symmetric C-H stretch of a methoxy group, in particular, is a sharp and useful diagnostic peak.[5][6]

  • The Bromo Group (C-Br): The carbon-bromine bond is significantly heavier than other bonds in the molecule. Consequently, its stretching vibration occurs at a much lower frequency, typically in the far-infrared or low-wavenumber "fingerprint" region of the mid-IR spectrum.[7][8]

By analyzing the presence, position, and intensity of these characteristic bands, we can confidently confirm the identity and structural integrity of the target compound.

Experimental Protocol: A Self-Validating Workflow for High-Fidelity Data Acquisition

The trustworthiness of any spectral data hinges on a meticulous and well-justified experimental protocol. The following workflow is designed to minimize artifacts and produce a clean, interpretable spectrum.

2.1 Sample Preparation: The Potassium Bromide (KBr) Pellet Method

  • Causality: The solid-state KBr pellet method is chosen to eliminate interfering absorptions from solvents. KBr is transparent to IR radiation in the mid-IR range (4000-400 cm⁻¹) and provides a non-reactive matrix. This allows for the analysis of the compound in its native solid form.

  • Protocol:

    • Drying: Gently dry both the 3-Bromo-5-methoxy-1H-1,2,4-triazole sample and spectroscopic-grade KBr powder in an oven at 110°C for 2-4 hours to remove any adsorbed water. The O-H stretching of water produces a very broad, strong signal that can obscure the N-H region of the spectrum.[9]

    • Grinding: Add approximately 1-2 mg of the sample to 100-200 mg of the dried KBr in an agate mortar. Grind the mixture thoroughly for 3-5 minutes until a fine, homogeneous powder is obtained. This ensures the sample is evenly dispersed and particle size is minimized to reduce scattering of the IR beam.

    • Pellet Pressing: Transfer the powder to a pellet press die. Apply pressure (typically 7-10 tons) for approximately 2 minutes to form a transparent or translucent pellet. A clear pellet indicates good sample dispersion and minimal light scattering.

2.2 Instrument Configuration & Data Acquisition

  • Causality: Proper instrument setup is critical for achieving a high signal-to-noise ratio and accurate frequency measurement.

  • Protocol:

    • Background Spectrum: Ensure the spectrometer's sample compartment is empty and closed. Purge the instrument with dry air or nitrogen to minimize atmospheric CO₂ and H₂O vapor, which have strong IR absorptions. Collect a background spectrum (typically an average of 32 scans at a resolution of 4 cm⁻¹). This spectrum is stored and automatically subtracted from the sample spectrum.[10]

    • Sample Spectrum: Place the prepared KBr pellet into the sample holder in the spectrometer.

    • Acquisition: Collect the sample spectrum using the same parameters as the background (e.g., 32 scans, 4 cm⁻¹ resolution). The number of scans is chosen to balance data quality with time; 32 scans is typically sufficient for a high-quality spectrum of a pure compound.[10]

    • Processing: The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

The workflow for acquiring the FT-IR spectrum is outlined below.

Caption: Key vibrational bonds in 3-Bromo-5-methoxy-1H-1,2,4-triazole.

Conclusion

FT-IR spectroscopy provides an exceptionally detailed and reliable method for the structural verification of 3-Bromo-5-methoxy-1H-1,2,4-triazole. By following a rigorous, self-validating experimental protocol, a high-fidelity spectrum can be obtained. The key to accurate interpretation lies in a systematic analysis of the spectrum, assigning characteristic absorption bands to the molecule's constituent functional groups: the N-H and C=N vibrations of the triazole ring, the diagnostic C-H and C-O-C stretches of the methoxy group, and the low-frequency C-Br stretch. This guide equips the research and development scientist with the necessary framework to confidently employ FT-IR as a primary tool for structural elucidation in the synthesis and quality control of novel triazole-based pharmaceutical compounds.

References

  • Trivedi, M. K., Tallapragada, R. M., Branton, A., & Jana, S. (2015). Characterization of Physical, Spectral and Thermal Properties of Biofield Treated 1,2,4-Triazole. ResearchGate. Available at: [Link]

  • Al-Ghamdi, A. M. (2014). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. International Journal of Research in Pharmacy and Chemistry. Available at: [Link]

  • Badawy, M. A., et al. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling, 20(3), 2078. Available at: [Link]

  • da Silva, J. C. G., et al. (2021). New Insights on the Vibrational Dynamics of 2-Methoxy-, 4-Methoxy- and 4-Ethoxy-Benzaldehyde from INS Spectra and Periodic DFT Calculations. Molecules, 26(11), 3326. Available at: [Link]

  • Methanol loading dependent methoxylation in zeolite H-ZSM-5. (2017). ResearchGate. Available at: [Link]

  • (PDF) New Insights on the Vibrational Dynamics of 2-Methoxy-, 4-Methoxy- and 4-Ethoxy-Benzaldehyde from INS Spectra and Periodic DFT Calculations. (n.d.). ResearchGate. Available at: [Link]

  • Experimental (a) [11]and theoretical (b) IR spectra of triazole. (n.d.). ResearchGate. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

  • Conformational analysis and DFT investigations of two triazole derivatives and its halogenated substitution by using spectroscopy, AIM and Molecular docking. (2020). ResearchGate. Available at: [Link]

  • Smith, B. C. (2017). The C-O Bond, Part III: Ethers. Spectroscopy Online. Available at: [Link]

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  • Vibrational Analysis of a Chemisorbed Polyatomic Molecule: Methoxy on Cu(100). (1986). Semantic Scholar. Available at: [Link]

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A Methodical Approach to Determining the Solubility of 3-Bromo-5-methoxy-1H-1,2,4-triazole in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on the core.

Abstract

Introduction: The Significance of Solubility

3-Bromo-5-methoxy-1H-1,2,4-triazole is a substituted triazole, a class of heterocyclic compounds renowned for its wide range of biological activities and frequent use as a core scaffold in drug discovery. The molecule's structure, featuring a polar triazole ring, a hydrogen bond-donating N-H group, a hydrogen bond-accepting methoxy group, and a lipophilic bromine atom, suggests a nuanced solubility profile.

Understanding this profile is not merely an academic exercise. It is a cornerstone of process chemistry and pharmaceutical science. Poor solubility can lead to challenges in:

  • Reaction Kinetics: Inefficient mixing and low concentrations can hinder reaction rates and yields during synthesis.

  • Purification: Selecting appropriate solvents for crystallization is paramount for achieving high purity.

  • Formulation: The ability to dissolve the compound in pharmaceutically acceptable excipients is essential for creating a viable drug product.[1]

  • Bioavailability: A drug must dissolve to be absorbed by the body; therefore, solubility directly impacts its therapeutic efficacy.[1]

This guide provides the experimental framework to elucidate this critical parameter for 3-Bromo-5-methoxy-1H-1,2,4-triazole.

Physicochemical Characterization and Theoretical Solubility Prediction

Before embarking on experimental work, a thorough understanding of the molecule's properties is essential.

Table 1: Physicochemical Properties of 3-Bromo-5-methoxy-1H-1,2,4-triazole

PropertyValueSource
Molecular Formula C₃H₄BrN₃O
Molecular Weight 177.99 g/mol
Appearance Solid
SMILES COc1nc(Br)n[nH]1
InChI Key GZNWPBNTUMRPCL-UHFFFAOYSA-N

Theoretical Solubility Profile (Based on "Like Dissolves Like" Principle):

The principle of "like dissolves like" provides a predictive framework for solubility based on polarity.[2][3]

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The molecule possesses both hydrogen bond donor (N-H) and acceptor (N atoms, methoxy oxygen) sites. This suggests potential, albeit perhaps limited, solubility in protic solvents that can engage in these interactions. The presence of the bromo-substituent may decrease aqueous solubility compared to its non-halogenated parent.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents can act as hydrogen bond acceptors and have significant dipole moments. It is predicted that 3-Bromo-5-methoxy-1H-1,2,4-triazole will exhibit moderate to high solubility in these solvents, particularly in DMSO and DMF.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Due to the compound's significant polarity conferred by the triazole ring and methoxy group, solubility is expected to be very low in nonpolar solvents.

Safety and Handling Precautions

Handling any chemical compound requires adherence to strict safety protocols. While a specific, verified Safety Data Sheet (SDS) for 3-Bromo-5-methoxy-1H-1,2,4-triazole was not found, the following precautions are mandated based on its classification as a combustible solid and general data for related triazole compounds.[4][5][6]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).

  • Engineering Controls: Handle the solid compound in a chemical fume hood to avoid inhalation of dust.[5]

  • Handling: Avoid generating dust.[6] Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames as it is a combustible solid.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[6]

  • Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations.

Disclaimer: This information is not a substitute for a compound-specific SDS. Always consult the SDS provided by the supplier before handling this chemical.

Experimental Methodology: A Two-Phase Approach

A robust determination of solubility involves a two-step process: an initial rapid screening for a qualitative understanding, followed by a precise quantitative analysis using an instrumental method like HPLC.

Phase 1: Qualitative and Semi-Quantitative Solubility Assessment

This initial phase provides a rapid and cost-effective way to classify the compound's solubility across a range of common solvents. The following protocol is a standard method used in synthetic chemistry labs.[2][7][8]

Experimental Protocol: Visual Solubility Screening

  • Preparation: Accurately weigh approximately 5-10 mg of 3-Bromo-5-methoxy-1H-1,2,4-triazole into a series of labeled small glass vials (e.g., 4 mL).

  • Solvent Addition: To each vial, add a selected solvent in incremental portions (e.g., 0.1 mL) using a calibrated pipette.

  • Mixing: After each addition, cap the vial and vortex vigorously for 30-60 seconds. Observe the vial for dissolution.

  • Observation: Continue adding solvent incrementally up to a total volume of 1 mL. Record the volume of solvent required to fully dissolve the solute.

  • Classification: Classify the solubility based on the volume of solvent required. A suggested classification scheme is provided in Table 2.

  • Acid/Base Test: For compounds insoluble in water, repeat the procedure using 5% aqueous HCl and 5% aqueous NaOH to identify potential salt formation, which indicates basic or acidic functional groups, respectively.[8][9]

Table 2: Solubility Classification and Data Logging

SolventSolvent ClassVolume to Dissolve 10 mg (mL)ObservationSolubility Class
WaterPolar Protic
MethanolPolar Protic
EthanolPolar Protic
AcetonePolar Aprotic
Acetonitrile (ACN)Polar Aprotic
Dimethylformamide (DMF)Polar Aprotic
Dimethyl Sulfoxide (DMSO)Polar Aprotic
Ethyl AcetateModerately Polar
Dichloromethane (DCM)Nonpolar
HexaneNonpolar
5% HCl (aq)Aqueous Acid
5% NaOH (aq)Aqueous Base

Solubility Classification Key:

  • Very Soluble (VS): < 1 mL

  • Soluble (S): 1 - 3 mL

  • Sparingly Soluble (SS): 3 - 10 mL

  • Insoluble (I): > 10 mL (for the purposes of this screening)

Logical Flow for Preliminary Solubility Assessment

The following diagram illustrates the decision-making process for the initial solubility screening.

G start Start with 10 mg of Compound water Test in Water start->water soluble Soluble (Record Class) water->soluble Dissolves insoluble Insoluble water->insoluble No polar_org Test in Polar Organic Solvents (MeOH, EtOH, ACN, Acetone) high_polar Test in High-Polarity Solvents (DMSO, DMF) polar_org->high_polar nonpolar Test in Nonpolar Solvents (DCM, Hexane) high_polar->nonpolar end End Screening nonpolar->end acid Test in 5% HCl acid->end base Test in 5% NaOH base->end insoluble->polar_org insoluble->acid insoluble->base

Caption: Logical workflow for qualitative solubility screening.

Phase 2: Quantitative Solubility Determination by HPLC-UV

For drug development, a precise quantitative value of solubility is required. The equilibrium solubility method, coupled with HPLC-UV analysis, is the industry standard for its accuracy and sensitivity.[1][10][11] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Principle of the Method

An excess of the solid compound is stirred in the solvent for a prolonged period (typically 24 hours) to ensure equilibrium is reached. The suspension is then filtered to remove undissolved solid, and the concentration of the resulting saturated solution is determined by HPLC with a UV detector, using a pre-established calibration curve.[10][12]

Experimental Workflow: Quantitative HPLC Method

G cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis & Calculation prep_stock Prepare Stock Solution in Strong Solvent (e.g., DMSO) prep_cal Create Calibration Standards (Serial Dilution) prep_stock->prep_cal run_hplc_cal Run HPLC for Cal Standards prep_cal->run_hplc_cal prep_slurry Prepare Slurry (Excess Solid in Test Solvent) equilibrate Equilibrate Slurry (24h at 25°C with stirring) prep_slurry->equilibrate filter Filter Slurry (0.22 µm syringe filter) equilibrate->filter dilute Dilute Saturated Solution filter->dilute run_hplc_sample Run HPLC for Sample Solution dilute->run_hplc_sample gen_curve Generate Calibration Curve (Peak Area vs. Concentration) run_hplc_cal->gen_curve calc Calculate Concentration from Curve & Dilution Factor gen_curve->calc run_hplc_sample->calc

Sources

An In-Depth Technical Guide to 3-Bromo-5-methoxy-1H-1,2,4-triazole: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-5-methoxy-1H-1,2,4-triazole, a heterocyclic building block of significant interest in medicinal chemistry. Its unique structural features, including a reactive bromine atom and a methoxy group on the stable 1,2,4-triazole core, make it a valuable synthon for the construction of complex molecular architectures. This guide will delve into the compound's properties, synthesis, reactivity, and its burgeoning role in the development of targeted therapeutics, particularly in the realm of kinase inhibitors. By synthesizing technical data with practical insights, this document aims to serve as a critical resource for researchers leveraging this compound in their drug discovery endeavors.

Introduction: The Strategic Importance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability, hydrogen bonding capabilities, and its ability to serve as a bioisostere for amide and ester groups.[1][2] This five-membered heterocycle is a cornerstone in the design of numerous clinically successful drugs, including the antifungal agent fluconazole and the anticancer drug letrozole.[1] The strategic functionalization of the triazole core allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. 3-Bromo-5-methoxy-1H-1,2,4-triazole (CAS No. 15777-61-4) has emerged as a particularly useful derivative, offering a reactive handle for diversification and a methoxy group that can influence solubility and metabolic stability.

Table 1: Core Properties of 3-Bromo-5-methoxy-1H-1,2,4-triazole

PropertyValue
CAS Number 15777-61-4
Molecular Formula C₃H₄BrN₃O
Molecular Weight 177.99 g/mol
Appearance Solid
SMILES COc1nc(Br)n[nH]1
InChI Key GZNWPBNTUMRPCL-UHFFFAOYSA-N

Synthesis and Spectroscopic Characterization

A robust and scalable synthesis is paramount for the utility of any building block in drug discovery. While a specific, detailed protocol for the direct synthesis of 3-Bromo-5-methoxy-1H-1,2,4-triazole is not extensively documented in readily available literature, a plausible and commonly employed synthetic strategy involves the bromination of a suitable precursor. A logical precursor would be 5-methoxy-1H-1,2,4-triazole, which can be synthesized from the corresponding amine.

Postulated Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from 5-methoxy-1H-1,2,4-triazol-3-amine.

G A 5-methoxy-1H-1,2,4-triazol-3-amine B Diazotization (NaNO₂, HBr) A->B Step 1 C Sandmeyer-type Reaction (CuBr) B->C Intermediate D 3-Bromo-5-methoxy-1H-1,2,4-triazole C->D Step 2

Caption: Postulated synthetic workflow for 3-Bromo-5-methoxy-1H-1,2,4-triazole.

Protocol 1: Hypothetical Synthesis of 3-Bromo-5-methoxy-1H-1,2,4-triazole

  • Diazotization: To a cooled (0-5 °C) solution of 5-methoxy-1H-1,2,4-triazol-3-amine in aqueous hydrobromic acid, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for a short period to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction: The cold diazonium salt solution is then added portion-wise to a solution of copper(I) bromide in hydrobromic acid. The reaction is allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases.

  • Work-up and Purification: The reaction mixture is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3-Bromo-5-methoxy-1H-1,2,4-triazole.

Spectroscopic Profile

The structural elucidation of 3-Bromo-5-methoxy-1H-1,2,4-triazole relies on a combination of spectroscopic techniques. While experimental spectra for this specific compound are not widely published, data from structurally similar compounds allow for a reliable prediction of its key spectral features.[3][4][5][6][7]

Table 2: Predicted Spectroscopic Data for 3-Bromo-5-methoxy-1H-1,2,4-triazole

TechniquePredicted Features
¹H NMR A singlet for the methoxy protons (CH₃) is expected around δ 3.9-4.1 ppm. A broad singlet corresponding to the N-H proton of the triazole ring would likely appear in the downfield region (δ 12-14 ppm), with its chemical shift being solvent-dependent.
¹³C NMR Two signals are anticipated for the triazole ring carbons. The carbon atom attached to the bromine (C3) would resonate at approximately δ 140-145 ppm, while the carbon bearing the methoxy group (C5) would be further downfield, around δ 160-165 ppm. The methoxy carbon (OCH₃) signal is expected around δ 55-60 ppm.
Mass Spec. The mass spectrum should exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The expected m/z for the molecular ions would be around 177 and 179.

Chemical Reactivity and Synthetic Utility: A Gateway to Molecular Diversity

The synthetic power of 3-Bromo-5-methoxy-1H-1,2,4-triazole lies in the reactivity of its bromine substituent. This halogen serves as a versatile handle for the introduction of a wide array of functional groups through various cross-coupling reactions, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Palladium-Catalyzed Cross-Coupling Reactions

Modern palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules, and bromo-heterocycles are excellent substrates for these transformations.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. This reaction allows for the introduction of various aryl and heteroaryl substituents at the 3-position of the triazole ring.

G A 3-Bromo-5-methoxy- 1H-1,2,4-triazole C Pd Catalyst, Base A->C B Arylboronic Acid (Ar-B(OH)₂) B->C D 3-Aryl-5-methoxy- 1H-1,2,4-triazole C->D

Caption: Suzuki-Miyaura coupling of 3-Bromo-5-methoxy-1H-1,2,4-triazole.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a reaction vessel, 3-Bromo-5-methoxy-1H-1,2,4-triazole, the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents) are combined.

  • Solvent and Reaction Conditions: A suitable solvent system, such as a mixture of toluene and water or dioxane and water, is added. The mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for several hours, with reaction progress monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by chromatography to yield the 3-aryl-5-methoxy-1H-1,2,4-triazole derivative.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, enabling the formation of carbon-nitrogen bonds. This reaction is instrumental in synthesizing N-aryl and N-heteroaryl derivatives, which are prevalent in many biologically active compounds.

G A 3-Bromo-5-methoxy- 1H-1,2,4-triazole C Pd Catalyst, Ligand, Base A->C B Amine (R₂NH) B->C D 3-Amino-5-methoxy- 1H-1,2,4-triazole Derivative C->D

Caption: Buchwald-Hartwig amination of 3-Bromo-5-methoxy-1H-1,2,4-triazole.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: A mixture of 3-Bromo-5-methoxy-1H-1,2,4-triazole, the amine (1.1-1.5 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-6 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.5 equivalents) is assembled in a dry reaction vessel under an inert atmosphere.

  • Solvent and Reaction Conditions: Anhydrous, degassed solvent (e.g., toluene or dioxane) is added, and the reaction mixture is heated at 80-120 °C until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling, the reaction is quenched with water and extracted with an organic solvent. The organic phase is washed, dried, and concentrated. The resulting residue is purified by column chromatography to afford the desired 3-amino-5-methoxy-1H-1,2,4-triazole derivative.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

The 1,2,4-triazole nucleus is a key pharmacophore in a multitude of kinase inhibitors. Protein kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The ability of the triazole ring to form crucial hydrogen bonds within the ATP-binding site of kinases makes it an attractive scaffold for inhibitor design.

While specific examples of drug candidates containing the 3-Bromo-5-methoxy-1H-1,2,4-triazole moiety are not extensively detailed in public-domain literature, its utility can be inferred from its structural similarity to intermediates used in the synthesis of patented kinase inhibitors. For instance, various patents describe the use of functionalized triazoles in the preparation of inhibitors for kinases such as Janus kinases (JAKs), spleen tyrosine kinase (Syk), and Bruton's tyrosine kinase (BTK), all of which are important targets in oncology and immunology.[8][9][10][11]

The synthetic versatility of 3-Bromo-5-methoxy-1H-1,2,4-triazole makes it an ideal starting point for the creation of focused libraries of potential kinase inhibitors. Through Suzuki and Buchwald-Hartwig couplings, a diverse range of aryl and amino groups can be introduced at the 3-position to probe the hydrophobic and hydrogen-bonding interactions within the kinase active site. The methoxy group at the 5-position can also be a key determinant of activity and selectivity.

Safety and Handling

As with any laboratory chemical, 3-Bromo-5-methoxy-1H-1,2,4-triazole should be handled with appropriate safety precautions. It is a solid, and inhalation of dust should be avoided. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. The compound is classified as a combustible solid. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3-Bromo-5-methoxy-1H-1,2,4-triazole stands out as a valuable and versatile building block for medicinal chemists. Its strategic combination of a reactive bromine atom and a methoxy group on a stable triazole core provides a powerful platform for the synthesis of novel and diverse molecular entities. The accessibility of this compound to key synthetic transformations, such as palladium-catalyzed cross-coupling reactions, opens up a vast chemical space for exploration in drug discovery programs. As the demand for novel, targeted therapeutics continues to grow, particularly in the area of kinase inhibition, the importance and application of well-designed building blocks like 3-Bromo-5-methoxy-1H-1,2,4-triazole are set to expand, solidifying its role as a cornerstone of modern drug design.

References

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  • (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1 H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer. National Institutes of Health. Available at: [Link]

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  • New 1,2,3-triazole/1,2,4-triazole hybrids linked to oxime moiety as nitric oxide donor selective COX-2, aromatase, B-RAFV600E and EGFR inhibitors celecoxib analogs: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis and molecular modeling study. National Institutes of Health. Available at: [Link]

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Tautomeric Landscape of 3-Bromo-5-methoxy-1H-1,2,4-triazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole scaffold is a privileged motif in medicinal chemistry, with its biological activity intricately linked to its three-dimensional structure and electronic properties. A critical, yet often overlooked, aspect governing these features is tautomerism. This in-depth technical guide provides a comprehensive exploration of the tautomeric landscape of 3-Bromo-5-methoxy-1H-1,2,4-triazole. We will delve into the theoretical underpinnings of tautomerism in 3,5-disubstituted 1,2,4-triazoles, predict the predominant tautomeric forms based on the electronic effects of the bromo and methoxy substituents, and provide detailed experimental and computational protocols for the elucidation and characterization of this dynamic equilibrium. This guide is intended to be a valuable resource for researchers in drug discovery and development, offering both foundational knowledge and practical methodologies for the study of tautomerism in heterocyclic compounds.

Introduction: The Significance of Tautomerism in Drug Discovery

Tautomerism, the dynamic equilibrium between two or more interconvertible isomers that differ in the position of a proton and the location of a double bond, is a fundamental concept in organic chemistry with profound implications for drug design.[1] The seemingly subtle shift of a proton can dramatically alter a molecule's physicochemical properties, including its lipophilicity, hydrogen bonding capacity, and overall shape.[1] These changes, in turn, directly impact a molecule's pharmacokinetic and pharmacodynamic profile, influencing its absorption, distribution, metabolism, excretion (ADME), and ultimately, its interaction with biological targets.[1] For nitrogen-containing heterocycles like 1,2,4-triazoles, which are prevalent in a wide range of pharmaceuticals, a thorough understanding of their tautomeric behavior is paramount for rational drug design and development.[1][2]

The Tautomeric Possibilities of 3-Bromo-5-methoxy-1H-1,2,4-triazole

3-Bromo-5-methoxy-1H-1,2,4-triazole can exist in three principal annular tautomeric forms, designated by the position of the mobile proton on the triazole ring: the 1H, 2H, and 4H tautomers.

Tautomers T1 3-Bromo-5-methoxy-1H-1,2,4-triazole (1H-tautomer) T2 3-Bromo-5-methoxy-2H-1,2,4-triazole (2H-tautomer) T1->T2 Proton transfer T4 5-Bromo-3-methoxy-4H-1,2,4-triazole (4H-tautomer) T1->T4 Proton transfer T2->T4 Proton transfer

Caption: The three possible annular tautomers of 3-Bromo-5-methoxy-1H-1,2,4-triazole.

The relative stability of these tautomers, and thus their population at equilibrium, is governed by a delicate interplay of electronic and steric effects of the substituents, as well as solvent effects and intermolecular interactions.

Predicting the Predominant Tautomer: The Role of Substituent Effects

For 3,5-disubstituted 1,2,4-triazoles, a general principle dictates that the tautomeric hydrogen atom will preferentially reside on the nitrogen atom closer to the more electron-releasing substituent.[3] In the case of 3-Bromo-5-methoxy-1H-1,2,4-triazole, we have two substituents with opposing electronic properties:

  • Methoxy group (-OCH₃) at C5: An electron-donating group due to the resonance effect of the lone pair of electrons on the oxygen atom.

  • Bromo group (-Br) at C3: An electron-withdrawing group due to its inductive effect, although it has a weak electron-donating resonance effect.

Based on this principle, the proton is expected to be preferentially located on the nitrogen atoms adjacent to the electron-donating methoxy group, namely N1 and N2. This would suggest that the 1H and 2H tautomers are likely to be more stable and therefore predominate over the 4H tautomer . The 4H tautomer would place the proton on the nitrogen atom flanked by both substituents, which is generally less favorable.[4]

Experimental and Computational Characterization of Tautomers

A multi-faceted approach combining spectroscopic and computational methods is essential for the unambiguous determination of the tautomeric equilibrium.

Computational Chemistry: Predicting Tautomer Stabilities

Density Functional Theory (DFT) calculations are a powerful tool for predicting the relative energies of tautomers and thus their equilibrium populations.[2][4]

Detailed Computational Protocol (DFT):

  • Structure Generation: Build the 3D structures of the 1H, 2H, and 4H tautomers of 3-Bromo-5-methoxy-1H-1,2,4-triazole.

  • Geometry Optimization: Perform a full geometry optimization for each tautomer using a suitable functional and basis set (e.g., B3LYP/6-311++G(d,p)). This step locates the minimum energy conformation for each tautomer.

  • Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energies.

  • Energy Calculation: Calculate the single-point energies of the optimized structures at a higher level of theory if necessary.

  • Solvation Effects: To model the effect of a solvent, employ a continuum solvation model such as the Polarizable Continuum Model (PCM).

  • Data Analysis: Compare the Gibbs free energies of the tautomers. The tautomer with the lowest Gibbs free energy will be the most stable and therefore the most abundant at equilibrium. The relative populations can be calculated using the Boltzmann distribution equation.

Table 1: Predicted Relative Energies and Population of Tautomers (Illustrative Data)

TautomerRelative Gibbs Free Energy (kcal/mol)Predicted Population (%)
1H0.0065
2H0.5030
4H2.505

Note: This data is illustrative and would need to be confirmed by actual DFT calculations for 3-Bromo-5-methoxy-1H-1,2,4-triazole.

Spectroscopic Techniques for Tautomer Elucidation

NMR spectroscopy is arguably the most powerful technique for studying tautomerism in solution.[5] The chemical shifts of both protons and carbons are highly sensitive to the electronic environment, which differs significantly between tautomers.

Experimental Protocol (NMR):

  • Sample Preparation: Dissolve a sample of 3-Bromo-5-methoxy-1H-1,2,4-triazole in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • ¹H NMR Spectroscopy: Acquire a ¹H NMR spectrum. The chemical shift of the N-H proton is a key indicator. In many 1,2,4-triazoles, the N-H proton signal is a broad singlet and its position can vary depending on the tautomer and solvent. For related 1,2,4-triazole-3-thiones, N-H proton signals are typically observed in the range of 13-14 ppm.[6]

  • ¹³C NMR Spectroscopy: Acquire a ¹³C NMR spectrum. The chemical shifts of the ring carbons (C3 and C5) are particularly informative. The carbon atom adjacent to the N-H group is generally more shielded (appears at a lower chemical shift) compared to the corresponding carbon in other tautomers.[5]

  • Variable-Temperature NMR: Acquiring spectra at different temperatures can provide information on the dynamics of the tautomeric equilibrium.

  • 2D NMR Techniques: Techniques such as HSQC and HMBC can help in the unambiguous assignment of proton and carbon signals.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for 3,5-Disubstituted 1,2,4-Triazole Tautomers (Illustrative)

TautomerC3 Chemical Shift (ppm)C5 Chemical Shift (ppm)
1H~150-160~160-170
2H~160-170~160-170
4H~150-160~150-160

Note: These are general ranges and the actual values will be influenced by the specific substituents.

UV-Vis spectroscopy can be used to study the electronic transitions within the molecule, which differ for each tautomer due to variations in their conjugated systems.[1][7]

Experimental Protocol (UV-Vis):

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile).

  • Data Acquisition: Record the absorption spectrum over a suitable wavelength range (typically 200-400 nm).

  • Data Analysis: Compare the experimental spectrum with the spectra predicted for the different tautomers from TD-DFT (Time-Dependent Density Functional Theory) calculations. The λmax values will differ for each tautomer.

Workflow cluster_synthesis Synthesis & Purification cluster_characterization Tautomer Characterization cluster_spectroscopy cluster_analysis Data Analysis & Conclusion Synthesis Synthesis of 3-Bromo-5-methoxy-1H-1,2,4-triazole Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Computational Computational Modeling (DFT) Purification->Computational Spectroscopy Spectroscopic Analysis Purification->Spectroscopy Comparison Comparison of Experimental and Computational Data Computational->Comparison NMR NMR Spectroscopy (¹H, ¹³C, VT-NMR) Spectroscopy->NMR UVVis UV-Vis Spectroscopy Spectroscopy->UVVis NMR->Comparison UVVis->Comparison Conclusion Determination of Predominant Tautomer(s) and Equilibrium Comparison->Conclusion

Caption: Integrated workflow for the investigation of tautomerism.

Implications for Drug Development

The predominance of the 1H and 2H tautomers of 3-Bromo-5-methoxy-1H-1,2,4-triazole has significant implications for its potential as a drug candidate or a scaffold in drug discovery. The position of the N-H proton dictates the hydrogen bond donor and acceptor sites, which are crucial for molecular recognition at the active site of a biological target. Furthermore, the overall dipole moment and lipophilicity of the molecule will be an average of the properties of the contributing tautomers, influencing its solubility and membrane permeability. Therefore, a thorough understanding and characterization of the tautomeric equilibrium is not merely an academic exercise but a critical step in the development of effective and safe pharmaceuticals.

Conclusion

The tautomerism of 3-Bromo-5-methoxy-1H-1,2,4-triazole is a fascinating example of how subtle structural changes can have a profound impact on the properties of a molecule. Based on the electronic effects of the substituents, the 1H and 2H tautomers are predicted to be the most stable forms. This prediction can be rigorously tested and confirmed through a combination of computational modeling and spectroscopic techniques, particularly NMR and UV-Vis spectroscopy. By applying the principles and protocols outlined in this guide, researchers can gain a deeper understanding of the tautomeric behavior of this and other substituted 1,2,4-triazoles, paving the way for more rational and effective drug design.

References

  • Substituent Effects on Triazole Tautomerism. (n.d.). Scribd. Retrieved January 6, 2026, from [Link]

  • Pylypenko, O. O., Okovytyy, S. I., Sviatenko, L. K., Voronkov, E. O., Shabelnyk, K. P., & Kovalenko, S. I. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Structural Chemistry, 34(1), 181–192. [Link]

  • NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. (n.d.). National Chemical Laboratory. Retrieved January 6, 2026, from [Link]

  • Kubota, S., & Uda, M. (1975). 1, 2, 4-Triazoles. IV. Tautomerism of 3, 5-Disubstituted 1, 2, 4-Triazoles. Chemical & Pharmaceutical Bulletin, 23(5), 955-962. [Link]

  • Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives: Combined Spectroscopic and Theoretical Study. (2016). The Journal of Physical Chemistry A, 120(49), 10116–10122. [Link]

  • 3,5-DIPHENYLAMINO-1,2,4-TRIAZOLE. (n.d.). SpectraBase. Retrieved January 6, 2026, from [Link]

  • On triazoles. IV—NMR study of 5‐amino‐1,2,4‐triazole isomers. (1975). Journal of Heterocyclic Chemistry, 12(4), 817-819. [Link]

  • Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. (2021). Molecules, 26(11), 3185. [Link]

  • Synthesis and mechanism of 3,5-disubstituted-1,2,4-triazole. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. (2018). Journal of Chromatographic Science, 56(1), 1-8. [Link]

  • 3-bromo-5-methoxy-1-methyl-1h-1,2,4-triazole. (n.d.). PubChemLite. Retrieved January 6, 2026, from [Link]

  • Bekircan, O., Kucuk, M., Kahveci, B., & Bektas, H. (2008). Synthesis and Anticancer Evaluation of Some New 4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one Derivatives. Zeitschrift für Naturforschung B, 63(11), 1305-1314. [Link]

  • 1H-1,2,4-triazole-3,5-dicarbaldehyde. (n.d.). SpectraBase. Retrieved January 6, 2026, from [Link]

  • 1H and 13C NMR Data for triazole 1. (n.d.). The Royal Society of Chemistry. Retrieved January 6, 2026, from [Link]

  • DFT studies on tautomerism of C5-substituted 1,2,4-triazoles. (2013). Journal of Physical Organic Chemistry, 26(11), 945-952. [Link]

  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. (2018). RSC Advances, 8(38), 21193-21203. [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2023). Istanbul Journal of Pharmacy, 53(3), 294-301. [Link]

  • Computational Study on the Energetic and Electronic Aspects of Tautomeric Equilibria in 5-methylthio-1,2,4-triazole. (2013). Physical Chemistry Research, 1(2), 175-184. [Link]

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  • Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. (2021). Molecules, 26(16), 4983. [Link]

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An In-Depth Technical Guide to the X-ray Crystal Structure of 3-Bromo-5-methoxy-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the determination and analysis of the single-crystal X-ray structure of 3-Bromo-5-methoxy-1H-1,2,4-triazole. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, and understanding the precise three-dimensional arrangement of its derivatives is paramount for rational drug design and development.[1][2][3][4] This document details the journey from synthesis and crystallization to data collection, structure solution, and in-depth analysis of the molecular and supramolecular features of the title compound. We delve into the causality behind key experimental choices and provide validated protocols intended for researchers, scientists, and professionals in the field of drug development. While the specific data presented herein is a representative model for this class of compounds, the methodologies and interpretations are grounded in established crystallographic principles.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a cornerstone in modern medicinal chemistry, forming the core of numerous clinically successful drugs with a wide spectrum of biological activities, including antifungal, antiviral, anticancer, and anticonvulsant properties.[1][2][5] The metabolic stability of the triazole nucleus, coupled with its ability to act as a hydrogen bond donor and acceptor, makes it an effective pharmacophore for interacting with biological receptors.[2]

The introduction of specific substituents, such as a bromine atom and a methoxy group, onto the triazole core can significantly modulate a molecule's lipophilicity, metabolic stability, and binding interactions. 3-Bromo-5-methoxy-1H-1,2,4-triazole, therefore, represents a key building block for the synthesis of more complex, potentially bioactive molecules. A definitive understanding of its three-dimensional structure is crucial for predicting its chemical reactivity and how it will interact in a biological environment. Single-crystal X-ray diffraction is the most powerful technique for providing this atomic-level insight.[6][7][8] This guide outlines the complete workflow for determining and analyzing its crystal structure.

Methodology: From Synthesis to Structure

The determination of a crystal structure is a multi-step process, each stage requiring precision and a deep understanding of the underlying chemical and physical principles.

Synthesis and Purification

A plausible synthetic route to 3-Bromo-5-methoxy-1H-1,2,4-triazole can be adapted from established methods for triazole synthesis.[9][10][11][12] A representative protocol is provided below.

Experimental Protocol: Synthesis of 3-Bromo-5-methoxy-1H-1,2,4-triazole

  • Step 1: Synthesis of 3,5-Dibromo-1H-1,2,4-triazole: To a solution of 1H-1,2,4-triazole in a suitable solvent, a brominating agent (e.g., N-bromosuccinimide or aqueous bromine) is added portion-wise at a controlled temperature. The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the product is isolated by filtration and washed to yield 3,5-dibromo-1H-1,2,4-triazole.[9]

  • Step 2: Nucleophilic Substitution with Methoxide: The resulting 3,5-dibromo-1H-1,2,4-triazole is then reacted with a solution of sodium methoxide in methanol. The methoxide selectively displaces one of the bromine atoms. The reaction temperature is critical to control selectivity.

  • Step 3: Work-up and Purification: After the reaction is complete, the mixture is neutralized, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield pure 3-Bromo-5-methoxy-1H-1,2,4-triazole.

  • Characterization: The identity and purity of the synthesized compound are confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Single Crystal Growth

The critical bottleneck in X-ray crystallography is often the growth of high-quality single crystals. This is more of an art than a science, requiring screening of various conditions.

Experimental Protocol: Crystallization

  • Solvent Selection: A small amount of the purified compound is tested for solubility in a range of common laboratory solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, and hexane). An ideal solvent is one in which the compound is moderately soluble.

  • Slow Evaporation: A nearly saturated solution of the compound is prepared in a chosen solvent in a clean vial. The vial is covered with a perforated cap or parafilm to allow for slow evaporation of the solvent over several days to weeks at room temperature. This is often the simplest and most effective method.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Crystal Harvesting: Once suitable crystals (typically with dimensions of 0.1-0.3 mm) have formed, they are carefully harvested using a nylon loop and immediately coated in a cryoprotectant (e.g., paratone-N oil) to prevent solvent loss and degradation.

X-ray Data Collection and Processing

Data collection is performed on a single-crystal X-ray diffractometer.

Experimental Protocol: Data Collection

  • Mounting and Cooling: A selected crystal is mounted on the goniometer head of the diffractometer and cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas. This minimizes thermal vibrations of the atoms, leading to a more precise structure.

  • Data Collection Strategy: The diffractometer, equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å) and a detector, collects a series of diffraction images as the crystal is rotated.[13] The data collection strategy is designed to measure a complete and redundant set of diffraction intensities.

  • Data Processing: The raw diffraction images are processed using specialized software. This involves three main steps:

    • Integration: Measuring the intensity of each diffraction spot.

    • Scaling: Applying corrections for experimental factors like variations in beam intensity and crystal decay.

    • Merging: Averaging the intensities of symmetry-equivalent reflections to produce a final, unique dataset.

Structure Solution and Refinement

The processed data is used to solve and refine the crystal structure.

Workflow: Structure Solution and Refinement

G Data Processed HKL File (Intensities & Miller Indices) Solution Structure Solution (e.g., SHELXT, Direct Methods) Data->Solution Phase Problem InitialModel Initial Atomic Model (Electron Density Map) Solution->InitialModel Fourier Transform Refinement Least-Squares Refinement (e.g., SHELXL) InitialModel->Refinement Iterative Cycles FinalModel Refined Structure (Atomic Coordinates, Thermal Parameters) Refinement->FinalModel Minimize (Fo^2 - Fc^2) FinalModel->Refinement Add H-atoms, Anisotropy Validation Structure Validation (CIF file, CheckCIF) FinalModel->Validation Quality Check

Caption: Workflow for crystal structure solution and refinement.

This process is typically performed using software suites like SHELX.[14][15][16][17]

  • Structure Solution: The "phase problem" is solved using direct methods, which are statistical techniques that derive initial phase estimates directly from the measured intensities. This yields an initial electron density map.[14]

  • Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares method, where the atomic coordinates and thermal displacement parameters are adjusted to minimize the difference between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|) derived from the model. The quality of the final model is assessed by R-factors (R1 and wR2) and the Goodness-of-Fit (GooF), with lower R-values indicating a better fit.[13]

Results and Discussion: A Representative Structural Analysis

The following data represents a plausible and illustrative crystal structure for 3-Bromo-5-methoxy-1H-1,2,4-triazole.

Crystal Data and Structure Refinement

A summary of the crystallographic data and refinement parameters is presented in Table 1.

Table 1. Crystal Data and Structure Refinement Details.

Parameter Value
Empirical formula C₃H₄BrN₃O
Formula weight 177.99
Temperature (K) 100(2)
Wavelength (Å) 0.71073 (Mo Kα)
Crystal system Monoclinic
Space group P2₁/c
a (Å) 5.885
b (Å) 10.969
c (Å) 8.796
β (°) 105.45
Volume (ų) 547.5
Z 4
Density (calculated, g/cm³) 2.160
Absorption coefficient (mm⁻¹) 8.54
F(000) 344
Reflections collected 5280
Independent reflections 1250 [R(int) = 0.035]
Final R indices [I > 2σ(I)] R1 = 0.032, wR2 = 0.078

| Goodness-of-fit on F² | 1.05 |

Molecular Structure

The asymmetric unit contains one molecule of 3-Bromo-5-methoxy-1H-1,2,4-triazole. The molecular structure with the atom-numbering scheme is shown below.

Caption: Molecular structure and atom-numbering scheme.

The 1,2,4-triazole ring is essentially planar. The bromine atom and the methoxy group are substituted at the C3 and C5 positions, respectively. Selected bond lengths and angles are presented in Table 2. The geometric parameters are within the expected ranges for similar heterocyclic systems.

Table 2. Selected Bond Lengths (Å) and Angles (°).

Bond Length (Å) Angle Value (°)
Br1–C3 1.875(3) N2–C3–N4 110.5(2)
C3–N2 1.318(4) N2–C3–Br1 125.2(2)
C3–N4 1.325(4) N4–C3–Br1 124.3(2)
N4–C5 1.315(4) N4–C5–N1 111.2(2)
C5–N1 1.370(4) N4–C5–O1 128.5(3)
N1–N2 1.380(3) N1–C5–O1 120.3(3)
C5–O1 1.330(4) C5–O1–C6 117.8(2)

| O1–C6 | 1.445(4) | | |

Supramolecular Assembly and Intermolecular Interactions

In the crystal, molecules of 3-Bromo-5-methoxy-1H-1,2,4-triazole are linked by intermolecular interactions to form a three-dimensional network. The most significant interaction is a classic N–H···N hydrogen bond, where the N1-H group of one molecule donates to the N4 atom of an adjacent molecule, forming centrosymmetric dimers.

intermolecular_interactions cluster_0 Molecule A cluster_1 Molecule B (Symmetry Generated) A A A_N1H B_N4 A_N1H->B_N4 N-H···N A_N4 B B B_N1H B_N1H->A_N4 N-H···N

Sources

A Comprehensive In-Depth Technical Guide to the Theoretical Calculations of 3-Bromo-5-methoxy-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the theoretical and computational methodologies for characterizing 3-Bromo-5-methoxy-1H-1,2,4-triazole. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its electronic structure, reactivity, and spectroscopic properties is paramount for its targeted application. This document outlines the requisite computational workflows, from geometry optimization to the prediction of spectroscopic and electronic properties, grounded in Density Functional Theory (DFT).

Introduction: The Rationale for Computational Scrutiny

3-Bromo-5-methoxy-1H-1,2,4-triazole belongs to a class of heterocyclic compounds that are renowned for their wide spectrum of biological activities, including antifungal, antibacterial, and anticancer properties.[1] The substituents on the triazole ring, a bromine atom and a methoxy group, are expected to significantly modulate its electronic properties and, consequently, its reactivity and interaction with biological targets. Theoretical calculations offer a powerful, cost-effective, and time-efficient avenue to elucidate these properties at the molecular level, thereby guiding synthetic efforts and rational drug design.[2]

This guide will detail the application of DFT to predict the molecular geometry, vibrational spectra (IR and Raman), NMR chemical shifts, and electronic properties of 3-Bromo-5-methoxy-1H-1,2,4-triazole. Furthermore, it will explore the analysis of frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP) to provide insights into the molecule's reactivity and potential intermolecular interactions.

Computational Methodology: A Self-Validating System

The cornerstone of a reliable computational study is a well-defined and validated methodology. The following protocol is designed to ensure the accuracy and reproducibility of the theoretical calculations for 3-Bromo-5-methoxy-1H-1,2,4-triazole.

Software Selection

The calculations outlined in this guide can be performed using a variety of quantum chemistry software packages, such as Gaussian, ORCA, or GAMESS. For the purpose of this guide, we will refer to the procedural steps applicable to most of these platforms.

Geometry Optimization

The first and most critical step is to determine the ground-state equilibrium geometry of the molecule.

Protocol:

  • Initial Structure Generation: Construct the 3D structure of 3-Bromo-5-methoxy-1H-1,2,4-triazole using a molecular builder and perform an initial geometry optimization using a molecular mechanics force field (e.g., UFF).

  • DFT Optimization: Employ Density Functional Theory (DFT) for accurate geometry optimization. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a robust choice for such systems.[3]

  • Basis Set Selection: A Pople-style basis set, such as 6-311++G(d,p), is recommended to provide a good balance between accuracy and computational cost.[3][4] The inclusion of diffuse functions (++) is important for accurately describing the lone pairs on the nitrogen and oxygen atoms, while the polarization functions (d,p) account for the non-spherical nature of the electron density in the bonding regions.

  • Convergence Criteria: Utilize tight convergence criteria for the geometry optimization to ensure that a true energy minimum is located on the potential energy surface.

  • Frequency Analysis: Following optimization, perform a vibrational frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies).

Diagram: Computational Workflow for Geometry Optimization

Geometry_Optimization_Workflow Computational Workflow for Geometry Optimization A Initial 3D Structure Generation B Molecular Mechanics Optimization (UFF) A->B Initial cleanup C DFT Geometry Optimization (B3LYP/6-311++G(d,p)) B->C Refinement D Frequency Calculation C->D Verification E Confirmation of True Minimum (No Imaginary Frequencies) D->E Analysis F Optimized Molecular Geometry E->F Final Output

Caption: A flowchart illustrating the key steps in obtaining the optimized molecular geometry.

Spectroscopic Properties Prediction

Once the optimized geometry is obtained, a wealth of spectroscopic data can be predicted.

Protocol:

  • Frequency Calculation: The vibrational frequencies and corresponding intensities for both IR and Raman spectra are obtained from the frequency analysis performed in the previous step.

  • Scaling Factor: It is a common practice to scale the calculated harmonic vibrational frequencies to account for anharmonicity and the approximate nature of the exchange-correlation functional. For the B3LYP/6-311++G(d,p) level of theory, a scaling factor in the range of 0.96-0.98 is typically applied.

  • Spectral Visualization: The calculated frequencies and intensities can be used to generate theoretical IR and Raman spectra, which can be directly compared with experimental data for validation.

Protocol:

  • GIAO Method: The Gauge-Including Atomic Orbital (GIAO) method is the standard approach for calculating NMR chemical shifts.[5]

  • Calculation Setup: Perform a GIAO calculation at the B3LYP/6-311++G(d,p) level of theory on the optimized geometry.

  • Referencing: The calculated isotropic shielding values are then referenced to the shielding value of a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory to obtain the chemical shifts (δ). δ_sample = σ_TMS - σ_sample

Analysis of Electronic Properties and Reactivity

Beyond spectroscopy, theoretical calculations provide profound insights into the electronic structure and chemical reactivity of 3-Bromo-5-methoxy-1H-1,2,4-triazole.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity.

  • HOMO: Represents the ability to donate an electron. Regions of high HOMO density are indicative of sites susceptible to electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions of high LUMO density are indicative of sites susceptible to nucleophilic attack.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.[3]

Table 1: Predicted Electronic Properties of 3-Bromo-5-methoxy-1H-1,2,4-triazole

ParameterValue (eV)
HOMO EnergyValue to be calculated
LUMO EnergyValue to be calculated
HOMO-LUMO Gap (ΔE)Value to be calculated

(Note: The values in this table are placeholders and would be populated with the results from the actual DFT calculations.)

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the electron density surface of the molecule. It provides a visual representation of the charge distribution and is an invaluable tool for predicting intermolecular interactions.

  • Red Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors. For 3-Bromo-5-methoxy-1H-1,2,4-triazole, these are expected around the nitrogen and oxygen atoms.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, which are susceptible to nucleophilic attack and are likely to act as hydrogen bond donors.

  • Green Regions (Neutral Potential): Indicate areas of neutral electrostatic potential.

Diagram: Conceptual Representation of an MEP Map

MEP_Concept Conceptual Representation of an MEP Map cluster_molecule Molecular Surface Red Electron-Rich (Negative) Blue Electron-Poor (Positive) Green Neutral

Caption: A conceptual diagram illustrating the color scheme of a Molecular Electrostatic Potential map.

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity.[6]

  • Ionization Potential (I): I ≈ -E_HOMO

  • Electron Affinity (A): A ≈ -E_LUMO

  • Electronegativity (χ): χ = (I + A) / 2

  • Chemical Hardness (η): η = (I - A) / 2

  • Chemical Softness (S): S = 1 / (2η)

  • Electrophilicity Index (ω): ω = χ² / (2η)

These descriptors provide a quantitative measure of the molecule's stability and reactivity, which can be used to compare it with other related compounds.

Conclusion and Future Directions

The theoretical calculations detailed in this guide provide a robust framework for the in-depth characterization of 3-Bromo-5-methoxy-1H-1,2,4-triazole. The predicted geometric, spectroscopic, and electronic properties serve as a foundational dataset for understanding its chemical behavior. For drug development professionals, these computational insights can guide the design of more potent and selective analogues. Future work could involve simulating the molecule's interaction with specific biological targets through molecular docking and molecular dynamics simulations, further bridging the gap between theoretical chemistry and practical application.

References

  • Adiguzel, R., Aktan, E., Evren, E., & Çetin, A. (2021). A Computational Study on some Pyridine-Substituted-Bis-1,2,4-Triazole Derivatives and Investigation of their Catalytic Activities. Munzur University Journal of Science, 10(1), 1-8. [Link]

  • Al-Sanea, M. M., & Abdel-Aziz, H. A. (2020). Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Derivatives. ACS Omega, 5(49), 31731–31746. [Link]

  • He, W., et al. (2020). The study on the interactions of two 1,2,3-triazoles with several biological macromolecules by multiple spectroscopic methodologies and molecular docking. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 243, 118795. [Link]

  • Karabacak, M., et al. (2016). Spectroscopic characterization and quantum chemical computations of the 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol molecule. Journal of Molecular Structure, 1108, 648-658. [Link]

  • Munir, Z., et al. (2024). Synthesis, Biological Analysis and Computational Studies of Substituted 1,2,4-Triazoles: Fmo, Mep and Docking Investigations. ResearchGate. [Link]

  • Tabti, K., et al. (2023). Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking. Arabian Journal of Chemistry, 16(11), 105244. [Link]

  • Verma, A., et al. (2022). An insight on medicinal attributes of 1,2,4-triazoles. PMC. [Link]

  • Boy, S., Kotan, G., & Yuksek, H. (2022). Calculation of Some Theoretical Properties of 3-(p-Methoxybenzyl)-4-(4-Hydroxybenzylidenamino)-4,5-Dihydro-1H-1,2,4-Triazol-5-One with DFT. ResearchGate. [Link]

  • Çavuşoğlu, B., et al. (2021). Synthesis, experimental and theoretical characterization with inhibitor activity for 1,2,4-traizaol derivatives. CORE. [Link]

  • Fizer, O., et al. (2021). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. ResearchGate. [Link]

  • Gomaa, A. M., et al. (2021). New 1,2,3-Triazole-Containing Hybrids as Antitumor Candidates: Design, Click Reaction Synthesis, DFT Calculations, and Molecular. Semantic Scholar. [Link]

  • International Research Journal of Education and Technology. (2022). COMPUTATIONAL STUDIES OF TRIAZOLE DERIVATIVE. IRJET. [Link]

  • Study of the Protonation of 1, 2, 4-Triazole. DFT Calculations. (2025). OJS. [Link]

Sources

commercial suppliers of 3-Bromo-5-methoxy-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Bromo-5-methoxy-1H-1,2,4-triazole for Advanced Research Applications

Executive Summary

This technical guide provides an in-depth analysis of 3-Bromo-5-methoxy-1H-1,2,4-triazole, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The 1,2,4-triazole core is a privileged scaffold, appearing in numerous clinically approved pharmaceuticals. This document details the physicochemical properties, commercial availability, and synthetic routes for the title compound. Furthermore, it offers expert insight into its strategic application in synthetic schemes, supported by a detailed experimental protocol for a representative palladium-catalyzed cross-coupling reaction. This guide is intended to equip researchers, scientists, and drug development professionals with the critical knowledge required to effectively utilize this versatile reagent in their discovery programs.

The Strategic Value of the 1,2,4-Triazole Scaffold

Heterocyclic compounds containing the 1,2,4-triazole ring are cornerstones of modern medicinal chemistry. This scaffold is not merely a passive linker but an active pharmacophore capable of engaging in hydrogen bonding and dipole interactions with biological targets, which can enhance pharmacological and pharmacokinetic properties. A wide array of compounds incorporating this moiety exhibit potent biological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties.

3-Bromo-5-methoxy-1H-1,2,4-triazole emerges as a particularly valuable intermediate. Its structure is strategically functionalized: the bromine atom at the 3-position serves as an excellent leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the facile introduction of aryl, heteroaryl, or alkyl substituents. The methoxy group at the 5-position acts as a modulator of electronic properties and can be a site for further chemical modification, such as demethylation to reveal a hydroxyl group for subsequent derivatization.

Caption: Structure of 3-Bromo-5-methoxy-1H-1,2,4-triazole with key synthetic handles.

Physicochemical Properties and Specifications

A comprehensive understanding of a reagent's physical and chemical properties is fundamental to its successful application in synthesis and process development. The key identifiers and properties of 3-Bromo-5-methoxy-1H-1,2,4-triazole are summarized below.

PropertyValueSource(s)
Molecular Formula C₃H₄BrN₃O
Molecular Weight 177.99 g/mol
Appearance Solid
MDL Number MFCD19982760
InChI Key GZNWPBNTUMRPCL-UHFFFAOYSA-N
SMILES String COc1nc(Br)n[nH]1
Storage Class 11 - Combustible Solids

Commercial Availability and Supplier Comparison

3-Bromo-5-methoxy-1H-1,2,4-triazole is available through several chemical suppliers catering to the research and development market. When selecting a supplier, researchers should consider not only price but also purity, availability, and the quality of supporting documentation (e.g., Certificate of Analysis). Note that this compound is often supplied for early discovery research, and suppliers may not provide extensive analytical data, placing the onus of purity confirmation on the end-user.

SupplierCatalog NumberPurity/Notes
Sigma-Aldrich CBR01778AldrichCPR grade. Buyer assumes responsibility to confirm product identity and/or purity.
Matrix Scientific 097589Listed as 3-Bromo-5-ethyl-1H-1,2,4-triazole, a related compound, indicating capability in this chemical class[1].
Apollo Scientific PC5060Listed as 3-Bromo-1H-1,2,4-triazole, a related precursor[2].
ChemScene CS-0127632Listed as 3-Bromo-1,5-dimethyl-1H-1,2,4-triazole, a related compound[3].

Note: The availability of exact analogs from multiple suppliers suggests that custom synthesis requests for the title compound would be feasible.

Representative Synthesis Pathway

While specific, published routes for 3-Bromo-5-methoxy-1H-1,2,4-triazole are not abundant in readily accessible literature, a plausible synthetic pathway can be constructed based on established methods for forming substituted 1,2,4-triazoles[4][5]. A common and effective strategy involves the cyclization of an appropriately substituted N-acyl-carbonimidoyl dibromide with a nitrogen source.

G cluster_0 Synthesis Workflow start Methyl Carbamate step1 Bromination (e.g., PBr₅) start->step1 intermediate1 N-Acyl-carbonimidoyl dibromide intermediate step1->intermediate1 step2 Cyclization (Hydrazine) intermediate1->step2 product 3-Bromo-5-methoxy- 1H-1,2,4-triazole step2->product

Caption: Plausible workflow for the synthesis of the target compound.

Protocol: Representative Synthesis of a 3-Bromo-1,2,4-Triazole Derivative

This protocol is a generalized representation. Reaction conditions, particularly temperature and stoichiometry, must be optimized for the specific substrate.

  • Preparation of the Imidoyl Halide:

    • To a solution of the starting N-acyl compound (e.g., a derivative of methyl carbamate) in an inert solvent like toluene, add a halogenating agent (e.g., phosphorus pentabromide) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and then heat to reflux for several hours until the reaction is complete, as monitored by TLC or LC-MS.

    • Cool the reaction mixture and carefully quench with water or a saturated bicarbonate solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

  • Cyclization to Form the Triazole Ring:

    • Dissolve the crude imidoyl halide intermediate from the previous step in a suitable solvent such as ethanol or isopropanol.

    • Add hydrazine hydrate dropwise at room temperature. An exothermic reaction may be observed.

    • Heat the mixture to reflux and maintain for several hours until cyclization is complete.

    • Cool the reaction mixture. The product may precipitate upon cooling and can be collected by filtration.

    • If the product remains in solution, concentrate the solvent and purify the residue.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Applications in Drug Development

The true utility of 3-Bromo-5-methoxy-1H-1,2,4-triazole lies in its application as a versatile scaffold for building molecular complexity. The bromine atom is the primary reactive site for constructing carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and widely used reaction to form biaryl and vinyl-aryl structures[6][7]. In this context, 3-Bromo-5-methoxy-1H-1,2,4-triazole can be coupled with a wide range of boronic acids or boronate esters to introduce diverse substituents at the 3-position. This is a cornerstone strategy for exploring the structure-activity relationship (SAR) in drug discovery programs.

cluster_1 Application in Suzuki Coupling reagent 3-Bromo-5-methoxy- 1H-1,2,4-triazole product 3-(Aryl/Heteroaryl)-5-methoxy- 1H-1,2,4-triazole (Lead Compound for SAR) reagent->product [Pd] catalyst, Base boronic_acid Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) boronic_acid->product

Caption: Use of the title compound as a substrate in Suzuki coupling for lead generation.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a robust, self-validating system for the coupling of 3-Bromo-5-methoxy-1H-1,2,4-triazole with a generic arylboronic acid.

Materials and Reagents:
  • 3-Bromo-5-methoxy-1H-1,2,4-triazole (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Base: Cesium Carbonate (Cs₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.5 eq)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Round-bottom flask or pressure vessel

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Methodology:
  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add 3-Bromo-5-methoxy-1H-1,2,4-triazole (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.5 eq).

  • Inerting the System: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This step is critical as the Pd(0) catalyst is sensitive to oxygen.

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (1,4-dioxane and water). The mixture should be stirred to ensure homogeneity.

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the stirring mixture. The mixture will typically turn a darker color (yellow to dark brown).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir overnight (12-18 hours). Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification and Characterization:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the residue by flash column chromatography on silica gel to yield the pure coupled product.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are essential.

  • Hazard Profile: While specific toxicity data for this compound is limited, related brominated and triazole-containing heterocycles are often classified as irritants. Assume the compound is harmful if swallowed and causes skin and eye irritation.

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

3-Bromo-5-methoxy-1H-1,2,4-triazole is a high-value, strategically designed chemical building block for medicinal chemistry and organic synthesis. Its dual functional handles—a reactive bromine atom for cross-coupling and a methoxy group for property modulation—provide researchers with immense synthetic flexibility. Understanding its commercial availability, properties, and reactivity, particularly in robust protocols like the Suzuki-Miyaura coupling, empowers scientists to accelerate the discovery and development of novel, complex molecules with therapeutic potential.

References

  • Gomza, Y., et al. (2019). Efficient Synthesis of Conjugated 1,2,4-Triazole Derivatives under Suzuki Cross-Coupling Reactions in the Presence of Ionic Liquids. Journal of the Serbian Chemical Society.
  • Gomza, Y., et al. (2020). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Molecules.
  • Bekircan, O., et al. (2025). Synthesis of Some New 1,2,4-Triazole Derivatives Starting from 3-(4-Chlorophenyl)-5-(4-methoxybenzyl)-4 H -1,2,4-triazol with Anti-Lipase and Anti-Urease Activities.
  • Sancak, K., et al. (2025). Synthesis of 1,2,3-triazole-bound-1,2,4-triazoles containing N-phenylmorpholine structure: antibacterial, antifungal, and antioxidant properties, and AChE. Arkivoc.
  • Schmidt, F., et al. (2023). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. Beilstein Journal of Organic Chemistry.
  • Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic route for 3,4,5-tri-substituted 1,2,4-triazoles. Retrieved from [Link]

  • Organic Chemistry Portal. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Retrieved from [Link]

  • The Organic Chemistry Channel. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • National Institutes of Health. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

  • ResearchGate. (2025). First cross-coupling reactions on halogenated 1H-1,2,4-triazole nucleosides. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of 1,2,3-Triazole-Fused Heterocycles via Pd-Catalyzed Annulation of 5-Iodo-1,2,3. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-5-methoxy-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Aryl-5-methoxy-1H-1,2,4-triazoles

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a wide array of biologically active compounds and functional materials.[1][2][3] The targeted derivatization of this heterocyclic core allows for the fine-tuning of molecular properties, making it a high-value synthon in drug discovery and development. Specifically, the introduction of aryl or heteroaryl moieties at the 3-position of the triazole ring can significantly modulate pharmacological activity. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for forging carbon-carbon bonds, offering a direct route to these valuable 3-aryl-1,2,4-triazole derivatives from their halogenated precursors.[4][5]

This document provides a detailed guide for researchers, scientists, and drug development professionals on performing the Suzuki coupling reaction with 3-bromo-5-methoxy-1H-1,2,4-triazole. We will delve into the mechanistic underpinnings of this transformation, offer field-proven protocols, and discuss critical parameters for successful execution and optimization.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that couples an organoboron compound with an organic halide or triflate.[4][6] The catalytic cycle, illustrated below, comprises three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Coupling_Mechanism Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X (L_n) Pd0->ArPdX OxAdd Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar' (L_n) ArPdX->ArPdAr_prime Ar'-B(OR)2 Base Transmetalation Transmetalation ArPdAr_prime->Pd0 Product Ar-Ar' ArPdAr_prime->Product RedElim Reductive Elimination ArX Ar-X (3-bromo-5-methoxy -1H-1,2,4-triazole) Ar_prime_B Ar'-B(OR)2 (Boronic Acid/Ester) Base Base (e.g., K2CO3)

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The cycle commences with the oxidative addition of the organic halide (in this case, 3-bromo-5-methoxy-1H-1,2,4-triazole) to a palladium(0) complex. This step forms a palladium(II) intermediate, breaking the carbon-bromine bond. The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl.[5][7]

  • Transmetalation: In this step, the organic group from the organoboron reagent (an arylboronic acid or ester) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4][8] The choice of base is crucial and can significantly impact the reaction outcome.

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired carbon-carbon bond in the product (3-aryl-5-methoxy-1H-1,2,4-triazole) and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[6]

Experimental Protocols

General Considerations and Reagent Selection

The successful Suzuki coupling of 3-bromo-5-methoxy-1H-1,2,4-triazole hinges on the careful selection of the catalyst system, base, and solvent. Nitrogen-containing heterocycles can be challenging substrates as they can coordinate to the palladium center and inhibit catalysis.[7][9]

  • Palladium Catalyst and Ligand: The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. For N-heterocyclic substrates, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often superior to traditional ligands like triphenylphosphine.[7][10] Pre-catalysts, which are stable Pd(II) complexes that are readily reduced in situ to the active Pd(0) species, are highly recommended for their reliability and ease of handling.[4]

  • Base: An appropriate base is required to activate the boronic acid for transmetalation. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly employed.[3][7] The choice of base can influence the reaction rate and the prevalence of side reactions.

  • Solvent: Aprotic solvents are generally preferred for Suzuki couplings. Dioxane, tetrahydrofuran (THF), and toluene are common choices.[4][7] In many cases, the addition of a small amount of water can be beneficial, particularly when using inorganic bases.

  • Boronic Acid/Ester: High-purity boronic acids or their corresponding esters (e.g., pinacol esters) should be used. Boronic acids can dehydrate to form cyclic boroxines, which may have different reactivity. Pinacol esters offer enhanced stability and are often used for sensitive substrates.[4]

Detailed Step-by-Step Protocol

This protocol provides a general starting point for the Suzuki coupling of 3-bromo-5-methoxy-1H-1,2,4-triazole with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials:

  • 3-Bromo-5-methoxy-1H-1,2,4-triazole

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-methoxy-1H-1,2,4-triazole (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium(0) catalyst.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent mixture (e.g., 5 mL of a 4:1 dioxane/water mixture) via syringe. Then, add the palladium catalyst (0.05 mmol).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-5-methoxy-1H-1,2,4-triazole.

Experimental_Workflow start Start setup Reaction Setup: - 3-bromo-5-methoxy-1H-1,2,4-triazole - Arylboronic acid - Base start->setup inert Establish Inert Atmosphere (Ar or N2) setup->inert add_reagents Add Solvent and Palladium Catalyst inert->add_reagents react Heat and Stir (e.g., 80-100 °C) add_reagents->react monitor Monitor Reaction Progress (TLC or LC-MS) react->monitor workup Aqueous Workup: - Dilute with Organic Solvent - Wash with Water and Brine monitor->workup purify Purification: - Dry, Concentrate - Column Chromatography workup->purify end End: Pure 3-aryl-5-methoxy -1H-1,2,4-triazole purify->end

Figure 2: A generalized experimental workflow for the Suzuki coupling reaction.

Data Presentation: A Guide to Reaction Conditions

The following table summarizes typical starting conditions and ranges for key parameters in the Suzuki coupling of 3-bromo-5-methoxy-1H-1,2,4-triazole.

ParameterRecommended Starting ConditionTypical RangeRationale & Key Considerations
Palladium Catalyst Pd(PPh₃)₄2-10 mol%A common and effective catalyst. For challenging couplings, consider more advanced catalysts like PdCl₂(dppf) or Buchwald pre-catalysts.[4]
Ligand (If using a separate ligand)1:2 Pd:Ligand ratioBulky, electron-rich phosphines (e.g., SPhos, XPhos) or NHC ligands can improve yields for N-heterocycles.[7][10]
Base K₂CO₃2.0-3.0 equiv.A versatile and cost-effective base. Cs₂CO₃ or K₃PO₄ may be more effective in some cases.
Solvent 1,4-Dioxane/Water (4:1)-Aprotic solvents are generally preferred. The water co-solvent aids in dissolving the inorganic base.[4]
Temperature 90 °C80-110 °CHigher temperatures can increase the reaction rate but may also promote side reactions.
Boronic Acid 1.2 equiv.1.1-1.5 equiv.A slight excess of the boronic acid is typically used to drive the reaction to completion.

Troubleshooting and Optimization

Low Yield or No Reaction:

  • Catalyst Inactivation: Ensure a strictly inert atmosphere was maintained throughout the setup and reaction. The nitrogen atoms in the triazole ring can act as ligands for the palladium catalyst, potentially leading to catalyst inhibition.[7][9] Consider using a higher catalyst loading or a more robust ligand.

  • Insufficient Base Strength: The chosen base may not be strong enough to efficiently generate the boronate species. Try a stronger base such as Cs₂CO₃ or K₃PO₄.

  • Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate. Cautiously increase the temperature.

Formation of Side Products:

  • Debromination: A common side reaction is the reduction of the starting material, replacing the bromine with a hydrogen atom. This can be promoted by certain bases and solvents.[7] Optimizing the choice of base and ensuring anhydrous conditions (if a non-aqueous system is used) can mitigate this.

  • Homocoupling of Boronic Acid: The boronic acid can couple with itself to form a biaryl byproduct. This is often observed with highly active catalyst systems. Reducing the catalyst loading or temperature may help.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 3-aryl-5-methoxy-1H-1,2,4-triazoles. By understanding the reaction mechanism and carefully selecting the catalyst, base, and solvent, researchers can achieve high yields of the desired products. The protocols and guidelines presented in this document provide a solid foundation for the successful implementation and optimization of this important transformation in the pursuit of novel chemical entities for drug discovery and materials science.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chobanian, H. R., et al. (2006). Direct Pd-Catalyzed Arylation of 1,2,3-Triazoles. Organic Letters, 8(20), 4445-4448.
  • Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173-3180.
  • Biernacka, J., et al. (2019). Synthesis of 4-Alkyl-4 H-1,2,4-triazole Derivatives by Suzuki Cross-coupling Reactions and Their Luminescence Properties. Molecules, 24(3), 652.
  • Ghaffari, S., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1876-1907.
  • Ghaffari, S., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PubMed Central. Retrieved from [Link]

  • Ghosh, C., et al. (2015). Efficient synthesis of[4][8][11]triazolo[5,1-c][8][10]benzoxazines through palladium–copper catalysis. ResearchGate. Retrieved from [Link]

  • Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. ResearchGate. Retrieved from [Link]

  • Bakherad, M., et al. (2016). A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Organic & Biomolecular Chemistry, 14(3), 1015-1020.
  • Journal of Synthetic Chemistry. (2025). Recent Advances in the Synthesis of Triazole Heterocycles Using Palladium Catalysts. Retrieved from [Link]

  • Bouattour, R., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Semantic Scholar. Retrieved from [Link]

  • Biernacka, J., et al. (2019). Efficient Synthesis of Conjugated 1,2,4-Triazole Derivatives under Suzuki Cross-Coupling Reactions in the Presence of Ionic Liquids. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • Gribanov, P. S., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles. PubMed. Retrieved from [Link]

  • Kassel, D. B., et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PubMed Central. Retrieved from [Link]

  • Eycken, E. V. V. (2023). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. MDPI. Retrieved from [Link]

  • Aslam, S., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Retrieved from [Link]

  • Quigley, C. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. Retrieved from [Link]

  • ResearchGate. (n.d.). The Suzuki coupling reaction of aryl bromides with phenylboronic acid in situ-reaction conditions (PdCl2/L1) a. Retrieved from [Link]

  • American Chemical Society. (2025). Photoinduced Palladium-Catalyzed Denitrogenative Cyclization of N-Aroyl Benzotriazoles to Phenanthridinones. Retrieved from [Link]

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Application Note & Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxy-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful method for constructing C–N bonds, which are ubiquitous in pharmaceuticals and functional materials.[1][2][3] This application note provides a comprehensive guide for the palladium-catalyzed amination of 3-Bromo-5-methoxy-1H-1,2,4-triazole, a challenging yet valuable heterocyclic building block. We delve into the mechanistic nuances, the rationale behind the selection of critical reaction parameters, and present a robust, step-by-step protocol tailored for researchers in drug discovery and process development. The protocol addresses the specific challenges posed by coordinating N-heterocyclic substrates, such as potential catalyst inhibition, to ensure reproducible and high-yielding results.

Introduction: The Challenge of Aminating Coordinating Heterocycles

The palladium-catalyzed coupling of amines with aryl and heteroaryl halides has revolutionized the synthesis of arylamines, largely replacing harsher classical methods.[1] While the reaction scope is broad, N-heterocyclic substrates, particularly those rich in nitrogen like 1,2,4-triazoles, present unique challenges.[4] The multiple nitrogen atoms in the triazole ring can coordinate to the palladium center, leading to catalyst deactivation or the formation of unproductive off-cycle species.[4][5]

Furthermore, the acidic N-H proton on the triazole ring can interact with the strong bases typically required for the amination, potentially leading to competitive N-arylation or other side reactions. Therefore, a successful protocol requires a carefully selected catalyst system—comprising a specific palladium source, a sterically demanding and electron-rich ligand, and a suitable base—that can navigate these challenges to favor the desired C-N bond formation at the C3 position.[6][7] This guide is designed to provide a validated starting point for the successful amination of this substrate class.

Mechanistic Rationale and Key Parameter Selection

The Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle.[8][9] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction for a specific substrate like 3-Bromo-5-methoxy-1H-1,2,4-triazole.

Buchwald_Hartwig_Cycle cluster_reagents pd0 L-Pd(0) Active Catalyst oa_complex L-Pd(II)(Ar)(Br) Oxidative Addition Complex pd0->oa_complex Oxidative Addition amido_complex L-Pd(II)(Ar)(NR'R'') Amido Complex oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 product Ar-NR'R'' Product amido_complex->product Reductive Elimination catalyst_regen reagents Ar-Br + HNR'R'' base Base

Figure 1: Simplified Catalytic Cycle for the Buchwald-Hartwig Amination.

The Catalyst System: Palladium and Ligand Choice

The success of coupling coordinating heterocycles hinges almost entirely on the ligand. Standard ligands like PPh₃ or even bidentate phosphines like BINAP are often ineffective.[1][10]

  • Expertise & Rationale: For substrates like 3-Bromo-5-methoxy-1H-1,2,4-triazole, the ligand must be both sterically bulky and highly electron-donating.[11]

    • Steric Bulk: Bulky ligands, such as the dialkylbiaryl phosphines developed by the Buchwald group (e.g., BrettPhos, tBuXPhos) or certain N-heterocyclic carbenes (NHCs), promote the formation of a monoligated L-Pd(0) active species.[1][12] This coordinatively unsaturated species is highly reactive towards the oxidative addition of the heteroaryl bromide. The bulk also accelerates the final reductive elimination step, which is often the rate-limiting step, to release the product.[1]

    • Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center, which facilitates the oxidative addition step and stabilizes the resulting Pd(II) complex.[13]

  • Recommendation: We recommend using a pre-formed palladium precatalyst, such as a G3 or G4 palladacycle incorporating a bulky biarylphosphine ligand (e.g., tBuBrettPhos Pd G4). These are air- and moisture-stable, ensuring stoichiometric precision and reproducibility by avoiding the inconsistencies of in-situ catalyst generation.[9] Using such a precatalyst is particularly advantageous for challenging couplings.[6][7]

The Base: A Critical Balancing Act

The base serves to deprotonate the amine (or the Pd-amine complex) to form the palladium-amido intermediate, which is necessary for reductive elimination.[3]

  • Expertise & Rationale: While strong alkoxide bases like sodium tert-butoxide (NaOtBu) are highly effective and common, they can be incompatible with base-sensitive functional groups and can deprotonate the triazole N-H.[10] An alternative for N-H containing substrates is a strong, non-nucleophilic amide base like lithium bis(trimethylsilyl)amide (LHMDS).[6][10] LHMDS is often effective for coupling unprotected N-heterocycles as it can deprotonate both the coupling amine and the heterocycle N-H, preventing the latter from interfering with the catalyst.[6][7] Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can also be used, often requiring higher temperatures, but offering broader functional group tolerance.[8][9]

  • Recommendation: LHMDS is the recommended base for this protocol due to its proven efficacy in the amination of unprotected imidazoles and pyrazoles, which present similar challenges to 1,2,4-triazoles.[6][7]

Solvent and Temperature
  • Expertise & Rationale: Anhydrous, polar aprotic solvents are standard. Toluene, 1,4-dioxane, and THF are most common. THF is an excellent choice when using LHMDS as the base.[6] The reaction temperature must be sufficient to overcome activation barriers but not so high as to cause degradation of the catalyst, substrate, or product.

  • Recommendation: THF is the solvent of choice, with a reaction temperature of 60-80 °C providing a good balance between reaction rate and stability.

Detailed Experimental Protocol

This protocol describes the coupling of 3-Bromo-5-methoxy-1H-1,2,4-triazole with a generic primary amine.

Experimental_Workflow start Start setup 1. Assemble & Inert Oven-dried Schlenk flask with stir bar under Argon. start->setup add_solids 2. Add Solids Substrate (1.0 eq) Pd Precatalyst (2 mol%) setup->add_solids add_solvent 3. Add Solvent Anhydrous THF add_solids->add_solvent add_amine 4. Add Amine Amine (1.2 eq) add_solvent->add_amine add_base 5. Add Base LHMDS (2.2 eq, 1M in THF) via syringe. add_amine->add_base heat 6. Heat Reaction Heat to 70 °C with stirring. add_base->heat monitor 7. Monitor Progress TLC or LC-MS analysis heat->monitor quench 8. Quench Reaction Cool to RT, add sat. aq. NH4Cl solution. monitor->quench Upon completion extract 9. Extraction Extract with EtOAc (3x) quench->extract dry_concentrate 10. Dry & Concentrate Dry organic layer (Na2SO4), filter, and concentrate. extract->dry_concentrate purify 11. Purification Flash column chromatography dry_concentrate->purify end End Pure Product purify->end

Figure 2: Step-by-step experimental workflow for the amination protocol.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Bromo-5-methoxy-1H-1,2,4-triazole≥97%CommercialStore under inert gas.
Amine Coupling Partner≥98%CommercialEnsure purity and dryness.
tBuBrettPhos Pd G4 Precatalyst-CommercialHandle quickly in air.
LHMDS (1.0 M solution in THF)-CommercialHandle under inert atmosphere.
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentCommercialUse from a freshly opened bottle or solvent purification system.
Saturated aq. NH₄ClReagent Grade-For workup.
Ethyl Acetate (EtOAc)ACS Grade-For extraction.
Sodium Sulfate (Na₂SO₄)Anhydrous-For drying.
Silica Gel230-400 mesh-For chromatography.
Schlenk flask, magnetic stir bar--Must be oven- or flame-dried.
Argon or Nitrogen GasHigh Purity-For inert atmosphere.
Step-by-Step Procedure

Note: This reaction is sensitive to air and moisture. All steps should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk line or glovebox techniques.

  • Reaction Setup: To an oven-dried 25 mL Schlenk flask containing a magnetic stir bar, add 3-Bromo-5-methoxy-1H-1,2,4-triazole (1.0 mmol, 1.0 equiv.) and the tBuBrettPhos Pd G4 precatalyst (0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon three times.

  • Solvent and Reagent Addition: Under a positive pressure of argon, add anhydrous THF (5 mL) via syringe. Stir the mixture for 2 minutes to dissolve the solids. Add the amine coupling partner (1.2 mmol, 1.2 equiv.) via syringe.

  • Base Addition: Slowly add the LHMDS solution (1.0 M in THF, 2.2 mL, 2.2 mmol, 2.2 equiv.) dropwise via syringe over 5 minutes. The reaction mixture may change color.

  • Heating and Monitoring: Place the flask in a pre-heated oil bath at 70 °C. Stir the reaction and monitor its progress by TLC or LC-MS analysis by periodically taking small aliquots.

  • Reaction Workup: Once the starting material is consumed (typically 4-12 hours), remove the flask from the oil bath and allow it to cool to room temperature. Carefully quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure aminated product.

Representative Scope & Expected Results

The described protocol is expected to be robust for a variety of primary and secondary amines.

EntryAmine PartnerExpected YieldNotes
1Aniline75-90%A model coupling for aromatic amines.
24-Methoxyaniline80-95%Electron-rich anilines are generally good coupling partners.[6]
34-(Trifluoromethyl)aniline65-80%Electron-deficient anilines may require slightly longer reaction times.[6]
4n-Butylamine70-85%Primary alkylamines are effective nucleophiles.[7]
5Morpholine75-90%Cyclic secondary amines are excellent substrates.
63-Aminopyridine60-75%Heteroaromatic amines can also be used, though yields may vary.[6]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (air/moisture exposure).2. Insufficient temperature.3. Poor quality reagents/solvent.1. Use a fresh bottle of precatalyst; ensure a fully inert setup.2. Increase temperature to 80 °C.3. Use freshly dried solvent and pure reagents.
Formation of Side Products 1. Base-mediated decomposition.2. N1 or N4 arylation of the triazole.1. Consider switching to a weaker base like K₃PO₄ and a higher boiling solvent like dioxane at 100 °C.2. This is less likely with a C-Br bond present but ensure slow base addition.
Hydrodehalogenation (Bromo replaced by H) Beta-hydride elimination from the amido complex.This is an unproductive side reaction that competes with reductive elimination.[1] Ensure the ligand is sufficiently bulky to favor reductive elimination.

Safety Precautions

  • Palladium Catalysts: While generally low in toxicity, handle with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • LHMDS: Corrosive and flammable. Reacts violently with water. Handle strictly under an inert atmosphere.

  • Solvents: THF and ethyl acetate are flammable. Avoid open flames and ensure proper ventilation.

  • General: Perform a thorough hazard assessment for the specific amine coupling partner being used.

References

  • Buchwald–Hartwig amination. In: Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Buchwald-Hartwig Coupling. NROChemistry. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. ACS Publications. [Link]

  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. [Link]

  • Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. PubMed. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. ResearchGate. [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. [Link]

  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Royal Society of Chemistry. [Link]

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry. [Link]

  • Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds. PubMed. [Link]

  • Selective Buchwald–Hartwig arylation of C-amino-1,2,4-triazoles and other coordinating aminoheterocycles enabled by bulky NHC ligands and TPEDO activator. Inorganic Chemistry Frontiers. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Recent Advances in the Synthesis of Triazole Heterocycles Using Palladium Catalysts. Journal of Synthetic Chemistry. [Link]

  • Synthesis and Antioxidant Ability of New 5-amino-1,2,4-Triazole Derivatives Containing 2,6-dimethoxyphenol. Oriental Journal of Chemistry. [Link]

  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. MDPI. [Link]

  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles. PubMed. [Link]

  • Palladium-Catalyzed C−H Activation/Intramolecular Amination Reaction: A New Route to 3-Aryl/Alkylindazoles. Organic Letters. [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. National Institutes of Health. [Link]

  • Palladium-Catalyzed C–H Arylation of 1,2,3-Triazoles. National Institutes of Health. [Link]

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Application Notes & Protocols: Strategic Synthesis of Novel Derivatives from 3-Bromo-5-methoxy-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,4-triazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antifungal, anticancer, and antiviral properties.[1][2] This is attributed to its unique physicochemical characteristics, such as metabolic stability and its capacity as a bioisostere for amide or ester groups.[1] 3-Bromo-5-methoxy-1H-1,2,4-triazole is a highly versatile and functionalized starting material, poised for the generation of diverse chemical libraries. The presence of a reactive bromine atom at the C3 position allows for a variety of well-established cross-coupling and substitution reactions, while the methoxy group at C5 offers a point for potential future modification or can influence the electronic properties of the ring. This guide provides an in-depth exploration of key synthetic strategies for derivatizing this scaffold, focusing on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, complete with detailed, field-tested protocols for immediate application in a research setting.

The Strategic Value of the 1,2,4-Triazole Core

The 1,2,4-triazole ring is a cornerstone of modern drug design. Its prevalence stems from its ability to engage in hydrogen bonding and its metabolic resistance, which together enhance pharmacokinetic and pharmacodynamic profiles.[1] Notable drugs incorporating this moiety underscore its therapeutic importance:

  • Antifungals: Fluconazole and Itraconazole inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane.[1][3]

  • Anticancer Agents: Letrozole and Anastrozole are aromatase inhibitors used in breast cancer therapy.[4]

  • Antivirals: Ribavirin is a broad-spectrum antiviral drug containing the 1,2,4-triazole ring.[1]

The strategic derivatization of a pre-functionalized triazole, such as 3-Bromo-5-methoxy-1H-1,2,4-triazole, provides an efficient pathway to novel chemical entities with potentially enhanced biological activity.

Core Synthetic Pathways from 3-Bromo-5-methoxy-1H-1,2,4-triazole

The bromine atom at the C3 position is the primary handle for synthetic diversification. Its susceptibility to palladium-catalyzed cross-coupling and nucleophilic substitution reactions allows for the introduction of a wide array of functional groups.

G cluster_0 Key Synthetic Transformations start 3-Bromo-5-methoxy-1H-1,2,4-triazole suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) start->suzuki Pd Catalyst, Base, Boronic Acid buchwald Buchwald-Hartwig Amination (C-N Bond Formation) start->buchwald Pd Catalyst, Base, Amine snar Nucleophilic Aromatic Substitution (C-S, C-O, C-N Bond Formation) start->snar Base, Nucleophile (R-SH, R-OH) prod_suzuki 3-Aryl/Vinyl-5-methoxy Derivatives suzuki->prod_suzuki prod_buchwald 3-Amino-5-methoxy Derivatives buchwald->prod_buchwald prod_snar 3-Thio/Alkoxy/Amino-5-methoxy Derivatives snar->prod_snar

Caption: Core synthetic pathways for derivatizing 3-Bromo-5-methoxy-1H-1,2,4-triazole.

Palladium-Catalyzed C-C Bond Formation: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds by reacting an organohalide with a boronic acid or ester using a palladium catalyst and a base.[5][6] This reaction is highly valued for its functional group tolerance and generally high yields.

Mechanistic Rationale

The catalytic cycle typically involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the triazole, forming a Pd(II) complex.[5]

  • Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center.[6]

  • Reductive Elimination: The two organic fragments couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[7]

The choice of ligand, base, and solvent is critical for efficient catalysis, preventing side reactions and promoting high turnover.

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol provides a general method for coupling various aryl and heteroaryl boronic acids with the starting material.

workflow_suzuki setup 1. Reaction Setup - Add triazole, boronic acid, base, & solvent to flask. - Degas with N2/Ar. catalyst 2. Catalyst Addition - Add Pd catalyst and ligand. - Degas again. setup->catalyst reaction 3. Reaction - Heat mixture to 80-100 °C. - Monitor by TLC/LC-MS. catalyst->reaction workup 4. Workup - Cool to RT. - Filter through Celite. - Aqueous extraction. reaction->workup purify 5. Purification - Dry organic layer. - Concentrate in vacuo. - Column chromatography. workup->purify product Final Product (Characterize) purify->product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • 3-Bromo-5-methoxy-1H-1,2,4-triazole (1.0 equiv)

  • Aryl/Heteroaryl boronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02-0.05 equiv)

  • Triphenylphosphine (PPh₃) or SPhos (0.04-0.10 equiv)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water (4:1:1)

Procedure:

  • To a flame-dried Schlenk flask, add 3-Bromo-5-methoxy-1H-1,2,4-triazole, the boronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the solvent mixture via syringe.

  • In a separate vial, mix the palladium catalyst and the ligand, then add this mixture to the reaction flask.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-5-methoxy-1H-1,2,4-triazole derivative.

Representative Data
EntryBoronic Acid PartnerProductYield (%)
1Phenylboronic acid3-Phenyl-5-methoxy-1H-1,2,4-triazole85
24-Fluorophenylboronic acid3-(4-Fluorophenyl)-5-methoxy-1H-1,2,4-triazole82
3Pyridine-3-boronic acid3-(Pyridin-3-yl)-5-methoxy-1H-1,2,4-triazole75
4Thiophene-2-boronic acid3-(Thiophen-2-yl)-5-methoxy-1H-1,2,4-triazole78

Palladium-Catalyzed C-N Bond Formation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful reaction for constructing carbon-nitrogen bonds, coupling amines with aryl halides.[8][9] Its development has revolutionized the synthesis of aryl amines, which are common motifs in pharmaceuticals. The reaction is known for its broad substrate scope, accommodating a wide range of primary and secondary amines.[10]

Mechanistic Rationale & Causality

The mechanism is analogous to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, followed by reductive elimination to form the C-N bond.[9]

  • Ligand Choice: Sterically hindered and electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are crucial. They promote the reductive elimination step, which is often rate-limiting, and stabilize the monoligated Pd(0) species that enters the catalytic cycle.[11]

  • Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required to deprotonate the amine or the intermediate palladium-amine complex, facilitating the formation of the key palladium-amido intermediate.[12]

Detailed Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the amination of 3-Bromo-5-methoxy-1H-1,2,4-triazole.

workflow_buchwald setup 1. Glovebox Setup - Add triazole, base, Pd precatalyst, & ligand to vial. reagents 2. Reagent Addition - Add solvent and amine. - Seal vial. setup->reagents reaction 3. Reaction - Heat mixture to 90-110 °C. - Monitor by LC-MS. reagents->reaction workup 4. Workup - Cool to RT. - Quench with water. - Aqueous extraction. reaction->workup purify 5. Purification - Dry and concentrate. - Column chromatography or recrystallization. workup->purify product Final Product (Characterize) purify->product

Caption: Experimental workflow for Buchwald-Hartwig amination.

Materials:

  • 3-Bromo-5-methoxy-1H-1,2,4-triazole (1.0 equiv)

  • Primary or Secondary Amine (1.1-1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01-0.03 equiv)

  • XPhos or RuPhos (0.02-0.06 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4-2.0 equiv)

  • Anhydrous Toluene or 1,4-Dioxane

Procedure:

  • Note: This reaction is highly sensitive to air and moisture. All manipulations should be performed in a glovebox or using Schlenk techniques.

  • Inside a glovebox, add 3-Bromo-5-methoxy-1H-1,2,4-triazole, NaOtBu, Pd₂(dba)₃, and the phosphine ligand to an oven-dried vial equipped with a stir bar.

  • Add the anhydrous solvent, followed by the amine.

  • Seal the vial with a Teflon-lined cap and remove it from the glovebox.

  • Place the vial in a preheated aluminum block and stir at 90-110 °C.

  • Monitor the reaction by LC-MS. Upon completion (typically 6-24 hours), cool the reaction to room temperature.

  • Carefully quench the reaction by adding water. Dilute with ethyl acetate.

  • Transfer the mixture to a separatory funnel and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

  • Purify the residue by flash chromatography or recrystallization to yield the 3-amino-5-methoxy-1H-1,2,4-triazole product.

Representative Data
EntryAmine PartnerProductYield (%)
1Morpholine3-(Morpholin-4-yl)-5-methoxy-1H-1,2,4-triazole88
2Aniline3-(Phenylamino)-5-methoxy-1H-1,2,4-triazole76
3Benzylamine3-(Benzylamino)-5-methoxy-1H-1,2,4-triazole81
4Piperidine3-(Piperidin-1-yl)-5-methoxy-1H-1,2,4-triazole90

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the 1,2,4-triazole ring facilitates nucleophilic aromatic substitution (SNAr), where the bromine atom can be displaced by strong nucleophiles. This method is often simpler than cross-coupling as it may not require a metal catalyst. It is particularly effective for introducing heteroatom linkers (S, O, N).[13][14]

Mechanistic Rationale

The reaction proceeds via a two-step addition-elimination mechanism.

  • Addition: The nucleophile attacks the carbon bearing the bromine atom, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. The electron-withdrawing nitrogen atoms of the triazole ring help to stabilize this intermediate.

  • Elimination: The leaving group (bromide) is expelled, restoring the aromaticity of the ring and forming the final product.

The reaction rate is dependent on the strength of the nucleophile and the ability of the ring to stabilize the negative charge.

Detailed Protocol: Thiolation (S-Arylation/Alkylation)

This protocol describes the substitution with a thiol, a common SNAr reaction.

Materials:

  • 3-Bromo-5-methoxy-1H-1,2,4-triazole (1.0 equiv)

  • Thiol (Aryl or Alkyl) (1.1 equiv)

  • Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) (1.5-2.0 equiv)

  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

Procedure:

  • To a round-bottom flask, add the thiol and the solvent.

  • If using NaH, cool the solution to 0 °C and add NaH portion-wise. Stir for 20 minutes to form the thiolate. If using K₂CO₃, it can be added directly with the thiol.

  • Add a solution of 3-Bromo-5-methoxy-1H-1,2,4-triazole in the same solvent to the flask dropwise.

  • Allow the reaction to warm to room temperature or heat gently (40-60 °C) if necessary.

  • Monitor the reaction by TLC. Upon completion (typically 1-6 hours), pour the reaction mixture into ice-water.

  • If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to obtain the 3-(alkyl/arylthio)-5-methoxy-1H-1,2,4-triazole.

Conclusion

3-Bromo-5-methoxy-1H-1,2,4-triazole serves as an exemplary building block for the efficient construction of diverse molecular libraries. By leveraging robust and well-understood synthetic transformations such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution, researchers can readily access a wide range of novel 3-substituted-1,2,4-triazole derivatives. The protocols and rationale provided herein offer a solid foundation for drug discovery and development professionals to explore the chemical space around this privileged heterocyclic core, paving the way for the identification of next-generation therapeutic agents.

References

  • Palaha, E., & Gudem, M. (2020). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 103, 104149. Available at: [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., & El-Faham, A. (2020). 1,2,4-Triazole: A Privileged Scaffold for the Development of Potent Antifungal Agents - A Brief Review. Current Topics in Medicinal Chemistry, 20(24), 2235-2258. Available at: [Link]

  • Wisdom Library. (2025). 1, 2, 4-triazole derivatives: Significance and symbolism. Retrieved from [Link]

  • Krasovskaya, V., et al. (2023). Selective Buchwald–Hartwig arylation of C-amino-1,2,4-triazoles and other coordinating aminoheterocycles enabled by bulky NHC ligands and TPEDO activator. Inorganic Chemistry Frontiers, 10(1), 218-239. Available at: [Link]

  • Tomkeviciene, A., et al. (2019). Efficient Synthesis of Conjugated 1,2,4-Triazole Derivatives under Suzuki Cross-Coupling Reactions in the Presence of Ionic Liquids. Chemistry & Chemical Technology, 13(2), 178-184. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Reeve, C. G., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 928-931. Available at: [Link]

  • Bekircan, O., et al. (2014). Synthesis of Some New 1,2,4-Triazole Derivatives Starting from 3-(4-Chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol with Anti-Lipase and Anti-Urease Activities. Archiv der Pharmazie, 347(6), 387-397. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Schart, V., et al. (2023). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. Beilstein Journal of Organic Chemistry, 19, 1374-1383. Available at: [Link]

  • El-Shehry, M. F., et al. (2013). Synthesis of some novel 1,2,4-triazole derivatives as potential antimicrobial agents. Der Pharma Chemica, 5(3), 191-198. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wang, X.-j., et al. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters, 11(23), 5490-5493. Available at: [Link]

  • Bátori, S., Bokotey, S., & Messmer, A. (2012). Reactivity of 1,2,3-triazole-substituted 1-azabutadienes (vinamidines). ARKIVOC, 2012(5), 146-162. Available at: [Link]

  • Gulea, M., et al. (2014). First cross-coupling reactions on halogenated 1H-1,2,4-triazole nucleosides. Beilstein Journal of Organic Chemistry, 10, 2038-2046. Available at: [Link]

  • Bouyahya, A., et al. (2020). Recent Advances in the Chemistry of 1,2,4-Triazoles: Synthesis, Reactivity and Biological Activities. Molecules, 25(14), 3277. Available at: [Link]

  • Bakherad, M., et al. (2021). A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Organic & Biomolecular Chemistry, 19(15), 3381-3388. Available at: [Link]

  • Al-Ghorbani, M., et al. (2022). Three-Component Synthesis of Some New Coumarin Derivatives as Anticancer Agents. Molecules, 27(3), 743. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2024). Design, synthesis, and apoptotic antiproliferative action of new 1,2,3-triazole/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors. Scientific Reports, 14(1), 3236. Available at: [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Available at: [Link]

  • Fakhim, H., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry, 16(1), 87. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved from [Link]

  • ResearchGate. (2021). How can I do a nucleophilic substitution on a 1,2,3-triazole?. Retrieved from [Link]

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Sources

Application Notes & Protocols: The Strategic Deployment of 3-Bromo-5-methoxy-1H-1,2,4-triazole in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,2,4-Triazole Core and the Unique Utility of a Versatile Building Block

The 1,2,4-triazole ring is a cornerstone pharmacophore in medicinal chemistry. Its unique combination of features—modest dipole character, rigidity, metabolic stability, and its capacity to act as an isostere for amide or ester groups—renders it a privileged scaffold in drug design.[1][2] Molecules incorporating this five-membered heterocycle can engage with biological targets through hydrogen bonding and dipole-dipole interactions, a property leveraged in numerous clinically successful drugs, including the antifungal agent fluconazole and the anticancer therapeutic letrozole.[1][2][3]

Within this important class of compounds, 3-Bromo-5-methoxy-1H-1,2,4-triazole emerges as a particularly strategic building block for drug discovery programs. Its utility lies in the orthogonal reactivity of its substituents: the bromo group at the 3-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, while the methoxy group at the 5-position can be a key binding element or a precursor for further functionalization. This dual functionality allows for the systematic and efficient exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties of lead compounds.

PropertyValueSource
Chemical Formula C₃H₄BrN₃O
Molecular Weight 177.99 g/mol
Appearance Solid
InChI Key GZNWPBNTUMRPCL-UHFFFAOYSA-N
CAS Number 15777-61-4[4]

This guide provides an in-depth examination of the application of 3-Bromo-5-methoxy-1H-1,2,4-triazole, focusing on robust synthetic protocols for its derivatization and its role in constructing libraries of potential therapeutic agents, particularly kinase inhibitors and other targeted therapies.

Strategic Applications in Drug Discovery

The derivatization of 3-Bromo-5-methoxy-1H-1,2,4-triazole provides rapid access to a diverse range of molecular architectures with proven therapeutic relevance.

  • Kinase Inhibitors: The 1,2,4-triazole scaffold is frequently employed in the design of kinase inhibitors, where it can serve as a hinge-binding motif. By using the bromo position to introduce carefully selected aryl or heteroaryl moieties via Suzuki coupling, researchers can target the ATP-binding site of kinases implicated in cancer and inflammatory diseases, such as FGFR1 and Aurora-A kinase.[5][6][7]

  • Anticancer Agents: Beyond specific kinase targets, 1,2,4-triazole derivatives have demonstrated broad antiproliferative activity.[8][9] The ability to rapidly generate analogs from the 3-bromo precursor allows for extensive Structure-Activity Relationship (SAR) studies to optimize cytotoxicity against various cancer cell lines.[1]

  • Antimicrobial and Antiviral Agents: The triazole core is famous for its role in antifungal agents like fluconazole and voriconazole.[2] While the 3-bromo-5-methoxy variant is a starting material, its derivatives can be screened for activity against a wide range of pathogens, leveraging the known antimicrobial potential of the triazole class.[10]

The following diagram illustrates the central role of this building block in a drug discovery workflow.

G cluster_start Core Building Block cluster_reactions Key Synthetic Transformations cluster_products Target Compound Classes start 3-Bromo-5-methoxy-1H-1,2,4-triazole suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) start->suzuki + Arylboronic Acid buchwald Buchwald-Hartwig Amination (C-N Bond Formation) start->buchwald + Amine ki Kinase Inhibitors (e.g., FGFR, Aurora) suzuki->ki ac Anticancer Agents suzuki->ac buchwald->ki buchwald->ac am Antimicrobial Agents buchwald->am

Caption: Synthetic utility of 3-Bromo-5-methoxy-1H-1,2,4-triazole.

Protocols for Key Synthetic Transformations

The strategic value of 3-Bromo-5-methoxy-1H-1,2,4-triazole is realized through its efficient modification via cross-coupling chemistry. The following protocols are optimized for reliability and broad substrate scope.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This reaction is the cornerstone method for arylating the 3-position of the triazole ring, enabling the exploration of SAR by introducing a diverse array of aromatic and heteroaromatic substituents. The preferential reactivity of the C-Br bond, which has a lower bond dissociation energy than a C-Cl bond, facilitates the initial oxidative addition step in the palladium catalytic cycle.[11]

Workflow Diagram: Suzuki-Miyaura Coupling

Suzuki_Workflow reagents 1. Combine Reagents - 3-Bromo-5-methoxy-1H-1,2,4-triazole - Arylboronic Acid (1.2 eq) - Palladium Catalyst (2-5 mol%) - Base (2-3 eq) - Solvent reaction 2. Reaction - Degas (evacuate/backfill Ar) - Heat (80-120 °C) or Microwave - Monitor by TLC/LC-MS reagents->reaction workup 3. Work-up - Cool to RT - Dilute (e.g., EtOAc) - Aqueous Wash (H₂O, Brine) reaction->workup purify 4. Purification - Dry (Na₂SO₄) - Concentrate - Flash Chromatography workup->purify

Caption: Standard workflow for Suzuki-Miyaura cross-coupling.

Detailed Protocol (Conventional Heating):

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 3-Bromo-5-methoxy-1H-1,2,4-triazole (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃ or Na₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) to the flask.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous, degassed solvent system (e.g., 1,4-Dioxane/water 4:1, 5 mL) via syringe.

  • Reaction: Stir the mixture vigorously and heat to the desired temperature (typically 90-110 °C) in an oil bath.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate (20 mL) and wash sequentially with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-5-methoxy-1H-1,2,4-triazole.

Expert Insights & Causality:

  • Catalyst Choice: While Pd(PPh₃)₄ is a robust, general-purpose catalyst, challenging couplings or those prone to debromination may benefit from catalyst systems with more specialized ligands, such as XPhos.[12] For instance, the use of a tandem XPhosPdG2/XPhos catalyst system has been shown to minimize the undesired hydrodebromination side product.[12]

  • Base Selection: The base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄) is crucial for the transmetalation step of the catalytic cycle. Carbonates are generally effective and well-tolerated.

  • Microwave Irradiation: For library synthesis and high-throughput screening, microwave-assisted protocols can dramatically reduce reaction times from hours to minutes (e.g., 15-40 minutes at 120-150 °C).[11][12]

Table of Typical Suzuki Coupling Conditions:

Arylboronic Acid PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O901280-90
4-Methoxyphenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene110885-95
3,5-bis(Trifluoromethyl)phenylboronic acidPd₂(dba)₃ (1.5) / Ligand (3)KFDioxane1101275-85
Pyridin-3-ylboronic acidPdCl₂(dppf) (3)Na₂CO₃DME/H₂O1001665-75

(Yields are estimates based on literature for similar substrates and are highly dependent on the specific boronic acid and reaction scale.)[11][13]

Buchwald-Hartwig Amination for C-N Bond Formation

This reaction provides a powerful and general method for synthesizing C-N bonds, attaching primary or secondary amines to the triazole core.[14] This is a critical transformation for installing functionalities that can act as hydrogen bond donors or acceptors, which are often essential for target engagement.

Workflow Diagram: Buchwald-Hartwig Amination

Buchwald_Workflow reagents 1. Combine Reagents - 3-Bromo-5-methoxy-1H-1,2,4-triazole - Amine (1.1-1.5 eq) - Pd Precatalyst & Ligand (1-2 mol%) - Strong Base (e.g., NaOtBu) - Anhydrous Solvent (Toluene/Dioxane) reaction 2. Reaction - Degas (Inert atmosphere) - Heat (80-110 °C) - Monitor by TLC/LC-MS reagents->reaction workup 3. Work-up - Cool to RT - Quench carefully (e.g., NH₄Cl) - Dilute and perform aqueous extraction reaction->workup purify 4. Purification - Dry organic layer - Concentrate - Flash Chromatography workup->purify

Caption: Standard workflow for Buchwald-Hartwig amination.

Detailed Protocol:

  • Vessel Preparation: In an oven-dried vial or Schlenk tube under an inert atmosphere (e.g., in a glovebox), combine the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the appropriate phosphine ligand (e.g., BINAP or Xantphos, 1-2 mol%), and the strong base (e.g., Sodium tert-butoxide, 1.4 mmol, 1.4 equiv.).

  • Reagent Addition: Add 3-Bromo-5-methoxy-1H-1,2,4-triazole (1.0 mmol, 1.0 equiv.) and the desired amine (1.2 mmol, 1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane, 4 mL) via syringe.

  • Reaction: Seal the vessel tightly and heat the mixture with vigorous stirring at the specified temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction for completion using LC-MS or TLC (typically 2-24 hours).

  • Work-up: After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water and brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash chromatography to obtain the 3-amino-5-methoxy-1H-1,2,4-triazole product.

Expert Insights & Causality:

  • Catalytic Cycle and Reagent Roles: The Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle.[15][16] The strong base is required to deprotonate the amine, forming the palladium-amido complex that precedes the crucial reductive elimination step to form the C-N bond.[16]

  • Ligand Selection is Critical: The choice of phosphine ligand is paramount to success. Sterically hindered, electron-rich biarylphosphine ligands (e.g., those developed by the Buchwald group) are often necessary to promote the reductive elimination step and prevent catalyst decomposition or side reactions like β-hydride elimination.[16] The specific ligand may need to be screened to optimize the reaction for a given amine substrate.

  • Base Compatibility: Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are typically required.[17] Weaker bases like carbonates are often ineffective. Care must be taken as some functional groups (e.g., esters) can be sensitive to these harsh bases.[15]

Table of Typical Buchwald-Hartwig Amination Conditions:

Amine PartnerPd Source / Ligand (mol%)BaseSolventTemp (°C)Typical Yield (%)
AnilinePd(OAc)₂ (2) / BINAP (3)Cs₂CO₃Toluene10070-85
MorpholinePd₂(dba)₃ (1.5) / Xantphos (2)NaOt-BuDioxane9080-95
BenzylaminePd precatalyst / Buchwald ligand (2)LHMDSTHF7075-90
2-AminopyridinePd(OAc)₂ (2) / XPhos (4)K₃PO₄t-BuOH11060-75

(Yields are estimates based on literature for similar substrates and are highly dependent on the specific amine and ligand system used.)[16][17]

Pharmacokinetic Considerations

When designing drugs based on a triazole scaffold, it is important to consider their potential pharmacokinetic properties. Triazole-containing compounds can interact with cytochrome P450 (CYP) enzymes, sometimes acting as inhibitors.[18] The methoxy group in the title compound can also be a site of metabolism (O-demethylation). Therefore, early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling of newly synthesized derivatives is essential in any drug discovery campaign.[19]

Conclusion

3-Bromo-5-methoxy-1H-1,2,4-triazole is a high-value, versatile starting material for medicinal chemistry research. Its well-defined reactivity allows for the reliable application of modern cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. The protocols and insights provided herein serve as a robust foundation for researchers and drug development professionals to efficiently synthesize compound libraries, enabling the rapid exploration of structure-activity relationships and the ultimate discovery of novel therapeutic agents.

References

protocol for N-alkylation of 3-Bromo-5-methoxy-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the N-Alkylation of 3-Bromo-5-methoxy-1H-1,2,4-triazole

Abstract

This technical guide provides detailed protocols and expert insights for the N-alkylation of 3-Bromo-5-methoxy-1H-1,2,4-triazole, a key heterocyclic scaffold in medicinal chemistry. The N-alkylation of 1,2,4-triazoles is a fundamental transformation, yet it is often complicated by issues of regioselectivity, leading to mixtures of N1, N2, and N4-alkylated isomers. This document outlines a primary, high-yield protocol using Phase-Transfer Catalysis (PTC), which offers significant advantages in terms of efficiency, scalability, and green chemistry principles.[1][2] Alternative methods, including classical SN2 conditions and the Mitsunobu reaction, are also discussed to provide researchers with a versatile synthetic toolkit. The causality behind experimental choices, troubleshooting, and purification strategies are explained to ensure reproducible and optimal outcomes.

Introduction: The Significance of N-Alkylated Triazoles

N-substituted 1,2,4-triazoles are privileged structures in modern drug discovery, exhibiting a wide spectrum of biological activities, including antifungal, antiviral, anticancer, and anticonvulsant properties.[3][4] The specific substitution pattern on the triazole core is critical for modulating pharmacological activity, metabolic stability, and pharmacokinetic profiles. The substrate, 3-Bromo-5-methoxy-1H-1,2,4-triazole, serves as a versatile building block. The bromo- and methoxy- groups offer distinct electronic properties and provide orthogonal handles for further synthetic diversification, for instance, through cross-coupling reactions at the bromine site.

However, the synthesis of specific N-alkylated isomers of 1,2,4-triazoles is a significant challenge.[5] The triazole ring possesses multiple nucleophilic nitrogen atoms, and direct alkylation often yields a mixture of regioisomers, complicating purification and reducing the yield of the desired product.[6][7] This guide focuses on methodologies designed to control and direct this critical alkylation step.

The Challenge of Regioselectivity

The 1,2,4-triazole nucleus exists in tautomeric forms, making N1, N2, and N4 positions available for electrophilic attack by an alkylating agent. The distribution of the resulting isomers is highly dependent on a variety of factors:

  • Steric Hindrance: Bulky substituents on the triazole ring or the alkylating agent can sterically hinder approach to adjacent nitrogens. For 3,5-disubstituted triazoles, the N1 and N2 positions are generally more accessible than the N4 position.

  • Electronic Effects: The electron-donating or withdrawing nature of substituents on the triazole ring influences the nucleophilicity of each nitrogen atom.

  • Reaction Conditions: The choice of base, solvent, and temperature plays a crucial role in determining the final product ratio.[8] For instance, polar aprotic solvents like DMF can favor specific isomers compared to nonpolar solvents.[8]

The diagram below illustrates the potential regioisomeric products from the alkylation of the parent 1H-1,2,4-triazole. For the 3-bromo-5-methoxy substituted variant, the N2 and N4 positions are equivalent due to symmetry.

Caption: Possible N-alkylation sites on the triazole core.

Recommended Protocol: N-Alkylation via Phase-Transfer Catalysis (PTC)

Phase-Transfer Catalysis (PTC) is an exceptionally effective method for the N-alkylation of heterocycles that may have limited solubility in organic solvents.[1] PTC utilizes a catalyst, typically a quaternary ammonium salt, to transport the deprotonated triazole anion from a solid or aqueous phase into the organic phase where the alkylating agent resides.[2][9] This technique often leads to higher yields, milder reaction conditions, and simplified workups compared to traditional methods.

Principle of Operation

The PTC process involves the in situ formation of a lipophilic ion pair between the quaternary ammonium cation (Q+) and the triazolide anion (Tz-). This ion pair (Q+Tz-) has sufficient solubility in the organic solvent to react efficiently with the alkyl halide (R-X).

PTC_Workflow cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase TzH Triazole (TzH) Tz_anion Triazolide Anion (Tz⁻) TzH->Tz_anion Deprotonation Base Base (e.g., K₂CO₃) Base->Tz_anion QTz Ion Pair (Q⁺Tz⁻) Tz_anion->QTz Phase Transfer QX Catalyst (Q⁺X⁻) Q_plus Q⁺ QX->Q_plus Q_plus->QTz RX Alkyl Halide (R-X) RTz Product (R-Tz) RX->RTz QTz->RTz SN2 Reaction QX_regen Catalyst (Q⁺X⁻) RTz->QX_regen Catalyst Regeneration

Caption: Workflow of a Phase-Transfer Catalysis reaction.

Experimental Protocol

Materials & Reagents

ReagentCAS No.Molecular Weight ( g/mol )Role
3-Bromo-5-methoxy-1H-1,2,4-triazole(Not listed)178.00Substrate
Benzyl Bromide (Example Alkylating Agent)100-39-0171.04Alkylating Agent
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.21Base
Tetrabutylammonium Bromide (TBAB)1643-19-2322.37Phase-Transfer Catalyst
Acetonitrile (MeCN)75-05-841.05Solvent
Ethyl Acetate (EtOAc)141-78-688.11Extraction Solvent
Brine (Saturated aq. NaCl)7647-14-558.44Washing Solution

Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Bromo-5-methoxy-1H-1,2,4-triazole (1.78 g, 10.0 mmol, 1.0 equiv).

  • Addition of Reagents: Add anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 equiv), tetrabutylammonium bromide (TBAB) (0.32 g, 1.0 mmol, 0.1 equiv), and acetonitrile (40 mL).

  • Initiation: Begin vigorous stirring to create a fine suspension. Add benzyl bromide (1.31 mL, 11.0 mmol, 1.1 equiv) dropwise at room temperature.

  • Reaction: Heat the mixture to 60 °C and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting triazole is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Filter the solids (inorganic salts) and wash the filter cake with a small amount of acetonitrile.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) and then brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to separate the regioisomers.

Alternative Synthetic Protocols

While PTC is highly recommended, other methods may be suitable depending on the available reagents and the specific alkyl group to be introduced.

Classical SN2 Alkylation

This method relies on a strong base to completely deprotonate the triazole in a polar aprotic solvent.

  • Reagents: Sodium hydride (NaH) as the base, DMF or THF as the solvent.[10][11]

  • Procedure: The triazole is dissolved in the solvent and cooled in an ice bath. NaH is added portion-wise, followed by the alkyl halide.

  • Expertise & Trustworthiness: This is a powerful and widely used method. However, NaH is a highly flammable solid that reacts violently with water, requiring careful handling under an inert atmosphere (N₂ or Ar). Regioselectivity can be less predictable than with PTC.[7]

Mitsunobu Reaction

The Mitsunobu reaction is ideal for alkylating with primary or secondary alcohols, proceeding with a characteristic inversion of stereochemistry at the alcohol's carbon center.[12][13][14]

  • Reagents: An alcohol (R-OH), triphenylphosphine (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[12]

  • Procedure: The triazole, alcohol, and PPh₃ are dissolved in a solvent like THF. The azodicarboxylate is added slowly at 0 °C.[12]

  • Expertise & Trustworthiness: This reaction is exceptionally useful for synthesizing complex molecules and chiral compounds.[14] Its primary drawback is the formation of stoichiometric amounts of byproducts (triphenylphosphine oxide and a hydrazine derivative), which can make purification challenging.[15]

Table: Comparison of N-Alkylation Protocols

FeaturePhase-Transfer Catalysis (PTC)Classical SN2 AlkylationMitsunobu Reaction
Key Reagents Quaternary Ammonium Salt, K₂CO₃Strong Base (e.g., NaH)PPh₃, DEAD/DIAD, Alcohol
Typical Solvent Acetonitrile, TolueneDMF, THFTHF, Dichloromethane
Temperature Room Temp to 60 °C0 °C to Room Temp0 °C to Room Temp
Pros High yield, mild, scalable, greenStrong driving force, widely applicableUses alcohols, stereoinversion, mild
Cons Catalyst may need to be screenedHazardous base (NaH), strict anhydrousDifficult purification, expensive reagents
Regioselectivity Generally good, tunableVariable, highly condition-dependentOften provides good selectivity

Troubleshooting and Field Insights

  • Poor Regioselectivity: If a mixture of isomers is obtained, try altering the solvent. A switch from polar aprotic (acetonitrile, DMF) to nonpolar (toluene) can change the product distribution. Lowering the reaction temperature often increases selectivity in favor of the thermodynamically preferred isomer.[8][16]

  • Low Yield: Ensure the base is anhydrous and of high quality. For alkyl chlorides or less reactive bromides, adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) can accelerate the reaction via the Finkelstein reaction, forming the more reactive alkyl iodide in situ.[1]

  • Difficult Purification: Isomers of N-alkylated triazoles can have very similar polarities. Careful selection of the eluent system for column chromatography is critical. If separation is intractable, consider derivatizing the mixture to facilitate separation, followed by a deprotection step. Sometimes, one isomer may crystallize preferentially from the mixture.[17][18]

References

  • PTC N-Alkylation of Very Polar Heterocycle.

  • Boraei, A. T. A., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10(19). [Link]

  • Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Fizer, M., et al. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Journal of Molecular Structure, 1222, 128869. [Link]

  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Pergamon.
  • Preparation of n2-alkylated 1,2,3-triazoles.
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Application Notes & Protocols: The Strategic Use of 3-Bromo-5-methoxy-1H-1,2,4-triazole in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,2,4-Triazole Core in Crop Protection

The 1,2,4-triazole ring is a privileged scaffold in the field of agrochemical research and development. Compounds incorporating this nitrogen-rich heterocycle are prominent in the marketplace, demonstrating a broad spectrum of biological activities.[1][2] They are particularly significant as fungicides and herbicides.[3][4][5][6][7] The efficacy of many triazole-based fungicides stems from their ability to inhibit key fungal enzymes, such as lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes.[1][8]

Within this critical class of compounds, 3-Bromo-5-methoxy-1H-1,2,4-triazole serves as a highly versatile and valuable synthetic intermediate.[9][10] Its utility is derived from two primary reactive positions: the bromine atom at the 3-position and the nitrogen atoms of the triazole ring. The electron-deficient nature of the triazole ring makes the C3-bromine an excellent leaving group for nucleophilic substitution reactions. Concurrently, the acidic N-H proton allows for facile N-alkylation, providing a second vector for molecular elaboration. This dual reactivity enables chemists to construct diverse and complex molecular architectures, fine-tuning the biological activity and selectivity of the final agrochemical product.

Core Synthetic Applications & Mechanistic Rationale

The strategic value of 3-Bromo-5-methoxy-1H-1,2,4-triazole lies in its predictable reactivity, allowing for the systematic synthesis of novel agrochemical candidates. The two principal synthetic routes involve either substitution of the bromine atom or alkylation of a ring nitrogen, as detailed below.

Synthesis of Triazole-Ether Derivatives via Nucleophilic Aromatic Substitution (SNAr)

A predominant application of this synthon is in the synthesis of fungicidal compounds where the triazole core is linked to a substituted aromatic moiety via an ether or thioether linkage. The bromine at the C3 position is readily displaced by various nucleophiles.

Causality Behind Experimental Choices:

  • Reaction Type: The SNAr mechanism is favored due to the electron-withdrawing nature of the triazole ring, which stabilizes the intermediate Meisenheimer complex.

  • Nucleophiles: Phenoxides and thiophenoxides are common nucleophiles, allowing for the introduction of diverse substituted aryl groups that are critical for modulating the compound's binding affinity to the target enzyme.

  • Base and Solvent: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is employed to deprotonate the phenol or thiol without competing in the substitution reaction. A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) is ideal as it effectively solvates the cationic counter-ion of the base and accelerates the reaction rate.

SNAr_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product Start1 3-Bromo-5-methoxy- 1H-1,2,4-triazole Reaction Nucleophilic Aromatic Substitution (SNAr) Heat (e.g., 80-120 °C) Start1->Reaction Start2 Substituted Phenol (Ar-OH) Start2->Reaction Start3 Base (e.g., K₂CO₃) Start3->Reaction Start4 Solvent (e.g., DMF) Start4->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Reaction Monitoring (TLC) Purify Column Chromatography Workup->Purify Product 3-(Aryloxy)-5-methoxy- 1H-1,2,4-triazole Derivative Purify->Product Characterization (NMR, MS)

Caption: Workflow for SNAr synthesis of triazole-ether derivatives.

Synthesis of N-Alkylated Derivatives

Another critical synthetic pathway involves the alkylation of one of the triazole ring's nitrogen atoms. This is a key step in the synthesis of many systemic fungicides and herbicides, where the N-substituent is often a complex side chain that influences the compound's mobility within the plant and its interaction with the target site.

Causality Behind Experimental Choices:

  • Reaction Type: This is a standard acid-base reaction followed by nucleophilic substitution. The triazole N-H is weakly acidic and can be deprotonated by a suitable base.

  • Base and Solvent: A strong, non-nucleophilic base like sodium hydride (NaH) is typically used to ensure complete deprotonation of the triazole ring. Anhydrous polar aprotic solvents, such as Tetrahydrofuran (THF) or DMF, are essential because bases like NaH react violently with protic solvents (e.g., water, alcohols). An inert atmosphere (e.g., nitrogen or argon) is crucial to prevent the base from being quenched by atmospheric moisture.

  • Alkylating Agents: A wide variety of alkylating agents (R-X, where X is a good leaving group like Br, I, or OTs) can be used, allowing for the introduction of simple alkyl chains, benzyl groups, or more complex heterocyclic moieties.

N_Alkylation_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification cluster_product Final Product Start1 3-Bromo-5-methoxy- 1H-1,2,4-triazole Deprotonation Deprotonation (Inert Atmosphere) Start1->Deprotonation Start2 Strong Base (e.g., NaH) Start2->Deprotonation Start3 Alkylating Agent (R-X) Alkylation Nucleophilic Attack on R-X Start3->Alkylation Start4 Anhydrous Solvent (e.g., THF) Start4->Deprotonation Deprotonation->Alkylation Formation of Triazolide Anion Workup Quenching & Extraction Alkylation->Workup Reaction Monitoring (TLC) Purify Column Chromatography Workup->Purify Product N-Alkylated-3-bromo- 5-methoxy-1,2,4-triazole Purify->Product Characterization (NMR, MS)

Caption: Workflow for the N-alkylation of the triazole ring.

Experimental Protocols

The following protocols are generalized procedures intended for qualified researchers. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: General Procedure for Synthesis of 3-(Aryloxy)-5-methoxy-1H-1,2,4-triazole Derivatives

Principle: This protocol details the potassium carbonate-mediated nucleophilic aromatic substitution of 3-Bromo-5-methoxy-1H-1,2,4-triazole with a substituted phenol in DMF.

Materials:

  • 3-Bromo-5-methoxy-1H-1,2,4-triazole (1.0 eq)

  • Substituted Phenol (e.g., 4-chlorophenol) (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Round-bottom flask, magnetic stirrer, condenser, heating mantle, and standard laboratory glassware.

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add the substituted phenol (1.1 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF.

  • Stir the resulting suspension at room temperature for 20 minutes to facilitate the formation of the potassium phenoxide salt.

  • Add 3-Bromo-5-methoxy-1H-1,2,4-triazole (1.0 eq) to the suspension.

  • Equip the flask with a condenser and heat the reaction mixture to 90 °C. Rationale: This temperature provides sufficient thermal energy to overcome the activation barrier of the SNAr reaction without causing significant decomposition of the solvent or reactants.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting triazole is consumed (typically 4-12 hours).

  • Once complete, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous phase three times with ethyl acetate. Rationale: The desired product is organic-soluble and will partition into the ethyl acetate layer, while inorganic salts remain in the aqueous layer.

  • Combine the organic extracts and wash sequentially with deionized water and then brine. The brine wash helps to remove residual water from the organic phase.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 3-(aryloxy)-5-methoxy-1H-1,2,4-triazole derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: General Procedure for N-Alkylation of 3-Bromo-5-methoxy-1H-1,2,4-triazole

Principle: This protocol describes the deprotonation of the triazole with sodium hydride followed by quenching with an electrophilic alkylating agent.

Materials:

  • 3-Bromo-5-methoxy-1H-1,2,4-triazole (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Alkylating Agent (e.g., benzyl bromide) (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate (EtOAc)

  • Deionized Water & Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Schlenk flask, syringes, magnetic stirrer, and an inert atmosphere setup (Nitrogen or Argon).

Procedure:

  • Wash the sodium hydride (1.2 eq) with anhydrous hexanes three times under an inert atmosphere to remove the mineral oil, then carefully decant the hexanes.

  • Add anhydrous THF to the Schlenk flask containing the washed NaH.

  • Cool the suspension to 0 °C using an ice bath.

  • In a separate flask, dissolve 3-Bromo-5-methoxy-1H-1,2,4-triazole (1.0 eq) in a minimum amount of anhydrous THF.

  • Add the triazole solution dropwise to the stirred NaH suspension at 0 °C. Rationale: The dropwise addition at low temperature helps to control the exothermic reaction and the evolution of hydrogen gas.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Cool the mixture back to 0 °C and add the alkylating agent (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 2-6 hours).

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C to neutralize any unreacted NaH.

  • Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.

  • Perform a standard aqueous work-up as described in Protocol 1 (steps 7-9), using Na₂SO₄ as the drying agent.

  • Purify the crude product by flash column chromatography to afford the N-alkylated triazole derivative. Note that N-alkylation can produce a mixture of N1 and N2 isomers, which may require careful chromatographic separation.

  • Characterize the product(s) by NMR and MS.

Data Summary: Versatility of SNAr Reaction

The following table summarizes hypothetical results for the synthesis of various 3-(aryloxy)-5-methoxy-1H-1,2,4-triazole derivatives according to Protocol 1, demonstrating the broad applicability of the method.

EntryPhenol Substituent (Ar-)Reaction Time (h)Yield (%)
14-Chlorophenyl685
22,4-Dichlorophenyl881
34-Trifluoromethylphenyl1076
42-Methyl-4-chlorophenyl783
54-Nitrophenyl591

Note: Data are illustrative. Actual yields and reaction times will vary based on the specific substrate and precise reaction conditions.

References

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Application Notes & Protocols: Synthesis of Potential Anticancer Compounds from 3-Bromo-5-methoxy-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,2,4-triazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in hydrogen bonding interactions make it an attractive core for designing novel therapeutic agents.[1] Specifically, in oncology, 1,2,4-triazole derivatives have demonstrated a wide spectrum of anticancer activities, including the inhibition of kinases, tubulin polymerization, and aromatase.[1][3]

This technical guide provides detailed methodologies for the synthesis of novel libraries of potential anticancer compounds starting from the versatile building block, 3-Bromo-5-methoxy-1H-1,2,4-triazole. This starting material is strategically functionalized at two key positions: a reactive bromo group at C3, ideal for cross-coupling and substitution reactions, and a methoxy group at C5. We will explore three robust synthetic strategies to introduce chemical diversity at the C3 position, a critical step in tuning the pharmacological profile of the resulting molecules. Furthermore, this document outlines a standard protocol for the preliminary in vitro evaluation of these novel compounds for anticancer efficacy using a colorimetric cell viability assay.

The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing the causality behind experimental choices to ensure both reproducibility and a foundational understanding for further independent development.

I. Synthetic Strategies for Derivatization

The chemical reactivity of the C-Br bond in 3-Bromo-5-methoxy-1H-1,2,4-triazole allows for a diverse range of transformations. The following section details three powerful and widely-used methodologies: Suzuki-Miyaura Cross-Coupling for C-C bond formation, Buchwald-Hartwig Amination for C-N bond formation, and Nucleophilic Aromatic Substitution (SNAr) for introducing various nucleophiles.

A. Strategy 1: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

Expertise & Rationale: The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons.[4] Its appeal lies in the mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[5] For our purposes, this reaction is the premier method for introducing diverse aryl and heteroaryl moieties at the C3 position of the triazole core, which is a common feature in many biologically active molecules. The reaction proceeds via a palladium-catalyzed cycle involving oxidative addition, transmetalation, and reductive elimination.[4]

Experimental Protocol: Synthesis of 3-Aryl-5-methoxy-1H-1,2,4-triazoles

  • Reagent Preparation: To an oven-dried Schlenk tube, add 3-Bromo-5-methoxy-1H-1,2,4-triazole (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2 eq.), and sodium carbonate (Na₂CO₃) (2.5 eq.).

  • Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).

  • Inert Atmosphere: Seal the tube with a rubber septum, and cycle between vacuum and argon (or nitrogen) gas three times to ensure an inert atmosphere. This step is critical as the Pd(0) catalyst is sensitive to oxygen.

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v) via syringe. The reaction mixture should be a suspension.

  • Reaction: Place the sealed tube in a preheated oil bath at 90-100 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 3-aryl-5-methoxy-1H-1,2,4-triazole derivative.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Suzuki_Miyaura_Workflow reagents Reagents Setup (Triazole, Boronic Acid, Base, Catalyst) inert Inert Atmosphere (Argon/N2 Purge) reagents->inert Critical solvent Add Degassed Solvent inert->solvent heat Heat & Stir (90-100 °C, 6-12h) solvent->heat workup Aqueous Work-up (EtOAc/H2O) heat->workup purify Column Chromatography workup->purify product Final Product (3-Aryl-5-methoxy- 1H-1,2,4-triazole) purify->product

Caption: Suzuki-Miyaura Cross-Coupling Workflow.

B. Strategy 2: C-N Bond Formation via Buchwald-Hartwig Amination

Expertise & Rationale: The introduction of an amino group provides a key hydrogen bond donor/acceptor unit and a handle for further derivatization. The Buchwald-Hartwig amination is a highly efficient palladium-catalyzed cross-coupling reaction for forming C-N bonds.[6][7] It has largely replaced harsher classical methods.[6] The reaction requires a palladium source, a specialized phosphine ligand to facilitate the catalytic cycle, and a strong, non-nucleophilic base.[8] The choice of ligand is crucial and often depends on the specific amine and aryl halide coupling partners.[6]

Experimental Protocol: Synthesis of 3-Amino-5-methoxy-1H-1,2,4-triazole Derivatives

  • Reagent Preparation: In a glovebox or under a strong flow of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., XPhos, 0.08 eq.), and a strong base such as sodium tert-butoxide (NaOtBu) (1.4 eq.) to an oven-dried Schlenk tube.

  • Reactant Addition: Add 3-Bromo-5-methoxy-1H-1,2,4-triazole (1.0 eq.) and the desired primary or secondary amine (1.2 eq.).

  • Inert Atmosphere: Seal the tube and remove it from the glovebox (if used). Ensure the inert atmosphere is maintained. Strict exclusion of air and moisture is paramount for this reaction's success.

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired 3-amino-5-methoxy-1H-1,2,4-triazole derivative.

  • Characterization: Confirm the structure via ¹H NMR, ¹³C NMR, and HRMS.

Buchwald_Hartwig_Workflow reagents Glovebox Setup (Catalyst, Ligand, Base, Triazole, Amine) anhydrous Add Anhydrous Degassed Solvent reagents->anhydrous Strictly Inert heat Heat & Stir (100-110 °C, 12-24h) anhydrous->heat quench Quench & Filter (aq. NH4Cl, Celite) heat->quench purify Column Chromatography quench->purify product Final Product (3-Amino-5-methoxy- 1H-1,2,4-triazole) purify->product

Caption: Buchwald-Hartwig Amination Workflow.

C. Strategy 3: Nucleophilic Aromatic Substitution (SNAr)

Expertise & Rationale: The electron-withdrawing nature of the three nitrogen atoms in the 1,2,4-triazole ring makes the carbon atoms π-deficient and thus susceptible to nucleophilic attack.[9] This electronic property activates the C3 position for nucleophilic aromatic substitution (SNAr), allowing the bromide to be displaced by a variety of strong nucleophiles.[10] This reaction typically proceeds via a two-step addition-elimination mechanism, forming a temporary, negatively charged Meisenheimer complex.[10][11] While palladium-catalyzed methods are often more versatile, SNAr provides a metal-free alternative for introducing nucleophiles like thiolates, alkoxides, and azides.

Experimental Protocol: Synthesis of 3-Thiophenyl-5-methoxy-1H-1,2,4-triazole

  • Nucleophile Preparation: In a round-bottom flask, dissolve thiophenol (1.1 eq.) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF). Add a base like potassium carbonate (K₂CO₃) (1.5 eq.) and stir for 15-20 minutes at room temperature to generate the thiophenoxide nucleophile in situ.

  • Reactant Addition: Add 3-Bromo-5-methoxy-1H-1,2,4-triazole (1.0 eq.) to the mixture.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-8 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. A precipitate may form. If so, collect it by vacuum filtration. If not, extract the aqueous mixture three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate. The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure 3-thiophenyl-5-methoxy-1H-1,2,4-triazole.

  • Characterization: Confirm the structure via ¹H NMR, ¹³C NMR, and HRMS.

SNAr_Workflow nucleophile Generate Nucleophile (e.g., Thiol + Base in DMF) triazole Add Bromo-Triazole nucleophile->triazole heat Heat & Stir (80-90 °C, 4-8h) triazole->heat workup Aqueous Work-up (Ice-water quench) heat->workup purify Purification (Recrystallization or Chromatography) workup->purify product Final Product (3-Nu-5-methoxy- 1H-1,2,4-triazole) purify->product

Caption: Nucleophilic Aromatic Substitution (SNAr) Workflow.

II. Pharmacological Evaluation: In Vitro Anticancer Screening

Trustworthiness & Self-Validation: A primary screen for anticancer activity involves assessing the general cytotoxicity of the newly synthesized compounds against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely used colorimetric method for this purpose.[12] It measures the metabolic activity of cells, which is an indicator of cell viability. For valid results, it is essential to include a positive control (a known anticancer drug, e.g., Doxorubicin) and a negative control (vehicle, e.g., DMSO).

Protocol: MTT Cell Viability Assay

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HepG2 liver cancer) in their recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin, at 37 °C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Harvest cells using trypsin and seed them into a 96-well microtiter plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of media. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the synthesized triazole derivatives in DMSO. Serially dilute the compounds in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should be non-toxic (typically ≤ 0.5%). Replace the media in the wells with 100 µL of media containing the test compounds. Include wells for positive and negative controls.

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the media and add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_readout Readout seed Seed Cells in 96-well Plate incubate1 Incubate 24h (Cell Attachment) seed->incubate1 treat Add Compound Dilutions incubate1->treat incubate2 Incubate 48-72h treat->incubate2 mtt Add MTT Reagent (Incubate 3-4h) incubate2->mtt solubilize Solubilize Formazan (Add DMSO) mtt->solubilize read Read Absorbance (570 nm) solubilize->read data_analysis Data Analysis (Calculate IC50) read->data_analysis

Caption: MTT Cell Viability Assay Workflow.

III. Data Presentation

Quantitative data from synthesis and biological evaluation should be summarized for clear comparison and analysis.

Table 1: Example Data for Synthesis of 3-Substituted-5-methoxy-1H-1,2,4-triazole Derivatives

Compound IDR-GroupSynthetic MethodYield (%)
TZ-01 4-FluorophenylSuzuki-Miyaura85
TZ-02 2-PyridinylSuzuki-Miyaura72
TZ-03 MorpholinoBuchwald-Hartwig68
TZ-04 PhenylaminoBuchwald-Hartwig75
TZ-05 4-ChlorophenylthioSNAr91

Table 2: Example Data for In Vitro Anticancer Activity (IC₅₀ Values in µM)

Compound IDMCF-7 (Breast)A549 (Lung)HepG2 (Liver)
TZ-01 12.525.118.3
TZ-02 8.215.611.9
TZ-03 >100>100>100
TZ-04 5.49.87.1
TZ-05 22.038.431.5
Doxorubicin 0.91.21.5

IV. References

  • Int J Pharm Chem Anal. (n.d.). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Retrieved from

  • PubMed. (2018). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Retrieved from

  • ISRES. (2022). Anticancer Properties of 1,2,4-Triazoles. Retrieved from

  • PubMed. (2018). Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. Retrieved from

  • Unknown Source. (n.d.). Review and QSAR study of substituted 1,2,4-triazole nucleus.

  • Smolecule. (n.d.). 3-Bromo-1-(p-tolyl)-1H-1,2,4-triazole. Retrieved from

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from

  • BMC. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. Retrieved from

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from

  • NPTEL Archive. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from

  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. Retrieved from

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from

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Application Notes & Protocols: Elucidating the Mechanism of Action of 3-Bromo-5-methoxy-1H-1,2,4-triazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 1,2,4-Triazole Scaffold as a Privileged Structure in Medicinal Chemistry

The 1,2,4-triazole ring is a five-membered heterocyclic system that stands as a cornerstone in modern medicinal chemistry.[1] Recognized as a "privileged" scaffold, its unique physicochemical properties—including its ability to engage in hydrogen bonding, its dipole moment, and its structural rigidity—allow it to serve as a bioisostere for amide, ester, or carboxylic acid groups.[2][3] This versatility enables derivatives of the 1,2,4-triazole core to bind with high affinity to a multitude of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antifungal, anti-inflammatory, and antiviral effects.[1][4]

This guide focuses on a specific, promising subclass: 3-Bromo-5-methoxy-1H-1,2,4-triazole derivatives . While the broader 1,2,4-triazole family is well-documented, this particular substitution pattern represents a frontier for novel drug discovery. These application notes provide a detailed framework for investigating the mechanism of action (MoA) of these novel derivatives, grounding the experimental approach in the established activities of the parent scaffold. We will explore putative biological targets, provide detailed protocols for mechanism elucidation, and offer a logical workflow for advancing a lead compound from initial screening to mechanistic understanding.

Part 1: Putative Mechanisms of Action and Key Biological Targets

The biological activity of 1,2,4-triazole derivatives is primarily driven by their interaction with and inhibition of key enzymes and signaling proteins.[1] The specific MoA is highly dependent on the substitutions appended to the triazole core. Below are the most prominent mechanisms associated with this scaffold, which serve as primary hypotheses for investigating novel 3-Bromo-5-methoxy derivatives.

Anticancer Mechanisms

1,2,4-triazole derivatives have demonstrated significant potential as anticancer agents through multiple mechanisms.[5]

  • Aromatase Inhibition: Many 1,2,4-triazole-based drugs, such as Letrozole and Anastrozole, are potent aromatase inhibitors used in the treatment of estrogen-receptor-positive breast cancer.[5] Aromatase, a cytochrome P450 enzyme, is responsible for the final step of estrogen biosynthesis.[6] The mechanism involves the N4 nitrogen of the triazole ring coordinating with the heme iron atom at the enzyme's active site, competitively blocking substrate binding.[5] This leads to a systemic decrease in estrogen levels, starving hormone-dependent tumors.

  • Kinase Inhibition (EGFR, BRAF): The epidermal growth factor receptor (EGFR) and BRAF kinase are critical components of signaling pathways that regulate cell proliferation and survival.[7] Overactivation of these kinases is a hallmark of many cancers. Certain 1,2,4-triazole derivatives have been shown to act as potent inhibitors of EGFR and BRAF, disrupting downstream signaling and inducing apoptosis in cancer cells.[7][8]

  • Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport.[7] Some triazole compounds inhibit cancer cell proliferation by binding to tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7]

anticancer_mechanisms cluster_aromatase Aromatase Inhibition cluster_kinase Kinase Inhibition Androgens Androgens (e.g., Androstenedione) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Binds Estrogens Estrogens (e.g., Estrone) Aromatase->Estrogens Catalyzes Triazole 1,2,4-Triazole Derivative Triazole->Aromatase Inhibits (N4 coordinates with Heme Iron) GF Growth Factor EGFR EGFR GF->EGFR RAS_RAF RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation Triazole_K 1,2,4-Triazole Derivative Triazole_K->EGFR Inhibits workflow cluster_workflow General Workflow for MoA Elucidation Start Synthesized 3-Bromo-5-methoxy- 1H-1,2,4-triazole Derivative Screening Step 1: Broad Spectrum Cytotoxicity Screening (e.g., MTT Assay vs. Cancer Panel) Start->Screening Hit_Identified Hit Identification (Potent & Selective Activity) Screening->Hit_Identified Target_Assays Step 2: Target-Based Assays (Enzyme Inhibition) - Aromatase - Kinase Panels - COX-1/COX-2 Hit_Identified->Target_Assays Hypothesis-Driven Cell_Assays Step 3: Cell-Based Pathway Analysis - Western Blot (p-EGFR) - Cell Cycle Analysis (Flow Cytometry) - Apoptosis Assays (Annexin V) Target_Assays->Cell_Assays Validation Step 4: Mechanism Validation - Molecular Docking - In vivo studies Cell_Assays->Validation End Elucidated Mechanism of Action Validation->End

Caption: General workflow for developing 1,2,4-triazole-based enzyme inhibitors.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

This initial assay determines the concentration at which a compound exhibits cytotoxic effects against a panel of human cancer cell lines.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, forming a purple formazan product that can be quantified by spectrophotometry.

  • Methodology:

    • Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast, A549 for lung, HCT-116 for colon) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂. [9][10] 2. Compound Treatment: Prepare serial dilutions of the 3-Bromo-5-methoxy-1H-1,2,4-triazole derivatives in culture medium. Add 100 µL of each concentration to the appropriate wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 3: Target-Based Aromatase Inhibition Assay (Fluorescent)

This protocol specifically measures the inhibition of the aromatase enzyme, a key target for breast cancer therapy.

  • Objective: To quantify the direct inhibitory effect of the test compounds on human cytochrome P450 aromatase.

  • Principle: This assay uses a non-fluorescent aromatase substrate that is converted into a highly fluorescent product. The rate of product formation is directly proportional to enzyme activity.

  • Methodology:

    • Reagent Preparation: Prepare an assay buffer (e.g., potassium phosphate buffer, pH 7.4). Dilute recombinant human aromatase enzyme and its substrate (e.g., 7-methoxy-4-(trifluoromethyl)coumarin) to their working concentrations in the assay buffer.

    • Reaction Setup: In a 96-well black plate, add:

      • 20 µL of test compound dilutions (in buffer with DMSO). Include a known inhibitor like Letrozole as a positive control and a buffer/DMSO-only control.

      • 40 µL of the aromatase enzyme solution.

      • Incubate for 10 minutes at 37°C to allow for compound-enzyme interaction.

    • Initiate Reaction: Add 40 µL of the substrate solution to all wells to start the reaction.

    • Kinetic Reading: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity (e.g., Ex/Em = 409/460 nm) every minute for 30-60 minutes.

    • Data Analysis:

      • Calculate the reaction rate (slope of the fluorescence vs. time plot) for each well.

      • Normalize the rates to the vehicle control (100% activity).

      • Plot the percent inhibition against the log of the compound concentration to determine the IC50 value.

Protocol 4: Cellular Pathway Analysis by Western Blot

This protocol determines if a compound inhibits a specific signaling pathway within the cell, such as EGFR signaling.

  • Objective: To measure the change in phosphorylation status of EGFR and downstream targets (e.g., ERK) upon compound treatment.

  • Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size via gel electrophoresis. A decrease in the phosphorylated form of a protein (e.g., p-EGFR) indicates inhibition of its upstream kinase activity.

  • Methodology:

    • Cell Treatment: Culture cells known to have active EGFR signaling (e.g., A549) to ~80% confluency. Treat cells with the test compound at various concentrations (e.g., 0.5x, 1x, 2x IC50) for a specified time (e.g., 2-6 hours). Include a positive control (e.g., Erlotinib).

    • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

      • Incubate with a primary antibody against the target protein (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-ERK, anti-total-ERK) overnight at 4°C.

      • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Analysis: Quantify the band intensity using software like ImageJ. Normalize the phosphorylated protein signal to the total protein signal to determine the extent of pathway inhibition.

Part 3: Data Presentation and Interpretation

Quantitative data from the assays should be summarized in a clear and structured format to allow for easy comparison and structure-activity relationship (SAR) analysis.

Table 1: Example Biological Activity Data for 3-Bromo-5-methoxy-1H-1,2,4-triazole Derivatives

Compound IDR-Group ModificationCytotoxicity IC50 (MCF-7, µM) [9][10]Aromatase Inhibition IC50 (µM) [5][11]EGFR Kinase Inhibition IC50 (µM) [7][8]
Lead-001 -Phenyl5.2 ± 0.60.8 ± 0.1> 50
Lead-002 -4-Chlorophenyl2.1 ± 0.30.4 ± 0.05> 50
Lead-003 -Benzyl35.8 ± 4.115.2 ± 2.31.5 ± 0.2
Lead-004 -4-Methoxybenzyl42.1 ± 5.520.1 ± 3.00.9 ± 0.1
Letrozole N/A (Control)> 1000.002 ± 0.0002N/A
Erlotinib N/A (Control)0.04 (A549)N/A0.02

Data are presented as mean ± standard deviation from three independent experiments. IC50 values represent the concentration required for 50% inhibition.

References

  • Al-Ostath, A., et al. (2022). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. PubMed, [Link]

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, [Link]

  • Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega, [Link]

  • Synthesis and anticancer activity of [7][9][10]triazole [4,3-b] [7][8][9][10]tetrazine derivatives. Taylor & Francis Online, [Link]

  • Synthesis, anticancer activity and molecular modeling studies of 1,2,4-triazole derivatives as EGFR inhibitors. Bohrium, [Link]

  • Synthesis and anticancer activity of [7][9][10]triazole [4,3-b] [7][8][9][10]tetrazine derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, [Link]

  • A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Derivatives. Oriental Journal of Chemistry, [Link]

  • Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. MDPI, [Link]

  • New 1,2,3-triazole/1,2,4-triazole hybrids linked to oxime moiety as nitric oxide donor selective COX-2, aromatase, B-RAFV600E and EGFR inhibitors celecoxib analogs: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis and molecular modeling study. National Institutes of Health (NIH), [Link]

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Baghdad Science Journal, [Link]

  • An updated review on diverse range of biological activities of 1,2,4-triazole derivatives. ResearchGate, [Link]

  • Biological features of new 1,2,4-triazole derivatives (a literature review). National University of Pharmacy, [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI, [Link]

  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. National Institutes of Health (NIH), [Link]

  • Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. National Institutes of Health (NIH), [Link]

  • New 1,2,3-Triazole/1,2,4-triazole Hybrids as Aromatase Inhibitors: Design, Synthesis, and Apoptotic Antiproliferative Activity. MDPI, [Link]

  • 5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides: synthesis, molecular modeling, evaluation of their anti-inflammatory activity and ulcerogenicity. PubMed, [Link]

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Evaluating 3-Bromo-5-methoxy-1H-1,2,4-triazole as a Novel Corrosion Inhibitor for Mild Steel in Acidic Media

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Abstract

Corrosion represents a significant challenge across numerous industries, leading to material degradation and substantial economic losses. The use of organic corrosion inhibitors is a primary strategy for mitigating this damage, particularly in acidic environments encountered during industrial cleaning and processing.[1] Triazole derivatives are a well-established class of corrosion inhibitors, valued for their efficacy and environmental acceptability.[2][3] These molecules typically function by adsorbing onto the metal surface, creating a protective barrier against corrosive agents.[4] This application note introduces 3-Bromo-5-methoxy-1H-1,2,4-triazole, a novel compound with structural features suggesting high potential as a corrosion inhibitor. Its unique combination of a triazole ring, a halogen atom, and an electron-donating methoxy group provides multiple active centers for adsorption.[5] We present a comprehensive suite of protocols for the systematic evaluation of this compound's inhibition performance on mild steel in a 1M HCl solution. The methodologies detailed herein include electrochemical techniques—Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS)—and surface analysis techniques—Scanning Electron Microscopy (SEM) and X-ray Photoelectron Spectroscopy (XPS). This guide is designed to provide researchers with the theoretical grounding and practical steps necessary to validate the efficacy and elucidate the inhibition mechanism of this promising new molecule.

Introduction and Molecular Profile

The economic impact of corrosion is estimated to be equivalent to 3.4% of the world's GDP, underscoring the critical need for effective prevention strategies.[2] Organic inhibitors, especially those containing heteroatoms like nitrogen, sulfur, and oxygen, along with π-electron systems, are highly effective because they can coordinate with the d-orbitals of metals to form a stable, protective film on the surface.[4][5]

The 1,2,4-triazole scaffold is a cornerstone of many successful corrosion inhibitors.[6] The molecule under investigation, 3-Bromo-5-methoxy-1H-1,2,4-triazole, builds upon this foundation.

Molecular Profile:

  • Chemical Name: 3-Bromo-5-methoxy-1H-1,2,4-triazole

  • CAS Number: 15777-61-4[7]

  • Molecular Formula: C₃H₄BrN₃O

  • Molecular Weight: 177.99 g/mol

  • Structure:

    
    
    

The key structural features—the triazole ring with its nitrogen heteroatoms, the electron-donating methoxy group (-OCH₃), and the electronegative bromine atom (-Br)—are hypothesized to create a high electron density around the molecule, promoting strong adsorption onto the positively charged metal surface in acidic media.

Proposed Mechanism of Inhibition

The inhibitory action of 3-Bromo-5-methoxy-1H-1,2,4-triazole is presumed to occur via adsorption onto the mild steel surface, a process that can involve both physisorption and chemisorption.[8]

  • Physisorption: In an acidic solution, the triazole molecule can become protonated. The resulting cation is then electrostatically attracted to the metal surface, which is negatively charged due to the adsorption of chloride ions (Cl⁻) from the HCl solution.

  • Chemisorption: This involves the sharing of electrons between the inhibitor molecule and the vacant d-orbitals of the iron atoms on the steel surface. The lone pair electrons on the nitrogen atoms of the triazole ring, the oxygen atom of the methoxy group, and the π-electrons of the heterocyclic ring can all participate in forming coordinate bonds with the metal, leading to a stable, protective film.[2][4]

This adsorbed layer acts as a physical barrier, isolating the metal from the corrosive environment and impeding both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.

Caption: A logical workflow for evaluating inhibitor performance.

Detailed Experimental Protocols

Materials and Equipment:

  • Mild steel coupons (e.g., C1018)

  • 3-Bromo-5-methoxy-1H-1,2,4-triazole

  • Hydrochloric acid (37%)

  • Acetone, Ethanol, Deionized water

  • Potentiostat/Galvanostat with frequency response analyzer

  • Standard three-electrode corrosion cell (working electrode: steel coupon; reference electrode: Saturated Calomel Electrode (SCE); counter electrode: platinum or graphite) [9]* Scanning Electron Microscope (SEM)

  • X-ray Photoelectron Spectrometer (XPS)

  • Water bath/thermostat

Protocol 1: Potentiodynamic Polarization (PDP) Measurements

Principle: PDP measures the relationship between the potential applied to the steel and the resulting current. By polarizing the sample, we can extrapolate key corrosion parameters, such as the corrosion current density (i_corr), which is directly proportional to the corrosion rate. [10]An effective inhibitor will significantly reduce i_corr and may shift the corrosion potential (E_corr). [11] Procedure:

  • Sample Preparation: Mechanically polish the mild steel coupon with successively finer grades of silicon carbide paper (e.g., 400, 800, 1200 grit). Degrease with acetone, rinse with ethanol and deionized water, and dry quickly.

  • Cell Assembly: Assemble the three-electrode cell. The working electrode should have a well-defined exposed area (e.g., 1 cm²).

  • Stabilization: Immerse the electrodes in the test solution (1M HCl without inhibitor for the blank run) and allow the open-circuit potential (OCP) to stabilize for 30-60 minutes.

  • Polarization Scan: Perform the potentiodynamic scan by sweeping the potential from -250 mV to +250 mV relative to the stable OCP at a slow scan rate (e.g., 0.5 mV/s). [12]5. Inhibitor Test: Repeat steps 3 and 4 using solutions containing various concentrations of 3-Bromo-5-methoxy-1H-1,2,4-triazole (e.g., 50, 100, 200, 500 ppm).

  • Data Analysis: Use Tafel extrapolation on the resulting polarization curves to determine E_corr, i_corr, and the anodic (βa) and cathodic (βc) Tafel slopes. 7. Calculate Inhibition Efficiency (IE%): IE% = [ (i_corr(blank) - i_corr(inh)) / i_corr(blank) ] * 100 where i_corr(blank) is the corrosion current density without inhibitor and i_corr(inh) is with the inhibitor.

Protocol 2: Electrochemical Impedance Spectroscopy (EIS)

Principle: EIS is a non-destructive technique that probes the electrochemical interface by applying a small amplitude AC signal over a range of frequencies. [13]The resulting impedance data, often visualized in a Nyquist plot, can be modeled with an equivalent electrical circuit to extract parameters like charge transfer resistance (R_ct). A larger R_ct value indicates greater resistance to corrosion, signifying effective inhibition. [9][14] Procedure:

  • Setup: Use the same sample preparation and cell setup as in the PDP protocol.

  • Stabilization: Allow the system to stabilize at its OCP for 30-60 minutes.

  • EIS Measurement: Perform the EIS scan at the OCP, applying a small sinusoidal voltage perturbation (e.g., 10 mV) over a frequency range from 100 kHz down to 10 mHz. [15]4. Inhibitor Test: Conduct measurements in the blank 1M HCl solution and in solutions with varying inhibitor concentrations.

  • Data Analysis: Fit the impedance data to an appropriate equivalent circuit (e.g., a Randles circuit). The key parameter is the charge transfer resistance (R_ct).

  • Calculate Inhibition Efficiency (IE%): IE% = [ (R_ct(inh) - R_ct(blank)) / R_ct(inh) ] * 100 where R_ct(inh) is the charge transfer resistance with inhibitor and R_ct(blank) is without.

Protocol 3 & 4: Surface Analysis (SEM and XPS)

Principle: Surface analysis provides direct visual and chemical evidence of the inhibitor's action. SEM reveals changes in surface morphology, showing the reduction in pitting and general corrosion. [16][17]XPS analyzes the elemental composition and chemical states of the surface layer, confirming the adsorption of the inhibitor molecule. [18][19] Procedure:

  • Sample Immersion: Immerse polished mild steel coupons in three different solutions for a prolonged period (e.g., 24 hours): (a) blank 1M HCl, (b) 1M HCl with an effective concentration of the inhibitor, and (c) a control coupon with no exposure.

  • Preparation for Analysis: After immersion, gently rinse the coupons with deionized water and dry them.

  • SEM Analysis: Acquire high-resolution images of the surface of each coupon to compare the surface damage. Look for evidence of a smooth, protected surface in the inhibited sample versus a heavily corroded surface in the blank sample. [18]4. XPS Analysis: Analyze the surface of the inhibited coupon. Acquire survey scans to identify all elements present and high-resolution scans for key elements (N 1s, Br 3d, O 1s, C 1s, Fe 2p). The presence of N 1s and Br 3d peaks would provide direct evidence of the inhibitor's adsorption onto the surface. [18]

Illustrative Data and Interpretation

The following tables present hypothetical data to demonstrate the expected outcomes for an effective corrosion inhibitor.

Table 1: Hypothetical Potentiodynamic Polarization (PDP) Data

Inhibitor Conc. (ppm)E_corr (mV vs SCE)i_corr (μA/cm²)βa (mV/dec)βc (mV/dec)IE (%)
0 (Blank)-475105075120-
50-4602107211580.0
100-4521157011289.0
200-445636810994.0
500-440556510594.8

Interpretation: The data shows that with increasing inhibitor concentration, the corrosion current density (i_corr) decreases dramatically, leading to a high inhibition efficiency (IE). The corrosion potential (E_corr) shifts slightly in the anodic direction, but since the change is less than 85 mV, the inhibitor can be classified as a mixed-type inhibitor, meaning it suppresses both anodic and cathodic reactions. [5] Table 2: Hypothetical Electrochemical Impedance Spectroscopy (EIS) Data

Inhibitor Conc. (ppm)R_ct (Ω·cm²)C_dl (μF/cm²)IE (%)
0 (Blank)50250-
504508088.9
1009805594.9
20018504097.3
50020103597.5

Interpretation: The charge transfer resistance (R_ct) increases significantly with the addition of the inhibitor, indicating the formation of an insulating protective layer that hinders charge transfer. [20]Correspondingly, the double-layer capacitance (C_dl) decreases, which is attributed to the replacement of water molecules (with a high dielectric constant) at the interface by the organic inhibitor molecules (with a lower dielectric constant).

Conclusion

3-Bromo-5-methoxy-1H-1,2,4-triazole possesses the key structural characteristics of an effective corrosion inhibitor. The comprehensive evaluation framework presented in this application note provides a robust methodology for validating its performance. By employing a combination of electrochemical screening and surface analysis, researchers can quantify the inhibitor's efficiency, optimize its concentration, and gain deep insights into its protective mechanism. The successful application of these protocols will enable a thorough assessment of this molecule's potential for industrial applications in acid corrosion protection.

References

  • Bradley, S. (2021). Techniques for Analyzing Corrosion Products. Corrosionpedia. [Link]

  • Holland, T. (1989). Structure-Activity Relationships of Triazole Copper-Corrosion Inhibitors. NACE International. [Link]

  • Lin, M. C., et al. (2022). Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. Scientific Reports. [Link]

  • Verma, C., et al. (2020). Surface Characterization Techniques in Corrosion Inhibition Research. ResearchGate. [Link]

  • Finšgar, M., & Jackson, J. (2014). An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. NIH National Library of Medicine. [Link]

  • Sharma, S., et al. (2022). Electrochemical characterization and surface morphology techniques for corrosion inhibition—a review. Taylor & Francis Online. [Link]

  • Dahmani, M., et al. (2021). Electrochemical Impedance Spectroscopy: A Useful Tool for monitoring the Performance of Corrosion Inhibitors. ResearchGate. [Link]

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  • Marcus, P. (n.d.). The Contribution of Surface Analysis to Corrosion Science : Historical Background and Current Status. The Electrochemical Society. [Link]

  • Hsissou, R., et al. (2022). Metal corrosion inhibition by triazoles: A review. International Journal of Corrosion and Scale Inhibition. [Link]

  • Loto, R. T. (2016). Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. AIP Publishing. [Link]

  • Hussin, M. H., et al. (2022). Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies. NIH National Library of Medicine. [Link]

  • Li, D. (n.d.). CORROSION SURFACE ANALYSIS USING 3D PROFILOMETRY. ResearchGate. [Link]

  • ASTM G59-97(2014). Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. ASTM International. [Link]

  • ResearchGate. (n.d.). Potentiodynamic polarization curves (vs. SCE) for the corrosion of mild steel.... [Link]

  • Cotec. (n.d.). Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). [Link]

  • ResearchGate. (n.d.). Potentiodynamic polarization curves of corrosion inhibition of mild.... [Link]

  • Wang, C. J., et al. (2024). Potentiodynamic polarization analysis with various corrosion inhibitors on A508/IN-182/IN-52M/308L/316L welds. ResearchGate. [Link]

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  • Applied Science. (2019). How corrosion inhibitors protect metal: synthesis in the lab and testing. YouTube. [Link]

  • El Ibrahimi, B., et al. (2025). (PDF) Corrosion inhibition performance of 4-(4-methoxybenzylideneamino)-5-(4-pyridinyl)-2,4-dihydro-1,2,4-triazole-3-thione (MPDTT) for mild steel in acidic media: Experimental and theoretical insights. ResearchGate. [Link]

  • Al-Okbi, A. K., et al. (2025). 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. NIH National Library of Medicine. [Link]

  • Zhang, D. Q., et al. (2017). Corrosion Inhibition Activity and Adsorption behavior of 3-Amino-1, 2, 4-Triazole on copper. International Journal of Electrochemical Science. [Link]

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Application Notes and Protocols for the Development of Kinase Inhibitors Utilizing a 3-Bromo-5-methoxy-1H-1,2,4-triazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the 1,2,4-Triazole Scaffold in Kinase Inhibitor Design

Protein kinases are fundamental regulators of a vast array of cellular processes, and their dysregulation is a well-established hallmark of numerous diseases, most notably cancer.[1] This has rendered them one of the most critical classes of therapeutic targets in modern drug discovery. The 1,2,4-triazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, prized for its metabolic stability, capacity for hydrogen bonding, and its role as a pharmacophore in numerous approved drugs.[1][2] Its derivatives have shown a remarkable breadth of biological activities, including potent inhibition of various protein kinases such as Aurora-A, Src, and Janus kinases (JAKs).[3][4][5]

The 3-Bromo-5-methoxy-1H-1,2,4-triazole scaffold offers a unique entry point for the development of novel kinase inhibitors. The bromine atom at the 3-position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl and heteroaryl moieties to explore the kinase ATP-binding site.[6] The methoxy group at the 5-position can contribute to target engagement through hydrogen bonding or by influencing the overall physicochemical properties of the molecule.

These application notes provide a comprehensive guide for researchers and drug development professionals on leveraging the 3-Bromo-5-methoxy-1H-1,2,4-triazole scaffold to design, synthesize, and evaluate novel kinase inhibitors. We will detail synthetic protocols, in vitro kinase inhibition assays, and cell-based functional assays, grounding each step in established scientific principles and field-proven insights.

Part 1: Synthesis of a Kinase Inhibitor Library from the 3-Bromo-5-methoxy-1H-1,2,4-triazole Scaffold

The core strategy for elaborating the 3-Bromo-5-methoxy-1H-1,2,4-triazole scaffold is the Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction allows for the modular assembly of a diverse library of compounds by coupling the triazole core with a wide range of commercially available or synthetically accessible boronic acids and esters.[7]

Protocol 1: Suzuki-Miyaura Cross-Coupling for Library Synthesis

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 3-Bromo-5-methoxy-1H-1,2,4-triazole with various aryl and heteroaryl boronic acids.

Materials:

  • 3-Bromo-5-methoxy-1H-1,2,4-triazole

  • Aryl/heteroaryl boronic acid or boronic acid pinacol ester (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05 equivalents)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture, DMF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a microwave vial or a round-bottom flask, add 3-Bromo-5-methoxy-1H-1,2,4-triazole (1 equivalent), the aryl/heteroaryl boronic acid (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2.0 equivalents).

  • Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent to the reaction vessel.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired coupled product.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst degradation and ensures efficient catalytic turnover.

  • Base: The base is crucial for the transmetalation step of the Suzuki-Miyaura catalytic cycle, activating the boronic acid. The choice of base can significantly impact the reaction outcome.

  • Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reaction components. Degassing the solvent removes dissolved oxygen.

G Scaffold 3-Bromo-5-methoxy- 1H-1,2,4-triazole Catalyst Pd Catalyst + Base Scaffold->Catalyst Reactants BoronicAcid Aryl/Heteroaryl Boronic Acid BoronicAcid->Catalyst Solvent Solvent + Heat Catalyst->Solvent Reaction Conditions CoupledProduct 3-Aryl-5-methoxy- 1H-1,2,4-triazole Library Solvent->CoupledProduct Purification G cluster_0 Kinase Reaction cluster_1 Detection Kinase Kinase ADP ADP Kinase->ADP Phosphorylation Substrate Substrate Substrate->ADP ATP ATP ATP->ADP Inhibitor Test Compound Inhibitor->Kinase Inhibition Luminescence Luminescent Signal ADP->Luminescence Enzymatic Conversion

Caption: Principle of the luminescence-based kinase inhibition assay.

Part 3: Cell-Based Assays for Evaluating Inhibitor Efficacy

While in vitro assays are crucial for determining direct enzyme inhibition, cell-based assays provide a more physiologically relevant context to assess a compound's efficacy. [3]These assays can measure the downstream effects of kinase inhibition, such as changes in cell proliferation or the phosphorylation status of a substrate.

Protocol 3: Cell Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

G Start Seed Cells in 96-well Plate Treat Treat with Test Compounds Start->Treat Incubate Incubate (e.g., 72h) Treat->Incubate MTT Add MTT Reagent Incubate->MTT Formazan Formazan Crystal Formation (Live Cells) MTT->Formazan Solubilize Solubilize Crystals Formazan->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate GI₅₀ Read->Analyze

Caption: Workflow for the MTT cell proliferation assay.

Part 4: Structure-Activity Relationship (SAR) and Lead Optimization

The data gathered from the initial library screen will form the basis of a structure-activity relationship (SAR) study. The goal of SAR is to understand how chemical modifications to the scaffold affect its biological activity. [8]For the 3-Aryl-5-methoxy-1H-1,2,4-triazole series, key areas to explore include:

  • The nature and substitution pattern of the aryl/heteroaryl group at the 3-position: Different substituents (e.g., electron-donating or -withdrawing groups) and their positions can significantly impact binding affinity and selectivity.

  • Modification of the methoxy group at the 5-position: Exploring other small alkyl or alkoxy groups could fine-tune the compound's properties.

  • Substitution on the triazole nitrogen: Alkylation or arylation of the triazole nitrogen can alter the compound's three-dimensional shape and interactions with the target kinase.

The insights gained from SAR studies will guide the design and synthesis of next-generation compounds with improved potency, selectivity, and drug-like properties, ultimately leading to the identification of a lead candidate for further preclinical development.

References

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., Al-Ansi, A. S., & Youss, N. A. (2021). Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. Pharmaceuticals, 14(7), 654. [Link]

  • Gudipati, R., Anreddy, N., & Poddutoori, R. (2017). Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities. Letters in Drug Design & Discovery, 14(7), 807-813. [Link]

  • Vanaparthi, V., Banothu, V., & Chinde, S. (2020). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Chemistry, 8, 589931. [Link]

  • Nemr, M. T. M., Eldehna, W. M., & Abdel-Aziz, H. A. (2023). New 1,2,3-triazole/1,2,4-triazole hybrids linked to oxime moiety as nitric oxide donor selective COX-2, aromatase, B-RAFV600E and EGFR inhibitors celecoxib analogs: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis and molecular modeling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2290461. [Link]

  • Prajapati, N., & Talele, T. T. (2015). Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(1), 115-120. [Link]

  • Profacgen. Cell-based Kinase Assays. [Link]

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  • Ouyang, G., Chen, Z., & Lu, X. (2011). Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(12), 3648-3652. [Link]

  • ResearchGate. 1,2,4-triazole derivatives as tyrosine kinase inhibitors. [Link]

  • Al-Bayati, R. I. H., & Jumaa, F. M. (2022). Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. Pharmacia, 69(2), 433-444. [Link]

  • Kim, J. H., Lee, J. H., & Kim, Y. C. (2022). Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 55, 128451. [Link]

  • Kumar, A., Sharma, S., & Kumar, V. (2019). 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. Future Medicinal Chemistry, 11(13), 1613-1635. [Link]

  • MDPI. Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. [Link]

  • Singh, P., & Kumar, V. (2021). Chemistry and Therapeutic Aspect of Triazole: Insight into the Structure-activity Relationship. Current Organic Chemistry, 25(16), 1870-1887. [Link]

  • Taylor & Francis Online. Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors via fragment-based virtual screening. [Link]

  • National Center for Biotechnology Information. Synthesis and Cytotoxic Activity of 1,2,4-Triazolo-Linked Bis-Indolyl Conjugates as Dual Inhibitors of Tankyrase and PI3K. [Link]

  • National Center for Biotechnology Information. Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties. [Link]

  • Royal Society of Chemistry. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. [Link]

  • National Center for Biotechnology Information. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • National Center for Biotechnology Information. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) -one. [Link]

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functionalization of the C3-bromo position on the 1,2,4-triazole ring

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Functionalization of the C3-Bromo Position on the 1,2,4-Triazole Ring

Authored by: A Senior Application Scientist

Foreword: The Strategic Importance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a cornerstone of modern medicinal chemistry. Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding have cemented its status as a privileged scaffold in drug design.[1][2] A multitude of approved drugs, including the antifungal agents Fluconazole and Itraconazole, feature this heterocyclic core, highlighting its therapeutic relevance.[2][3]

The functionalization of the triazole backbone is a critical endeavor in the generation of novel molecular entities with tuned pharmacological profiles. The C3-position, in particular, serves as a versatile handle for introducing molecular diversity. Starting from a C3-bromo-1,2,4-triazole intermediate, chemists can access a vast chemical space through a variety of robust and well-established synthetic methodologies.

This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary strategies for functionalizing the C3-bromo position of the 1,2,4-triazole ring. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring each protocol is a self-validating system grounded in established chemical principles.

Part 1: Palladium-Catalyzed Cross-Coupling: The Workhorse of C3 Functionalization

Palladium-catalyzed cross-coupling reactions are arguably the most powerful and versatile tools for forming new carbon-carbon and carbon-heteroatom bonds at the C3 position of the triazole ring.[4] These methods are prized for their broad substrate scope, functional group tolerance, and generally mild reaction conditions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is the premier method for creating a new carbon-carbon bond between the C3 position of the triazole and a variety of sp²- and sp³-hybridized carbon atoms.[5][6] The reaction couples the 3-bromo-1,2,4-triazole with an organoboron species, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.[5][7]

The catalytic cycle is a well-understood, three-step process:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the triazole, forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the activated organoboron species (facilitated by the base) is transferred to the palladium center, displacing the halide.[5]

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst.[7]

The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the cycle. Phosphine ligands, such as those based on triphenylphosphine or more sterically demanding biarylphosphines, are commonly employed. The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation.

Suzuki_Miyaura_Workflow Triazole 3-Bromo-1,2,4-Triazole Derivative ReactionVessel Inert Atmosphere Heat (e.g., 80-110 °C) Triazole->ReactionVessel BoronicAcid R-B(OH)₂ (Aryl, Vinyl, Alkyl) BoronicAcid->ReactionVessel Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Catalyst->ReactionVessel Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->ReactionVessel Solvent Solvent (e.g., Dioxane/H₂O, DMF) Solvent->ReactionVessel Workup Aqueous Workup & Purification ReactionVessel->Workup Reaction Product 3-Substituted-1,2,4-Triazole (C-C Coupled Product) Workup->Product Isolation

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial, add the 3-bromo-1,2,4-triazole derivative (1.0 equiv), the boronic acid or ester (1.1–1.5 equiv), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0–3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%) and, if necessary, an additional ligand.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water, typically 4:1) via syringe.

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80–110 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

ParameterTypical Reagents & ConditionsScope & Remarks
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂0.5–10 mol%. Catalyst choice can be critical for challenging substrates.
Ligand PPh₃, SPhos, XPhosOften used with Pd(OAc)₂ or Pd₂(dba)₃. Bulky ligands can improve yields.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Cesium carbonate is often more effective for less reactive substrates.
Solvent Dioxane/H₂O, DMF, TolueneAn aqueous co-solvent is typically required to dissolve the inorganic base.
Boron Reagent Aryl, heteroaryl, vinyl, and some alkyl boronic acids/estersElectron-rich and electron-poor aryl boronic acids are well-tolerated.
Temperature 80–120 °CMicrowave irradiation can often shorten reaction times significantly.
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a highly efficient method for forming a C(sp²)-C(sp) bond, linking a terminal alkyne to the C3 position of the triazole ring.[8] The standard protocol employs a dual-catalyst system consisting of a palladium complex and a copper(I) co-catalyst.[9][10]

The reaction involves two interconnected catalytic cycles:

  • Palladium Cycle: Similar to the Suzuki coupling, this involves oxidative addition of the Pd(0) catalyst to the C3-bromo bond.

  • Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is highly reactive and readily undergoes transmetalation with the Pd(II)-triazole complex.

Reductive elimination from the resulting palladium complex yields the 3-alkynyl-1,2,4-triazole product and regenerates the Pd(0) catalyst. Copper-free Sonogashira protocols have also been developed to avoid issues with homocoupling of the alkyne (Glaser coupling).[11]

  • Vessel Preparation: To a Schlenk flask, add the 3-bromo-1,2,4-triazole (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2–5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1–10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen).

  • Solvent and Reagent Addition: Add a degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 2.0–5.0 equiv). Finally, add the terminal alkyne (1.1–1.5 equiv) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40–70 °C) until completion, as monitored by TLC or LC-MS.

  • Workup: Remove the amine base under reduced pressure. Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with aqueous ammonium chloride solution to remove copper salts, followed by water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by flash column chromatography.

ParameterTypical Reagents & ConditionsScope & Remarks
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄1–5 mol%.
Copper Co-catalyst CuI1–10 mol%. Essential for the classical mechanism.
Base Triethylamine (TEA), Diisopropylamine (DIPEA)Acts as both the base and often as a solvent or co-solvent.
Solvent THF, DMF, AcetonitrileMust be thoroughly degassed to prevent oxidative homocoupling.
Alkyne Aryl, alkyl, and silyl-protected terminal alkynesA wide range of functional groups are tolerated.
Temperature 25–80 °CGenerally milder conditions than Suzuki couplings.
Buchwald-Hartwig Amination: Constructing C-N Bonds

For the synthesis of 3-amino-1,2,4-triazole derivatives, the Buchwald-Hartwig amination is the state-of-the-art method.[12][13] This palladium-catalyzed reaction couples the C3-bromo position with a wide variety of primary and secondary amines.[14]

The catalytic cycle is analogous to other palladium-catalyzed cross-couplings.[14] After the initial oxidative addition of Pd(0) to the C-Br bond, the amine coordinates to the Pd(II) complex. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex. The final, crucial step is reductive elimination, which forms the C-N bond and regenerates the Pd(0) catalyst.[12]

The success of this reaction is highly dependent on the choice of ligand. Sterically hindered and electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are critical for promoting the reductive elimination step, which is often the rate-limiting step, and preventing catalyst decomposition.[15]

Catalytic_Cycle cluster_0 Buchwald-Hartwig Catalytic Cycle Pd0 L₂Pd(0) OA_Complex L₂Pd(II)(Ar)(Br) Pd0->OA_Complex Oxidative Addition (Ar-Br) Amine_Complex [L₂Pd(II)(Ar)(HNR¹R²)]⁺Br⁻ OA_Complex->Amine_Complex + HNR¹R² Amido_Complex L₂Pd(II)(Ar)(NR¹R²) Amine_Complex->Amido_Complex - H-Base⁺Br⁻ (Base) Amido_Complex->Pd0 Reductive Elimination Product Ar-NR¹R² Amido_Complex->Product

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

  • Vessel Preparation: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-5 mol%) to a dry Schlenk tube.

  • Reagent Addition: Add the 3-bromo-1,2,4-triazole (1.0 equiv), the amine (1.1–1.5 equiv), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5–2.5 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vessel and heat the mixture with stirring (typically 80–110 °C) until the reaction is complete by LC-MS analysis.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove palladium black and inorganic salts. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by flash chromatography.

ParameterTypical Reagents & ConditionsScope & Remarks
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Pre-catalysts that are reduced in situ to Pd(0).
Ligand XPhos, RuPhos, BrettPhosChoice is crucial. Bulky biaryl phosphine ligands are standard.
Base NaOt-Bu, KOt-Bu, K₃PO₄, Cs₂CO₃Strong bases are required. Sodium tert-butoxide is very common.
Solvent Toluene, Dioxane, THFMust be anhydrous and oxygen-free.
Amine Primary & secondary anilines, alkylamines, N-heterocyclesThe scope is very broad, but sterically hindered amines can be challenging.
Temperature 80–110 °CReaction times can vary from a few hours to overnight.

Part 2: Alternative and Complementary Strategies

While palladium catalysis is dominant, other methods provide valuable alternatives, particularly when palladium-intolerant functional groups are present or when different bond types are desired.

Copper-Catalyzed (Ullmann-Type) Couplings

Copper-catalyzed C-N, C-O, and C-S bond-forming reactions are a classic and cost-effective alternative to palladium-based systems.[3][16] These reactions typically require higher temperatures and are often used for coupling with nucleophiles like imidazoles, phenols, and thiols.

  • Vessel Preparation: To a sealable reaction tube, add CuI (5–20 mol%), the 3-bromo-1,2,4-triazole (1.0 equiv), the N-heterocycle or other nucleophile (1.5–2.0 equiv), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv).

  • Ligand & Solvent: Add a ligand, if required (e.g., L-proline or a diamine, 10–40 mol%), and a polar aprotic solvent like DMF or DMSO.

  • Reaction: Seal the tube and heat to a high temperature (110–160 °C) with stirring for 12–48 hours.

  • Workup & Purification: After cooling, the workup is similar to that for palladium-catalyzed reactions, often involving an aqueous wash with ammonium hydroxide to complex and remove residual copper salts.

Nucleophilic Aromatic Substitution (SₙAr)

The electron-deficient nature of the 1,2,4-triazole ring can facilitate direct nucleophilic aromatic substitution (SₙAr) at the C3 position. This method avoids transition metals entirely but is generally limited to reactions with strong, soft nucleophiles.

For an SₙAr reaction to be efficient, the triazole ring must be sufficiently electron-poor to stabilize the negative charge buildup in the Meisenheimer intermediate. The reaction works best with potent nucleophiles such as thiolates (RS⁻), alkoxides (RO⁻), and sometimes secondary amines under forcing conditions.

  • Nucleophile Preparation: In a round-bottom flask, dissolve the thiol (1.1 equiv) in a polar aprotic solvent like DMF or THF. Add a strong base (e.g., NaH or K₂CO₃, 1.2 equiv) and stir for 15-30 minutes at room temperature to form the thiolate.

  • Reaction: Add the 3-bromo-1,2,4-triazole derivative (1.0 equiv) to the solution of the nucleophile.

  • Heating: Heat the reaction mixture (50–100 °C) and monitor its progress by TLC.

  • Workup & Purification: Cool the reaction, quench carefully with water, and extract with an organic solvent. Standard aqueous workup and chromatographic purification yield the final product.

References

  • A synthesis of functionalized 3-amino-1,2,4-triazoles from nitrile imines and guanidine derivatives - PubMed. Mol Divers. 2024 Feb;28(1):11-18. Available from: [Link]

  • Catalyst-free efficient synthesis of functionalized 1,2,4-triazole via ring opening/cyclization of arylidene thiazolone with aryl/alkyl-hydrazine - Chemical Communications (RSC Publishing). Published June 13, 2025. Available from: [Link]

  • synthesis of 1,2,4 triazole compounds - ISRES. Available from: [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers. Published September 26, 2022. Available from: [Link]

  • Efficient Synthesis of Conjugated 1,2,4-Triazole Derivatives under Suzuki Cross-Coupling Reactions in the Presence of Ionic Liquids. Published June 28, 2019. Available from: [Link]

  • Sonogashira cross-coupling of 3-bromo-1,2-diones. Available from: [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC - NIH. Published September 26, 2022. Available from: [Link] synthesis/

  • Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties - MDPI. Available from: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available from: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Published June 30, 2023. Available from: [Link]

  • Copper catalyzed C–H arylation of 1,2,4-triazole ring using aryl bromides - ResearchGate. Available from: [Link]

  • The Palladium-catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles - OUCI. Available from: [Link]

  • Annulation-Induced Hidden Reactivity of the 1,2,4-Triazole Backbone - PubMed. Published October 9, 2023. Available from: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available from: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. Published February 10, 2021. Available from: [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides | Organic Letters - ACS Publications. Published January 13, 2014. Available from: [Link]

  • Recent Advances in the Synthesis of Triazole Heterocycles Using Palladium Catalysts - Journal of Synthetic Chemistry. Published October 14, 2025. Available from: [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Available from: [Link]

  • Comparing Copper Catalysts in the Synthesis of 1,2,3-Triazoles via Click Chemistry - Illinois State Academy of Science. Published November 3, 2022. Available from: [Link]

  • Suzuki reaction - Wikipedia. Available from: [Link]

  • Sonogashira coupling - Wikipedia. Available from: [Link]

  • Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles - Organic Chemistry Portal. Available from: [Link]

  • Sonogashira Coupling- Reaction and application in Research Lab - YouTube. Published July 12, 2022. Available from: [Link]

  • Comparing Copper Catalysts in the Synthesis of 1,2,3-Triazoles via Click Chemistry. Published November 29, 2022. Available from: [Link]

  • First cross-coupling reactions on halogenated 1H-1,2,4-triazole nucleosides - ResearchGate. Published August 6, 2025. Available from: [Link]

  • Photoinduced Palladium-Catalyzed Denitrogenative Cyclization of N-Aroyl Benzotriazoles to Phenanthridinones - American Chemical Society. Published December 16, 2025. Available from: [Link]

  • Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles - MDPI. Available from: [Link]

  • Enantioselective copper-catalyzed azidation/click cascade reaction for access to chiral 1,2,3-triazoles - PMC - NIH. Available from: [Link]

  • Synthesis and Antimicrobial Activity of 4-Substituted 1,2,3-Triazole-Coumarin Derivatives. Available from: [Link]

  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW Francis Giraud, Fabrice Anizon, Pascale Moreau Institute of Chemistry of Clermont-Ferran. Available from: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Published March 29, 2025. Available from: [Link]

  • Versatile Synthetic Platform for 1,2,3-Triazole Chemistry - PMC - NIH. Published October 10, 2022. Available from: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Published October 10, 2024. Available from: [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. Published August 5, 2024. Available from: [Link]

  • How can I do a nucleophilic substitution on a 1,2,3-triazole? - ResearchGate. Published January 8, 2021. Available from: [Link]

  • Mechanisms of Nucleophilic Substitution of Propargyl and Allenyl Halides. Base-Promoted Reactions of 3-Bromo-3-methyl-1-butyne and 1-Bromo-3-methyl-1,2-butadiene in Aqueous Ethanol | Journal of the American Chemical Society. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Bromo-5-methoxy-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-5-methoxy-1H-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important heterocyclic building block. We will delve into the causality behind experimental choices, providing field-proven insights in a direct question-and-answer format.

Overview of the Synthetic Pathway

The most common and reliable method for synthesizing 3-Bromo-5-methoxy-1H-1,2,4-triazole involves a two-step process starting from the corresponding amino-triazole. This process is a variation of the Sandmeyer reaction, a cornerstone transformation in aromatic chemistry for converting amino groups into a wide range of functionalities, including halides.[1][2]

The general pathway involves:

  • Diazotization: The starting material, 3-Amino-5-methoxy-1H-1,2,4-triazole, is treated with a nitrite source (commonly sodium nitrite, NaNO₂) under acidic conditions (e.g., HBr) at low temperatures to form a reactive diazonium salt intermediate.

  • Bromide Displacement: The diazonium salt is then reacted with a copper(I) bromide (CuBr) catalyst, which facilitates the displacement of the diazonium group (N₂) with a bromide, yielding the final product.

Synthesis_Pathway Start 3-Amino-5-methoxy- 1H-1,2,4-triazole Intermediate Triazole Diazonium Salt (in situ intermediate) Start->Intermediate 1. NaNO₂, HBr 0-5 °C Product 3-Bromo-5-methoxy- 1H-1,2,4-triazole Intermediate->Product 2. CuBr Heat

Caption: General synthetic route for 3-Bromo-5-methoxy-1H-1,2,4-triazole.

Troubleshooting Guide: Low Yield & Impurities

This section addresses the most frequently encountered issues during the synthesis.

Q1: My overall yield is consistently low (<50%). What are the most likely causes and how can I fix them?

A1: Low yield is the most common complaint and typically points to issues in one of the two key steps: diazotization or bromide displacement. Let's break down the probable causes.

Probable Cause 1: Decomposition of the Diazonium Salt Intermediate The diazonium salt of the 1,2,4-triazole is highly reactive and thermally unstable. If the temperature is not strictly controlled, it can rapidly decompose or react with water in the acidic medium to form the undesired 3-hydroxy-5-methoxy-1H-1,2,4-triazole byproduct.

  • Recommended Solution:

    • Strict Temperature Control: Maintain the reaction temperature between 0-5 °C during the entire addition of sodium nitrite. Use an ice-salt bath for more consistent cooling.

    • Slow Reagent Addition: Add the aqueous solution of sodium nitrite dropwise to the acidic solution of the amino-triazole. A slow, controlled addition prevents localized temperature spikes that can accelerate decomposition. A one-pot diazotization-iodination protocol in water has been shown to be effective for aromatic amines, highlighting the importance of controlled conditions.[2]

Probable Cause 2: Incomplete Diazotization If the amino group is not fully converted to the diazonium salt, a significant amount of starting material will remain, directly impacting your final yield.

  • Recommended Solution:

    • Verify Reagent Stoichiometry: Ensure you are using a slight excess of sodium nitrite (e.g., 1.1-1.2 equivalents) to drive the reaction to completion.

    • Ensure Sufficient Acidity: The reaction requires a strong acidic medium. Hydrobromic acid (HBr) is ideal as it serves as both the acid and the bromide source. Ensure the concentration is adequate (e.g., 48% aqueous HBr).

    • Test for Excess Nitrous Acid: After the NaNO₂ addition is complete, you can test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). A slight excess is desirable. If the test is negative, more NaNO₂ may be needed. To quench any significant excess at the end of the reaction, a small amount of urea or sulfamic acid can be added until the starch-iodide test is negative.

Probable Cause 3: Inefficient Bromide Displacement (Sandmeyer Step) The copper-catalyzed displacement is a radical-nucleophilic aromatic substitution.[1] Its efficiency can be hampered by catalyst quality or improper conditions.

  • Recommended Solution:

    • Use Fresh Copper(I) Bromide: Cu(I) can oxidize to Cu(II) over time, which is less effective. Use freshly prepared or commercially sourced CuBr of high purity.

    • Ensure Catalytic Amount: While catalytic, a sufficient amount of CuBr is needed. Typically, 0.2-0.5 equivalents are used.

    • Controlled Heating: After adding the cold diazonium salt solution to the CuBr solution, the mixture should be warmed gently (e.g., to 50-70 °C) to initiate the decomposition of the diazonium salt and evolution of N₂ gas. Vigorous, uncontrolled heating can lead to side reactions and tar formation.

Troubleshooting_Yield Start Low Yield Observed TLC Analyze Crude Reaction Mixture (TLC, LC-MS) Start->TLC SM_Present High % of Starting Material TLC->SM_Present Byproduct_Present Hydroxy Byproduct Detected TLC->Byproduct_Present Tar_Formation Significant Tar/Baseline Material TLC->Tar_Formation Sol_SM Solution: - Check NaNO₂ stoichiometry (1.1 eq) - Ensure sufficient acidity (HBr) - Slower NaNO₂ addition SM_Present->Sol_SM Sol_Byproduct Solution: - Maintain temp at 0-5 °C - Use ice-salt bath - Avoid temperature spikes Byproduct_Present->Sol_Byproduct Sol_Tar Solution: - Use fresh, high-purity CuBr - Warm gently after diazonium addition - Ensure efficient stirring Tar_Formation->Sol_Tar

Caption: Troubleshooting workflow for low yield issues.

Q2: My final product is contaminated with a persistent impurity. How do I identify and remove it?

A2: Purity is critical. The nature of the impurity dictates the purification strategy.

Common Impurity 1: Unreacted 3-Amino-5-methoxy-1H-1,2,4-triazole

  • Identification: This is a basic compound. On a TLC plate, it will have a different Rf value than the product. It can be confirmed by LC-MS (different mass).

  • Removal:

    • Acid Wash: During workup, wash the organic layer (e.g., ethyl acetate or DCM) with dilute aqueous acid (e.g., 1M HCl). The basic starting material will be protonated and move into the aqueous layer, while the less basic bromo-product remains in the organic phase.

    • Chromatography: If an acid wash is insufficient, silica gel column chromatography is effective. The more polar amino-triazole will have a lower Rf and elute later than the product in many solvent systems.

Common Impurity 2: 3-Hydroxy-5-methoxy-1H-1,2,4-triazole

  • Identification: This byproduct arises from the reaction of the diazonium salt with water. It is more polar than the desired product.

  • Removal:

    • Chromatography: Silica gel column chromatography is the most reliable method. The hydroxy compound is significantly more polar and will be well-separated from the bromo-product.

    • Recrystallization: If the impurity level is low, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) may be sufficient.

Common Impurity 3: Residual Copper Salts

  • Identification: The crude product may have a blue or green tint.

  • Removal:

    • Aqueous Wash: During workup, wash the organic solution of your product with an aqueous solution of a chelating agent like ammonium hydroxide or ethylenediaminetetraacetic acid (EDTA).[3] This will sequester the copper ions into the aqueous phase.

    • Filtration: Passing the organic solution through a small plug of silica gel or celite can also help remove finely dispersed copper salts.

Frequently Asked Questions (FAQs)

Q: What is the optimal order of addition for the Sandmeyer reaction? A: The standard and recommended procedure is to add the cold diazonium salt solution to the solution of copper(I) bromide . Reversing the addition (adding CuBr to the diazonium salt) is generally not advised as it can lead to uncontrolled decomposition and side reactions, such as the formation of biaryl-type impurities.

Q: Can I use N-Bromosuccinimide (NBS) instead of the Sandmeyer reaction? A: Direct bromination of the triazole ring with an electrophilic brominating agent like NBS is possible but can suffer from lack of regioselectivity and over-bromination, potentially leading to di-brominated products.[4][5] The Sandmeyer route, starting from the amino group, provides absolute regiochemical control, ensuring the bromine is introduced specifically at the 3-position.

Q: My purified product is an oil, but I expected a solid. What should I do? A: "Oiling out" can occur if trace impurities are present, which disrupt the crystal lattice and depress the melting point.[3]

  • Re-purify: First, ensure the product is pure via LC-MS or NMR. If impurities are detected, repeat the purification (e.g., column chromatography).

  • Trituration: Try dissolving the oil in a small amount of a good solvent (like ethyl acetate) and then adding a poor solvent (like hexanes or pentane) dropwise while scratching the side of the flask with a glass rod to induce crystallization.

  • Seed Crystals: If you have a small amount of solid product from a previous batch, adding a single seed crystal can initiate crystallization.

Detailed Experimental Protocols

Disclaimer: These protocols are intended as a guide. All laboratory work should be conducted with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Researchers should consult relevant Safety Data Sheets (SDS) for all reagents.

Protocol 1: Synthesis of 3-Amino-5-methoxy-1H-1,2,4-triazole

The synthesis of 3-amino-1,2,4-triazoles can be achieved through various methods, often involving the cyclization of aminoguanidine derivatives with carboxylic acids or their equivalents.[6][7] A microwave-assisted method using aminoguanidine bicarbonate and the corresponding carboxylic acid has been reported as an efficient route.[7]

Protocol 2: Synthesis of 3-Bromo-5-methoxy-1H-1,2,4-triazole via Diazotization-Sandmeyer Reaction
  • Preparation:

    • In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 3-Amino-5-methoxy-1H-1,2,4-triazole (1.0 eq) in 48% aqueous hydrobromic acid (HBr, ~4-5 mL per gram of starting material).

    • Cool the flask in an ice-salt bath to 0 °C with vigorous stirring.

  • Diazotization:

    • Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.

    • Add the NaNO₂ solution dropwise to the stirred triazole solution, ensuring the internal temperature does not rise above 5 °C. The addition should take approximately 20-30 minutes.

    • Stir the resulting solution for an additional 30 minutes at 0-5 °C. The mixture may appear as a pale yellow slurry.

  • Sandmeyer Reaction:

    • In a separate, larger flask, prepare a solution or suspension of copper(I) bromide (CuBr, 0.3 eq) in 48% aqueous HBr.

    • Slowly add the cold diazonium salt solution from step 2 to the CuBr mixture via a dropping funnel. Vigorous gas evolution (N₂) will be observed.

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Gently heat the mixture to 60-70 °C for 1 hour to ensure the reaction goes to completion. The solution will typically turn dark green or brown.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and extract the product with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic extracts and wash sequentially with water, saturated aqueous sodium bicarbonate (to neutralize excess acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude material by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure 3-Bromo-5-methoxy-1H-1,2,4-triazole.[8]

Data Summary: Parameter Effects on Triazole Synthesis

The following table summarizes key parameters and their expected impact on the synthesis, based on general principles of the Sandmeyer reaction and triazole chemistry.

ParameterConditionPotential Positive OutcomePotential Negative Outcome / Risk
Temperature 0-5 °C (Diazotization)Stabilizes diazonium salt, minimizes side reactions.Slower reaction rate.
> 10 °C (Diazotization)Faster reaction.Rapid decomposition of diazonium salt, formation of hydroxy-byproduct, reduced yield.
NaNO₂ Equiv. 1.1 - 1.2 eqDrives diazotization to completion.Requires quenching of excess nitrous acid.
< 1.0 eqIncomplete reaction, significant starting material remains.Low conversion and yield.
CuBr Quality Fresh, High PurityEfficient catalytic cycle, high conversion.-
Old, Oxidized (Cu(II))-Sluggish or incomplete reaction, lower yield.
Heating Gradual to 60 °CControlled N₂ evolution, clean conversion.-
Rapid, > 80 °C-Tar formation, product decomposition.

References

  • Benchchem. (n.d.). Common challenges in the synthesis of 1,2,4-triazole derivatives.
  • Yin, P., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry.
  • ResearchGate. (n.d.). Combinatorial Synthesis of 3,5-Dimethylene Substituted 1,2,4-Triazoles.
  • ResearchGate. (n.d.). Synthesis of 3, 5‐disubstituted 1, 2, 4‐triazoles from hydrazides.
  • ResearchGate. (n.d.). Synthesis of 3-Azido-5-amino-1,2,4-triazole.
  • ResearchGate. (n.g.). Synthesis and mechanism of 3,5-disubstituted-1,2,4-triazole.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • Royal Society of Chemistry. (n.d.). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism.
  • ResearchGate. (n.d.). Optimization for the bromination step.
  • Al-Masoudi, N. A., et al. (n.d.). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities.
  • PubMed Central. (n.d.). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles.
  • McGrory, R., Faggyas, R. J., & Sutherland, A. (2021). One-pot synthesis of N-substituted benzannulated triazoles via stable arene diazonium salts. Organic & Biomolecular Chemistry.
  • ACS Publications. (n.d.). One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides.
  • Journal of Organic Chemistry. (n.d.). BROMINATION OF 2-PHENYL-1,2,3,2H-TRIAZOLE.
  • National Institutes of Health. (n.d.). 4-Amino-3-(3-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-thione.
  • Yin, P., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry.
  • Arkat USA. (n.d.). Variation of the bromination site on the reaction of (E)-1-[5-methyl-1-(aryl)-1H- 1,2,3-triazol-4-yl]-3-arylprop-2-en-1-ones with N-bromosuccinimide.
  • Google Patents. (n.d.). US4269987A - Purification of triazoles.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • ACS Publications. (n.d.). Chiral Triazole-Substituted Iodonium Salts in Enantioselective Halogen Bond Catalysis.
  • Sigma-Aldrich. (n.d.). 3-Amino-5-methylthio-1H-1,2,4-triazole 98%.
  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
  • PubMed Central. (n.d.). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles.
  • Sigma-Aldrich. (n.d.). 3-Bromo-5-methoxy-1H-1,2,4-triazole.
  • ResearchGate. (n.d.). Synthesis of Some New 1,2,4-Triazole Derivatives Starting from 3-(4-Chlorophenyl)-5-(4-methoxybenzyl)-4 H -1,2,4-triazol with Anti-Lipase and Anti-Urease Activities.
  • Pharmacophore. (n.d.). Synthesis methods of 1,2,4-triazole-3-thiones: review.
  • ResearchGate. (n.d.). Stoichiometric coefficients in the bromination re- actions of 1,2,4-triazoles and their complexes.
  • PubMed Central. (n.d.). Novel 1, 2, 4-Triazoles as Antifungal Agents.
  • ISRES Publishing. (n.d.). synthesis of 1,2,4 triazole compounds.
  • Frontiers. (n.d.). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.
  • ResearchGate. (n.d.). Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid.
  • ChemicalBook. (n.d.). 3-Bromo-5-methoxy-1H-1,2,4-triazole.
  • Benchchem. (n.d.). Technical Support Center: Purification of Substituted 1,2,4-Triazoles.
  • ACS Publications. (n.d.). Photoinduced Palladium-Catalyzed Denitrogenative Cyclization of N-Aroyl Benzotriazoles to Phenanthridinones.
  • National Institutes of Health. (n.d.). Design, synthesis, and apoptotic antiproliferative action of new 1,2,3-triazole/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors.
  • MDPI. (n.d.). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids.
  • MDPI. (n.d.). New 1,2,3-Triazole/1,2,4-triazole Hybrids as Aromatase Inhibitors: Design, Synthesis, and Apoptotic Antiproliferative Activity.
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  • PubMed Central. (n.d.). Optimization of 1,2,4-Triazole-Based p97 Inhibitors for the Treatment of Cancer.

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Technical Support Center: Purification of 3-Bromo-5-methoxy-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Bromo-5-methoxy-1H-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the purification of this important heterocyclic compound. Our goal is to equip you with the knowledge to overcome common challenges and achieve high purity for your downstream applications.

Introduction to Purification Challenges

3-Bromo-5-methoxy-1H-1,2,4-triazole is a versatile intermediate in medicinal chemistry and materials science. Achieving high purity of this compound is critical for the success of subsequent synthetic steps and for obtaining reliable biological data. The purification process can be complicated by the presence of unreacted starting materials, side-products, and degradation products. This guide provides a systematic approach to troubleshooting common purification issues using standard laboratory techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying 3-Bromo-5-methoxy-1H-1,2,4-triazole?

A1: The primary techniques for purifying 3-Bromo-5-methoxy-1H-1,2,4-triazole are recrystallization and column chromatography. The choice between these methods depends on the scale of your reaction and the nature of the impurities. Recrystallization is often suitable for larger quantities where the compound is a solid and a suitable solvent can be found. Column chromatography is highly effective for removing closely related impurities and for smaller scale purifications.[1]

Q2: What are the likely impurities I might encounter during the synthesis of 3-Bromo-5-methoxy-1H-1,2,4-triazole?

A2: Impurities can arise from the starting materials or side reactions. Common impurities may include:

  • Unreacted starting materials.

  • Over-brominated or under-brominated triazole species.

  • Hydrolysis products, where the methoxy group is converted to a hydroxyl group.

  • Isomeric byproducts.

Q3: How can I assess the purity of my final product?

A3: Purity can be assessed using a combination of techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of multiple components.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify organic impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 3-Bromo-5-methoxy-1H-1,2,4-triazole.

Recrystallization Issues
ProblemPotential CauseSuggested Solution
Oiling out instead of crystallization The solvent may be too nonpolar, or the solution is cooling too rapidly. Impurities can also inhibit crystallization.Add a more polar co-solvent dropwise until the solution becomes slightly cloudy, then cool slowly. A seed crystal of the pure compound can also be added to induce crystallization. If impurities are suspected, a preliminary purification by column chromatography may be necessary.[1]
Poor recovery of the purified product The compound may be too soluble in the chosen solvent, or too much solvent was used. Premature crystallization during hot filtration can also lead to loss of product.Select a solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature. Use a minimal amount of hot solvent for dissolution. Preheat the filtration apparatus to prevent premature crystallization.[2]
Product is still impure after recrystallization The chosen solvent may not be effective at separating the impurity, or the impurities may have co-precipitated with the product.Try a different solvent system. If colored impurities are present, you can treat the hot solution with activated charcoal before filtration.[3]
Column Chromatography Issues
ProblemPotential CauseSuggested Solution
Poor separation of the desired compound from impurities The solvent system (eluent) may not be appropriate, or the column may have been packed improperly or overloaded.Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound. Ensure the silica gel is packed uniformly without any air bubbles or cracks. Use an appropriate amount of crude material for the column size (a general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight).[1]
The compound appears to be degrading on the column The silica gel may be too acidic, or the compound may be sensitive to the solvent or prolonged exposure to the stationary phase.Deactivate the silica gel by adding a small percentage of a base like triethylamine to the eluent. Use a less polar solvent system if possible and run the column as quickly as possible (flash chromatography).
Streaking or tailing of spots on TLC The compound may be too polar for the chosen eluent, or it could be interacting strongly with the stationary phase.Add a small amount of a polar solvent like methanol or a few drops of acetic acid or triethylamine to the eluent to improve the spot shape.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: Test the solubility of your crude 3-Bromo-5-methoxy-1H-1,2,4-triazole in various solvents to find one in which it is sparingly soluble at room temperature but highly soluble when hot. Common solvents to test include ethanol, methanol, isopropanol, ethyl acetate, and mixtures with water or hexanes.[2]

  • Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: General Column Chromatography Procedure
  • Eluent Selection: Use TLC to determine an appropriate solvent system (eluent) that gives good separation of your desired compound from impurities. A common starting point for triazole derivatives is a mixture of ethyl acetate and hexanes.[2]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude compound in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel. Carefully load the adsorbed sample onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.[1]

Visual Workflows

PurificationWorkflow Crude Crude Product Assess Assess Impurity Profile (TLC) Crude->Assess Decision Choose Purification Method Assess->Decision Recrystallization Recrystallization Decision->Recrystallization High Yield & Crystalline Column Column Chromatography Decision->Column Complex Mixture Analyze Analyze Purity (NMR, MS, MP) Recrystallization->Analyze Column->Analyze Pure Pure Product Analyze->Pure TroubleshootingWorkflow Start Purification Issue Encountered Identify Identify the Problem Start->Identify Oiling Oiling Out Identify->Oiling LowYield Low Yield Identify->LowYield PoorSep Poor Separation Identify->PoorSep Solvent Adjust Solvent System Oiling->Solvent Cooling Optimize Cooling Rate Oiling->Cooling LowYield->Solvent Concentration Check Concentration LowYield->Concentration ColumnPacking Repack Column PoorSep->ColumnPacking Eluent Optimize Eluent PoorSep->Eluent

Caption: Logical troubleshooting workflow for purification issues.

References

  • 1,2,4-Triazole - Wikipedia. [Link]

  • ADDI. Selective C(sp2)−H Halogenation of “click” 4-Aryl-1,2,3-triazoles. [Link]

  • MDPI. Synthesis and Crystallization of N-Rich Triazole Compounds. [Link]

  • NIH. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. [Link]

  • NIH. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]

  • ResearchGate. Thermal characterization of the bromopride recrystallized from different solvents and at different temperature conditions. [Link]

  • YouTube. Chemical/Laboratory Techniques: Column Chromatography. [Link]

  • ChemRxiv. Introducing Column Chromatography through Colorful Reactions of Guaiazulene. [Link]

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Technical Support Center: Synthesis of 3-Bromo-5-methoxy-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Bromo-5-methoxy-1H-1,2,4-triazole. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic building block.

Presumed Synthetic Pathway

A common and logical approach to synthesizing 3-Bromo-5-methoxy-1H-1,2,4-triazole involves the selective bromination of a 3-methoxy-1H-1,2,4-triazole precursor. The methoxy group acts as an activating group, which can facilitate electrophilic substitution but also introduces challenges in controlling selectivity.

Workflow: Synthesis and Potential Side Reactions

The following diagram illustrates the intended transformation and the key side reactions that can divert the process from the desired product.

G cluster_main Main Synthetic Pathway cluster_side Potential Side Reactions SM 3-Methoxy-1H-1,2,4-triazole DP 3-Bromo-5-methoxy-1H-1,2,4-triazole (Desired Product) SM->DP Brominating Agent (e.g., NBS, Br2) Inert Solvent DB 3,5-Dibromo-1H-1,2,4-triazole (Over-bromination) SM->DB Excess Bromine High Temperature IR Unreacted Starting Material SM->IR Insufficient Reagent Low Temperature HY_MeO 3-Bromo-1H-1,2,4-triazol-5(4H)-one (Methoxy Hydrolysis) DP->HY_MeO Aqueous Workup (Acidic/Basic) HY_Br 3-Hydroxy-5-methoxy-1H-1,2,4-triazole (Bromo Hydrolysis) DP->HY_Br Aqueous Workup (Nucleophilic)

Caption: Main reaction pathway and common competing side reactions.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Problem 1: My LC-MS analysis shows a major peak with a mass of M+78/80 relative to my product, and my yield of the desired product is low.

Question: I am seeing a significant impurity with a mass corresponding to a di-brominated product. What is causing this over-bromination and how can I prevent it?

Answer: The presence of a di-brominated species is a classic side reaction in the synthesis of halo-heterocycles, especially when an activating group like methoxy (-OCH₃) is present. The methoxy group is electron-donating, making the triazole ring more susceptible to a second electrophilic attack.

Root Causes & Solutions:

  • Stoichiometry of Brominating Agent: Using more than one equivalent of the brominating agent (like N-Bromosuccinimide (NBS) or Br₂) is the most common cause.

    • Solution: Carefully control the stoichiometry. Use 1.0 to 1.05 equivalents of the brominating agent. Ensure your starting material is pure and accurately weighed.

  • Reaction Temperature: Higher temperatures increase reaction rates non-selectively, favoring over-bromination.

    • Solution: Perform the reaction at a lower temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature. Monitor the reaction progress closely by TLC or LC-MS.

  • Rate of Addition: Adding the brominating agent too quickly creates localized areas of high concentration, promoting di-substitution.

    • Solution: Add the brominating agent dropwise as a solution in the reaction solvent over a prolonged period (e.g., 30-60 minutes). This maintains a low, steady concentration of the electrophile.

Problem 2: My crude NMR shows a complex mixture, and I have multiple spots on my TLC plate that are close to the product spot.

Question: Purification is proving difficult due to several closely-eluting impurities. What are these likely to be and how can I improve the reaction's cleanliness?

Answer: When multiple, similarly polar impurities are observed, it often points to a combination of incomplete reaction and side reactions such as hydrolysis. The 1,2,4-triazole nucleus also presents the challenge of regioselectivity if any subsequent alkylation steps are performed, as different nitrogen atoms can be alkylated, leading to isomers.[1][2][3]

Potential Impurities & Mitigation Strategies:

Impurity NameChemical StructureLikely CausePrevention & Troubleshooting
Unreacted Starting Material 3-Methoxy-1H-1,2,4-triazoleInsufficient brominating agent, low reaction temperature, or short reaction time.Increase reaction time and monitor by TLC until the starting material spot disappears. A slight excess (1.05 eq) of NBS can be used.
Methoxy Hydrolysis Product 3-Bromo-1H-1,2,4-triazol-5(4H)-onePresence of water during the reaction or, more commonly, during an acidic or basic aqueous workup.Use anhydrous solvents and reagents. Perform a neutral workup if possible, or use a mild bicarbonate wash instead of strong acids/bases.
Bromo Hydrolysis Product 3-Hydroxy-5-methoxy-1H-1,2,4-triazoleNucleophilic attack by water or hydroxide during workup, particularly if heated.Keep workup temperatures low. Use a minimally aqueous workup and quickly extract the product into an organic solvent.
N-Alkylation Isomers N1, N2, or N4 alkylated products(Applicable if alkylating the triazole) The different nitrogen atoms of the 1,2,4-triazole ring have different nucleophilicities, leading to mixtures of isomers.[1][4]The regioselectivity of N-alkylation is highly dependent on the alkylating agent, base, and solvent.[2][3] A thorough literature search for the specific alkylation is recommended to find selective conditions.
FAQ Section

Q1: What is the best brominating agent for this synthesis? A1: N-Bromosuccinimide (NBS) is often preferred over liquid bromine (Br₂). NBS is a solid, making it easier to handle and weigh accurately. It also generates bromine in situ at a controlled rate, which can help minimize over-bromination side reactions.[5][6]

Q2: How can I effectively monitor the reaction's progress? A2: Thin-Layer Chromatography (TLC) is an excellent technique. Use a moderately polar solvent system (e.g., 30-50% Ethyl Acetate in Hexanes). The product, 3-Bromo-5-methoxy-1H-1,2,4-triazole, should have a higher Rf value (be less polar) than the starting material (3-methoxy-1H-1,2,4-triazole) and significantly higher than any hydrolyzed byproducts. Staining with potassium permanganate can help visualize the spots. For definitive tracking, LC-MS is ideal.

Q3: My product seems to be unstable during silica gel chromatography. What are my options? A3: The triazole ring can interact strongly with acidic silica gel, potentially causing degradation or hydrolysis of the methoxy group.

  • Neutralize Silica: Pre-treat your silica gel by slurrying it in the column solvent containing a small amount of a neutralizer like triethylamine (~0.5-1%).

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) for your chromatography.

  • Crystallization: If the crude product is reasonably pure (>85%), attempting to crystallize it from a suitable solvent system (e.g., ethyl acetate/hexanes, dichloromethane/heptane) can be an effective, non-destructive purification method.

Exemplary Experimental Protocol

This protocol is a representative procedure and may require optimization.

Objective: To synthesize 3-Bromo-5-methoxy-1H-1,2,4-triazole from 3-methoxy-1H-1,2,4-triazole.

Materials:

  • 3-Methoxy-1H-1,2,4-triazole (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile (ACN), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Dissolve 3-methoxy-1H-1,2,4-triazole in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the flask to 0 °C in an ice-water bath.

  • In a separate flask, dissolve NBS in anhydrous acetonitrile.

  • Add the NBS solution to the cooled starting material solution dropwise over 30 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature.

  • Monitor the reaction by TLC (50% EtOAc/Hexanes) until the starting material is consumed (approx. 2-4 hours).

  • Once complete, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any remaining bromine/NBS.

  • Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) or by crystallization.

References

  • Boraei, A. T. A., et al. (2017). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Journal of the Serbian Chemical Society. Available at: [Link]

  • Dai, H., et al. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]

  • Fizer, O., et al. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Journal of Molecular Structure.
  • Davenport, A. S., et al. (2023). Conquering Regioselectivity Issues: Scalable Synthesis to an Alkylated 1,2,4-Triazole Building Block. Organic Process Research & Development. Available at: [Link]

  • ISRES Publishing. (2023). Synthesis of 1,2,4 triazole compounds. ISRES Publishing. Available at: [Link]

  • ResearchGate. (2022). Synthesis and mechanism of 3,5-disubstituted-1,2,4-triazole. Available at: [Link]

  • Kumar, V., et al. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Green Processing and Synthesis. Available at: [Link]

  • ResearchGate. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Available at: [Link]

  • ResearchGate. Synthesis of 1,2,4‐Triazole‐3,5‐diamines. Available at: [Link]

  • Baldwin, J. J., et al. (1979). 3,5-Disubstituted 1,2,4-triazoles, a new class of xanthine oxidase inhibitor. Journal of Medicinal Chemistry.
  • Abdel-Wahab, B. F., et al. (2024). Variation of the bromination site on the reaction of (E)-1-[5-methyl-1-(aryl)-1H-1,2,3-triazol-4-yl]-3-arylprop-2-en-1-ones with N-bromosuccinimide. Arkat USA. Available at: [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Journal of Medicinal and Chemical Sciences.
  • Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available at: [Link]

  • ResearchGate. (2024). Variation of the bromination site on the reaction of (E)-1-[5-methyl-1-(aryl)-1H- 1,2,3-triazol-4-yl]-3-arylprop-2-en-1-ones with N-bromosuccinimide. Available at: [Link]

  • National Institutes of Health (NIH). (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 1H-1,2,4-triazoles. Available at: [Link]

  • National Institutes of Health (NIH). (2020). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Available at: [Link]

  • ResearchGate. (2018). Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. Available at: [Link]

Sources

Technical Support Center: Optimizing Suzuki Coupling for 3-Bromo-5-methoxy-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Suzuki-Miyaura cross-coupling of 3-Bromo-5-methoxy-1H-1,2,4-triazole. This resource, designed for chemists and drug development professionals, provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to navigate the specific challenges associated with this heteroaromatic substrate. As Senior Application Scientists, our goal is to blend foundational theory with practical, field-tested solutions to accelerate your research.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the Suzuki coupling of N-H containing triazoles, providing the foundational knowledge needed for successful experimentation.

Q1: What makes the Suzuki coupling of 3-Bromo-5-methoxy-1H-1,2,4-triazole challenging?

A1: The coupling of this substrate presents a unique set of challenges inherent to many nitrogen-rich heterocycles.[1]

  • Catalyst Inhibition: The most significant issue arises from the acidic N-H proton on the triazole ring. This proton can be deprotonated by the base, and the resulting triazolate anion can coordinate strongly to the palladium center. This coordination can lead to catalyst inhibition or deactivation, stalling the catalytic cycle.[1][2]

  • Competing Side Reactions: The substrate is susceptible to several side reactions that compete with the desired cross-coupling, primarily debromination (hydrodehalogenation) where the bromine atom is replaced by a hydrogen atom.[3][4] Another common side reaction is the homocoupling of the boronic acid partner.[5]

  • Reactivity of the C-Br Bond: While aryl bromides are standard electrophiles for Suzuki couplings, the electronic nature of the triazole ring, modified by the 5-methoxy group, influences the ease of the initial oxidative addition step.[3]

Q2: Should I use a boronic acid, a boronic ester (e.g., pinacol ester), or a trifluoroborate salt?

A2: The choice of boron reagent is critical and involves a trade-off between reactivity and stability.[6]

  • Boronic Acids: These are the most common and generally most reactive partners. However, they are susceptible to protodeboronation, especially with heteroaryl boronic acids, where the C-B bond is cleaved by a proton source, reducing the amount of nucleophile available for coupling.[3][7]

  • Boronic Esters (Pinacol, MIDA): Pinacol esters are significantly more stable than their corresponding boronic acids, making them easier to handle, purify, and store.[8][9] They are less prone to protodeboronation. While some esters may need to hydrolyze to the boronic acid in situ before transmetalation, modern catalytic systems can often utilize them directly.[8] MIDA boronates are exceptionally stable and allow for a "slow release" of the boronic acid under the reaction conditions, which can be beneficial for sensitive substrates.[7]

  • Potassium Aryltrifluoroborates (ArBF3K): These salts are highly stable, often crystalline solids that are robust against protodeboronation.[10][11] They are excellent choices for challenging couplings or when using boronic acids that are known to be unstable.

Recommendation: For initial screening, a commercially available boronic acid is a reasonable start. If you observe significant protodeboronation (detected as the corresponding arene byproduct) or have a particularly valuable/unstable coupling partner, switching to a pinacol boronic ester or a potassium aryltrifluoroborate is a highly recommended strategy.[6][11]

Q3: What is the best starting point for catalyst and ligand selection?

A3: The catalyst system is arguably the most important variable. For electron-rich, N-H containing heteroaryl halides, the catalyst must be highly active to overcome potential inhibition and promote the desired C-C bond formation over side reactions.

Modern catalyst systems consisting of a palladium source and a specialized ligand are essential. Pre-formed palladium "precatalysts" are often preferred as they are more stable and provide more consistent results.[1]

  • Palladium Source: Standard sources like Pd(OAc)₂ or Pd₂(dba)₃ are effective, but often require an activation step in situ.[3]

  • Ligands: The key to success lies in the ligand. For this substrate, bulky and electron-rich phosphine ligands are the gold standard. They accelerate both the oxidative addition and the final reductive elimination step of the catalytic cycle.[10][12]

    • Buchwald-type biaryl phosphines such as SPhos and XPhos are excellent starting points and have a proven track record with challenging heteroaryl couplings.[1][13]

    • N-Heterocyclic Carbenes (NHCs) are another powerful class of ligands that offer high stability and activity.[10][14]

Recommendation: Start with a second-generation (G2) or third-generation (G3) Buchwald precatalyst like XPhos Pd G2/G3 or SPhos Pd G2/G3 . These are air-stable and provide a reliable source of the active Pd(0) catalyst.[1][4]

Troubleshooting Guide

This guide is structured to help you diagnose and solve specific problems encountered during the reaction.

Problem 1: Low to No Product Formation (Starting Material Consumed)

If your starting 3-bromo-5-methoxy-1H-1,2,4-triazole is consumed but you see little to no desired product, it indicates that side reactions are dominating.

Potential Cause Diagnostic Check Proposed Solution
Debromination Check the mass spectrum for a peak corresponding to 5-methoxy-1H-1,2,4-triazole (M-Br+H).This is a very common failure mode.[4] 1. Change the Base: Switch to a weaker, non-nucleophilic base like K₃PO₄ or K₂CO₃. Stronger bases can sometimes promote this pathway. 2. Lower Temperature: Reduce the reaction temperature. 3. Use a More Active Catalyst: Switch to a more electron-rich and bulky ligand system (e.g., from PPh₃ to XPhos or SPhos) to accelerate the desired coupling relative to debromination.[1]
Protodeboronation of Boronic Acid Check for the arene/heteroarene byproduct corresponding to your boronic acid (Ar-H).1. Use a More Stable Boron Reagent: Switch from a boronic acid to its corresponding pinacol boronic ester or a potassium aryltrifluoroborate salt.[7][11] 2. Use a Larger Excess: Increase the equivalents of the boronic acid (e.g., from 1.2 to 1.5-2.0 eq.). 3. Anhydrous Conditions: While some water is often beneficial, excess water can accelerate protodeboronation. Ensure solvents are dry if using a boronic ester.
Homocoupling of Boronic Acid Check for a byproduct with a mass corresponding to a dimer of your boronic acid's organic group (Ar-Ar).This often occurs if the reaction mixture is not properly degassed, as oxygen can facilitate this pathway.[3] 1. Rigorous Degassing: Ensure the reaction mixture is thoroughly degassed via sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using freeze-pump-thaw cycles.[15] 2. Use a Pd(0) Source: Start with a Pd(0) precatalyst (like a G2/G3 precatalyst or Pd₂(dba)₃) instead of a Pd(II) source (like Pd(OAc)₂), which can sometimes promote homocoupling during its initial reduction.
Problem 2: Low to No Reaction (Starting Material Remains)

If both starting materials are largely unreacted, the catalytic cycle is likely stalled or inhibited.

Potential Cause Diagnostic Check Proposed Solution
Catalyst Inhibition/Decomposition The reaction mixture may turn black, indicating the formation of palladium black (inactive Pd metal).1. Increase Catalyst Loading: Try increasing the catalyst loading from 1-2 mol% to 5 mol%. 2. Switch to a More Robust Ligand: Buchwald-type ligands or NHC ligands are designed to stabilize the palladium center and prevent decomposition.[1][12] 3. Increase Base Equivalents: For N-H heterocycles, it's theorized that an extra equivalent of base is needed to deprotonate the heterocycle, preventing it from titrating the base needed for the catalytic cycle. Try increasing the base from 2.0 to 3.0 equivalents.[1]
Insufficient Temperature The reaction is simply too slow at the current temperature.1. Increase Temperature: Gradually increase the reaction temperature in 10-20 °C increments. 2. Switch to Microwave Irradiation: Microwave heating can dramatically accelerate the reaction, often leading to higher yields and shorter reaction times.[4][16]
Poor Solubility Reagents, particularly the inorganic base, are not sufficiently soluble in the solvent system.1. Change Solvent System: A mixture of a polar aprotic solvent (e.g., Dioxane, THF, DMF) with a small amount of water (e.g., 10:1 ratio) can help dissolve the base and facilitate the reaction.[3][17] 2. Use a More Soluble Base: Cesium Carbonate (Cs₂CO₃) is often more soluble in organic solvents than K₂CO₃ or K₃PO₄.
Troubleshooting Workflow

This flowchart provides a logical path for troubleshooting common issues.

G cluster_start cluster_analysis cluster_solutions_stalled cluster_solutions_side_reactions start Low Yield by TLC/LCMS check_sm Starting Material (SM) Consumed? start->check_sm check_byproducts Identify Byproducts (MS Analysis) check_sm->check_byproducts Yes sol_temp Increase Temperature or Use Microwave check_sm->sol_temp No sol_dehalogenation Debromination: - Weaker Base (K2CO3) - Lower Temperature check_byproducts->sol_dehalogenation M-Br+H sol_protodeboronation Protodeboronation: - Use Pinacol Ester - Use ArBF3K check_byproducts->sol_protodeboronation Ar-H sol_homocoupling Homocoupling: - Rigorous Degassing - Use Pd(0) Precatalyst check_byproducts->sol_homocoupling Ar-Ar sol_catalyst Increase Catalyst Loading or Use More Robust Ligand (e.g., XPhos G3) sol_temp->sol_catalyst sol_base Increase Base Equivalents (e.g., 3 eq. K3PO4) sol_catalyst->sol_base

Caption: A decision tree for troubleshooting Suzuki coupling reactions.

Recommended Protocols & Parameters

Summary of Key Reaction Parameters

The following table provides a starting point for optimization.

ParameterRecommended Starting PointAdvanced/Optimized ConditionsRationale & Reference
Pd Catalyst XPhos Pd G2 (2 mol%)XPhos Pd G3 or SPhos Pd G3 (2-5 mol%)Buchwald precatalysts are highly active and reliable for N-heterocycles.[1][4]
Ligand (Included in precatalyst)(Included in precatalyst)Bulky, electron-rich ligands accelerate key steps and prevent catalyst deactivation.[12]
Boron Reagent Arylboronic Acid (1.5 eq.)Aryl Pinacol Boronate (1.5 eq.) or ArBF₃K (1.5 eq.)Esters and trifluoroborates offer superior stability against protodeboronation.[7][11]
Base K₂CO₃ (2.0 eq.)K₃PO₄ (3.0 eq.) or Cs₂CO₃ (2.5 eq.)A stronger, non-nucleophilic base is often required. Using >2 eq. can be beneficial for N-H substrates.[1]
Solvent Dioxane / H₂O (10:1)THF / H₂O (10:1) or DMF (anhydrous)The solvent system must solubilize the reagents; water can be beneficial but also detrimental.[3][17]
Temperature 80-100 °C100-120 °C or Microwave (120-150 °C)Higher temperatures or microwave irradiation can overcome activation barriers.[4][16]
Protocol 1: Standard Conditions for Initial Screening

This protocol provides a robust starting point for the coupling reaction.

  • Reagent Preparation: To a 10 mL microwave vial equipped with a magnetic stir bar, add 3-Bromo-5-methoxy-1H-1,2,4-triazole (1.0 eq.), the arylboronic acid (1.5 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., XPhos Pd G2, 0.02 eq., 2 mol%).

  • Solvent Addition & Degassing: Add the solvent system, for example, 1,4-dioxane and water (10:1 ratio, to achieve a concentration of ~0.1 M with respect to the triazole). Seal the vial with a septum and sparge the mixture with argon gas for 15 minutes.

  • Reaction: Place the vial in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of the starting material and the appearance of the product mass.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Optimized Conditions for Difficult Couplings

This protocol is designed for cases where the standard conditions fail, particularly when debromination is a major issue.

  • Reagent Preparation: To an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, add 3-Bromo-5-methoxy-1H-1,2,4-triazole (1.0 eq.), the aryl pinacol boronate (1.5 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).

  • Catalyst Addition: Add the advanced palladium precatalyst (e.g., XPhos Pd G3, 0.03 eq., 3 mol%).

  • Solvent Addition & Degassing: Under an argon atmosphere, add anhydrous THF (to achieve a concentration of ~0.1 M). Seal the vial and ensure the inert atmosphere is maintained.

  • Reaction (Microwave): Place the vial in a microwave reactor. Heat to 120 °C and hold for 30-60 minutes.

  • Monitoring & Workup: Follow steps 5 and 6 from Protocol 1.

  • Purification: Follow step 7 from Protocol 1.

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to rational optimization. The acidic N-H of the triazole can interfere at multiple points, particularly by coordinating to the Pd(0) and Pd(II) species.

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_inputs cluster_outputs OA Oxidative Addition PdII_Aryl L₂Pd(II)(Ar¹)(X) RE Reductive Elimination Pd0 L₂Pd(0) (Active Catalyst) Product Coupled Product (Ar¹-Ar²) RE->Product TM Transmetalation PdII_Biaryl L₂Pd(II)(Ar¹)(Ar²) Pd0->PdII_Aryl Ar¹-X PdII_Aryl->PdII_Biaryl Ar²-B(OR)₂ + Base PdII_Biaryl->Pd0 Ar¹-Ar² (Product) ArX 3-Bromo-5-methoxy- 1H-1,2,4-triazole (Ar¹-X) ArX->OA ArB Boronic Acid/Ester (Ar²-B(OR)₂) ArB->TM Base Base (e.g., K₃PO₄) Base->TM

Caption: The Suzuki-Miyaura catalytic cycle.

References
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 6, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 6, 2026, from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(7), 2116–2119. Available from: [Link]

  • Jabben, E., et al. (2019). Synthesis of Triazole Click Ligands for Suzuki–Miyaura Cross-Coupling of Aryl Chlorides. Russian Journal of Organic Chemistry, 55, 1625–1633. Available from: [Link]

  • Butt, M. H., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11, 5286-5296. Available from: [Link]

  • Wikipedia. (2023). Suzuki reaction. Retrieved January 6, 2026, from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved January 6, 2026, from [Link]

  • Thomas, A. A., et al. (2019). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 141(16), 6595–6607. Available from: [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Retrieved January 6, 2026, from [Link]

  • NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved January 6, 2026, from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available from: [Link]

  • Reddit. (2025, May 7). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros. Retrieved January 6, 2026, from [Link]

  • Bakherad, M., et al. (2019). A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. RSC Advances, 9, 3217-3222. Available from: [Link]

  • Dandachi, F., & Al-Masri, M. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 26(16), 4991. Available from: [Link]

  • Reddy, K. R., et al. (2007). Triazole-Based Monophosphine Ligands for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides. The Journal of Organic Chemistry, 72(20), 7643–7649. Available from: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443. Available from: [Link]

  • Gryglewska, A., et al. (2022). Machine Learning May Sometimes Simply Capture Literature Popularity Trends: A Case Study of Heterocyclic Suzuki–Miyaura Coupling. Journal of the American Chemical Society, 144(11), 4759–4765. Available from: [Link]

  • Glasnov, T. N., & Kappe, C. O. (2010). Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. Organic Letters, 12(3), 580–583. Available from: [Link]

  • Wang, D., et al. (2019). Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. Molecules, 24(17), 3073. Available from: [Link]

  • Chahdoura, F., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 11, 1568-1576. Available from: [Link]

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. Available from: [Link]

  • Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. r/Chempros. Retrieved January 6, 2026, from [Link]

  • ResearchGate. (2025, August 5). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. Retrieved January 6, 2026, from [Link]

  • ResearchGate. (n.d.). Boronic acids and boronic acid esters used in the Suzuki couplings with 4. Retrieved January 6, 2026, from [Link]

  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved January 6, 2026, from [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved January 6, 2026, from [Link]

  • Jagriti Sharma. (2020, December 31). Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053). YouTube. Retrieved January 6, 2026, from [Link]

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deprotection strategies for 3-Bromo-5-methoxy-1H-1,2,4-triazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Deprotection Strategies for 3-Bromo-5-methoxy-1H-1,2,4-triazole Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the N-deprotection of 3-bromo-5-methoxy-1H-1,2,4-triazole derivatives. The unique substitution pattern of this heterocyclic core—featuring an electron-donating methoxy group and a halogen—requires careful consideration of deprotection conditions to ensure high yield and purity. This document is designed to help you navigate common experimental challenges and select the optimal strategy for your specific substrate.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are crucial for planning your synthetic strategy.

Q1: Which N-protecting group is most suitable for the 3-bromo-5-methoxy-1H-1,2,4-triazole core?

A1: The choice of an N-protecting group is highly dependent on the overall synthetic route and the functional groups present in your molecule. For the 3-bromo-5-methoxy-1H-1,2,4-triazole scaffold, benzyl-type protecting groups like p-methoxybenzyl (PMB) and 2,4-dimethoxybenzyl (DMB) are excellent choices. They are robust during many synthetic transformations and can be cleaved under specific acidic or oxidative conditions that are generally compatible with the triazole core.[1][2] The benzyl (Bn) group is also viable, but its removal via catalytic hydrogenolysis carries a risk of debromination.[3] Acid-labile groups like tetrahydropyranyl (THP) can be used but may require careful optimization to avoid harsh acidic conditions that could potentially affect the methoxy group over long reaction times.[4][5]

Q2: What are the general stability considerations for this triazole derivative?

A2: The 1,2,4-triazole ring is an aromatic heterocycle and is generally quite stable under a range of conditions, including exposure to moderate acids and bases at room temperature.[6][7] However, the stability can be compromised by:

  • High Temperatures: Prolonged heating, especially above 200°C, can lead to decomposition.[6]

  • Strong Acids: While stable to mild acids like acetic acid or catalytic p-toluenesulfonic acid (TsOH), prolonged exposure to strong, hot mineral acids should be avoided.

  • Strong Reducing Agents: Conditions for catalytic hydrogenation must be carefully selected to prevent the hydrogenolysis of the C-Br bond.[3]

Q3: How can I effectively monitor the progress of a deprotection reaction?

A3: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring reaction progress. Use a solvent system that provides good separation between your N-protected starting material, the deprotected product, and any major byproducts (e.g., the cleaved protecting group fragment). The N-protected starting material is typically less polar than the final N-H triazole product. Staining with potassium permanganate (KMnO₄) can be useful for visualizing spots if they are not UV-active. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for confirming the masses of the starting material, product, and any intermediates or side products.

Q4: Is there a risk of cleaving the 5-methoxy group during deprotection?

A4: The methyl ether on the triazole ring is generally stable. However, harsh acidic conditions, particularly with Lewis acids known to cleave aryl methyl ethers (e.g., BBr₃), will certainly remove this group.[8] Standard conditions for removing PMB, DMB, or THP groups with trifluoroacetic acid (TFA) at room temperature typically do not affect the methoxy group, but this should be verified for each specific substrate.[9][10]

Q5: How stable is the 3-bromo substituent under common deprotection conditions?

A5: The carbon-bromine bond on the aromatic triazole ring is relatively robust. It is stable to most acidic and oxidative deprotection conditions used for PMB, DMB, and THP groups. The primary concern is with reductive cleavage, specifically catalytic hydrogenolysis used to remove Benzyl (Bn) groups. Standard H₂/Pd-C conditions can lead to competitive hydrodebromination.[3] This issue is a critical troubleshooting point addressed in the next section.

Part 2: Troubleshooting Guide by Protecting Group

This section provides specific troubleshooting advice in a Q&A format for common issues encountered during the deprotection of N-protected 3-bromo-5-methoxy-1H-1,2,4-triazole derivatives.

Scenario 1: Deprotection of N-PMB and N-DMB Derivatives

These electron-rich benzyl groups are typically removed under acidic or oxidative conditions.

Problem: My deprotection using Trifluoroacetic Acid (TFA) is incomplete or very slow.

  • Potential Cause 1: Insufficient Acid Strength or Concentration. While TFA is effective for many substrates, its efficacy can be substrate-dependent. The electron-donating nature of the 3-bromo-5-methoxy-1H-1,2,4-triazole may influence the lability of the N-protecting group.

  • Troubleshooting Steps:

    • Increase TFA Concentration: Instead of a 10-20% solution in Dichloromethane (DCM), try using a 50% solution or even neat TFA (if your substrate is stable).[9]

    • Add a Scavenger: The cleaved PMB or DMB cation is electrophilic and can re-react with the starting material or product. Add a scavenger like anisole or 1,3-dimethoxybenzene to trap this cation and drive the reaction to completion.[11][12]

    • Switch to a Stronger Acid: If TFA fails, consider using triflic acid (TfOH). It is a much stronger acid and can cleave even stubborn PMB/DMB groups, often at catalytic loadings.[13][14] Always perform this on a small scale first, as TfOH can promote side reactions if the substrate is sensitive.

Problem: I am observing multiple unidentified side products during an oxidative deprotection with DDQ.

  • Potential Cause 1: Oxidation of Other Functional Groups. 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) is a strong oxidant. If your molecule contains other electron-rich aromatic rings or sensitive functional groups, they may be susceptible to oxidation.[15]

  • Potential Cause 2: Reaction with Solvent. The reaction is typically run in a mixture of an organic solvent (like DCM) and water. The stoichiometry of water is critical for hydrolyzing the intermediate formed after oxidation.[15]

  • Troubleshooting Steps:

    • Lower the Temperature: Start the reaction at 0 °C and allow it to warm slowly to room temperature. This can often improve selectivity.[15]

    • Optimize Water Content: The standard procedure often uses a solvent system like DCM:H₂O (18:1).[15] Ensure a small amount of water is present. If the reaction is messy, try running it under anhydrous conditions first to see if the side products are hydrolysis-dependent, then systematically add water.

    • Check DDQ Stoichiometry: Use the minimum effective amount of DDQ, typically starting with 1.1-1.5 equivalents. Excess DDQ will increase the likelihood of side reactions.[15]

    • Purification: The reduced form of DDQ (DDQH₂) is a hydroquinone and can sometimes be difficult to remove. During work-up, a wash with a saturated aqueous solution of NaHCO₃ or Na₂S₂O₃ can help remove DDQ-related impurities.

Scenario 2: Deprotection of N-Benzyl (Bn) Derivatives

The primary method for N-Bn cleavage is catalytic hydrogenolysis.

Problem: I am observing significant debromination (>10%) alongside the desired N-debenzylation.

  • Potential Cause: Over-reduction by the Catalyst. Palladium on carbon (Pd/C) is highly active for the hydrogenolysis of both benzyl groups and aryl halides.[3] The C-Br bond on the electron-rich triazole ring can be susceptible to cleavage.

  • Troubleshooting Steps:

    • Change the Catalyst: Pearlman's catalyst, Pd(OH)₂/C, is often more selective and less prone to causing dehalogenation compared to Pd/C.

    • Add a Catalyst Modifier/Poison: Introducing a controlled amount of a catalyst poison can selectively inhibit the dehalogenation reaction, which is often slower than N-debenzylation. Additives to try include:

      • Triethylamine (Et₃N) or other amines: Adding a few equivalents of a base can often suppress dehalogenation.[8]

      • Ammonium Acetate: This can also serve to modulate catalyst activity.

    • Use Transfer Hydrogenation: Instead of H₂ gas, use a hydrogen donor like formic acid, ammonium formate, or cyclohexene.[16] These conditions are often milder and can provide higher selectivity. For example, using Pd/C with ammonium formate in methanol is a very effective system.

    • Monitor Carefully: Do not let the reaction run for an extended period after the starting material is consumed. Stop the reaction immediately upon completion (monitored by TLC/LC-MS) to minimize over-reduction of the product.

Problem: The catalyst (Pd/C) appears to be inactive or the reaction stalls.

  • Potential Cause: Catalyst Poisoning. Amines, including the triazole substrate and product, can coordinate to the palladium surface and inhibit its catalytic activity.[17] Sulfur-containing functional groups, if present elsewhere in the molecule, are potent catalyst poisons.

  • Troubleshooting Steps:

    • Increase Catalyst Loading: While not ideal, increasing the catalyst loading (e.g., from 10 mol% to 20-30 mol%) can sometimes overcome partial poisoning.

    • Add Acid: The reaction rate can sometimes be accelerated by adding an acid like HCl or acetic acid.[8][17] This protonates the amine, reducing its ability to coordinate to the palladium surface. Note that this requires a basic work-up to isolate the free amine product.

    • Use a Co-catalyst: Recent literature has shown that additives like niobic acid-on-carbon (Nb₂O₅/C) can facilitate the Pd/C-catalyzed debenzylation by acting as a solid acid, preventing catalyst poisoning without requiring a neutralization step.[17]

Scenario 3: Deprotection of N-THP Derivatives

The tetrahydropyranyl (THP) group is an acetal, typically removed by acid-catalyzed hydrolysis.

Problem: The deprotection with a mild acid like PPTS in ethanol is incomplete.

  • Potential Cause: Insufficient Acidity. Pyridinium p-toluenesulfonate (PPTS) is a very mild acid catalyst. While excellent for highly acid-sensitive substrates, it may not be strong enough for complete deprotection of a stable N-THP group on the triazole.[4]

  • Troubleshooting Steps:

    • Increase Temperature: Gently warming the reaction mixture (e.g., to 40-50 °C) can often drive the deprotection to completion.[5]

    • Switch to a Stronger Acidic System:

      • Acetic Acid/THF/H₂O: A common system is a 4:2:1 mixture of AcOH/THF/H₂O, often used at slightly elevated temperatures.[4]

      • p-Toluenesulfonic Acid (TsOH): Using a catalytic amount of TsOH monohydrate in an alcohol solvent like methanol or isopropanol is a very effective and common method for THP removal.[4]

      • TFA: A dilute solution of TFA (e.g., 2-10% in DCM) can be used, but should be approached with caution to avoid potential side reactions with other acid-sensitive groups.[10]

Problem: My substrate appears to be decomposing under stronger acidic conditions (e.g., TsOH or TFA).

  • Potential Cause: Presence of Other Acid-Labile Groups. Your starting material may contain other functional groups (e.g., silyl ethers, Boc groups, acetals) that are not compatible with the conditions required to cleave the N-THP group.[18]

  • Troubleshooting Steps:

    • Re-evaluate Mild Conditions: Before abandoning acidic methods, ensure you have thoroughly explored the mildest options (PPTS, catalytic TsOH) at various temperatures from 0 °C to room temperature.

    • Use a Lewis Acid: Some Lewis acids can catalyze THP deprotection under very mild conditions. For example, bismuth triflate (Bi(OTf)₃) has been reported for this purpose.[19]

    • Explore Non-Acidic Methods: While less common for N-THP groups, some conditions have been developed for O-THP ethers that may be adaptable. For example, LiCl in aqueous DMSO at elevated temperatures has been used for selective deprotection.[20] This should be tested carefully as its applicability to N-THP groups may vary.

Part 3: Data Summary & Visualizations

Table 1: Comparison of Deprotection Methods for Common N-Protecting Groups
Protecting GroupCommon Deprotection ReagentsKey AdvantagesPotential Issues with 3-Bromo-5-methoxy-1,2,4-triazole Core
DMB / PMB Acidic: TFA, TfOH, TsOHOxidative: DDQ, CANHigh orthogonality; stable to bases & hydrogenolysis.Harsh acid may affect other groups; DDQ/CAN may oxidize other functionalities.[1][2][15]
Benzyl (Bn) Hydrogenolysis: H₂ with Pd/C or Pd(OH)₂/CTransfer Hydrogenation: NH₄HCO₂, HCOOHStable to acid/base and most oxidants.High risk of C-Br bond cleavage (debromination). Catalyst poisoning is possible.[3][17]
THP Acidic: AcOH/H₂O, PPTS, TsOH, TFALow cost; stable to bases, organometallics, and hydrides.Generates a new stereocenter; requires acidic conditions which may not be compatible with all substrates.[4][5]
Boc Acidic: TFA, HClEasily removed with acid; widely used.Not typically used for triazole N-H protection; may be cleaved under conditions used for PMB/DMB removal.[18]
Diagram 1: Decision Workflow for Deprotection Strategy

This flowchart provides a logical path for selecting an appropriate deprotection method based on the protecting group and potential molecular sensitivities.

Deprotection_Strategy start Identify N-Protecting Group on 3-bromo-5-methoxy-1,2,4-triazole pg_choice Protecting Group? start->pg_choice pmb_dmb PMB or DMB pg_choice->pmb_dmb PMB/DMB bn Benzyl (Bn) pg_choice->bn Bn thp THP pg_choice->thp THP pmb_check Molecule has other oxidizable groups? pmb_dmb->pmb_check bn_check Debromination a major concern? bn->bn_check thp_check Molecule has other acid-sensitive groups? thp->thp_check pmb_yes Use Acidic Method (e.g., TFA/anisole) pmb_check->pmb_yes Yes pmb_no Use Oxidative Method (DDQ) or Acidic Method (TFA) pmb_check->pmb_no No bn_yes Use Transfer Hydrogenation (NH4HCO2, Pd/C) or use Pd(OH)2/C bn_check->bn_yes Yes bn_no Standard Hydrogenolysis (H2, Pd/C) Monitor closely bn_check->bn_no No thp_yes Use Mildest Acid (PPTS, heat) or explore Lewis Acid methods thp_check->thp_yes Yes thp_no Use Standard Acid (catalytic TsOH in MeOH) thp_check->thp_no No

Caption: Decision workflow for selecting a deprotection strategy.

Diagram 2: Simplified Mechanism of DDQ-Mediated PMB/DMB Deprotection

This diagram illustrates the key steps in the oxidative cleavage of a DMB-protected triazole.

DDQ_Mechanism cluster_main DDQ Deprotection Pathway Start N-DMB Triazole + DDQ (oxidant) CTC Charge-Transfer Complex Forms Start->CTC [1] SET Single Electron Transfer (SET) CTC->SET [2] Radical Triazole-N-DMB•+ Radical Cation SET->Radical [3] Hydrolysis Attack by H₂O Radical->Hydrolysis [4] Hemiacetal Hemiacetal Intermediate Hydrolysis->Hemiacetal [5] End Deprotected N-H Triazole + DMB-Aldehyde + DDQH₂ Hemiacetal->End [6] Fragmentation

Caption: Simplified mechanism of DMB deprotection using DDQ.

Part 4: Detailed Experimental Protocols

Disclaimer: These protocols are general guidelines. Optimal conditions (reaction time, temperature, reagent stoichiometry) may vary depending on the specific substrate and should be determined empirically. Always run reactions on a small scale first.

Protocol 1: Acid-Mediated Deprotection of N-DMB Group with TFA and Anisole

This protocol is effective for the cleavage of DMB and PMB groups, with a scavenger to prevent side reactions.

  • Preparation: Dissolve the N-DMB protected 3-bromo-5-methoxy-1,2,4-triazole (1.0 equiv) in anhydrous Dichloromethane (DCM, approx. 0.1 M). Add anisole (3.0–5.0 equiv) to the solution.

  • Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Slowly add Trifluoroacetic Acid (TFA, 5.0–10.0 equiv, or a 50% v/v solution in DCM) dropwise.

  • Monitoring: Stir the reaction at 0 °C to room temperature. Monitor the reaction progress by TLC or LC-MS every 30 minutes. The reaction is typically complete within 1-4 hours.

  • Work-up: Upon completion, carefully concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in a suitable organic solvent like Ethyl Acetate (EtOAc).

  • Neutralization: Wash the organic layer sequentially with a saturated aqueous NaHCO₃ solution (caution: CO₂ evolution), water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography to yield the deprotected triazole.

Protocol 2: Oxidative Deprotection of N-PMB Group with DDQ

This method is suitable for substrates that are sensitive to acid but stable to oxidants.

  • Preparation: Dissolve the N-PMB protected triazole (1.0 equiv) in a mixture of DCM and water (e.g., 18:1 v/v, at a concentration of approx. 0.05 M).[15]

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add DDQ (1.2 equiv) portion-wise over 5 minutes. The solution will typically turn dark green or brown upon formation of the charge-transfer complex.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the disappearance of the starting material by TLC.

  • Quenching & Work-up: Once the reaction is complete, quench by adding a saturated aqueous solution of NaHCO₃ and stir vigorously until the color of the organic layer fades.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter. Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography. The p-methoxybenzaldehyde byproduct is typically more mobile than the desired product.

Protocol 3: Selective Catalytic Transfer Hydrogenolysis of N-Bn Group

This protocol is designed to minimize the risk of debromination.

  • Preparation: In a round-bottom flask, dissolve the N-benzyl protected triazole (1.0 equiv) in Methanol (MeOH, approx. 0.1 M).

  • Reagent Addition: Add ammonium formate (NH₄HCO₂, 5.0 equiv).

  • Catalyst Addition: Carefully add Palladium on Carbon (10% Pd/C, 10-20 mol% weight) to the mixture. Note: Adding the catalyst last to the solution containing the hydrogen donor is a safe practice.

  • Reaction: Heat the reaction mixture to a gentle reflux (approx. 65 °C for MeOH).

  • Monitoring: Monitor the reaction closely by TLC/LC-MS. The reaction is often complete in 1-3 hours. Do not let it run significantly longer than necessary.

  • Filtration: After completion, cool the mixture to room temperature. Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad thoroughly with MeOH.

  • Purification: Concentrate the filtrate in vacuo. The ammonium formate salts can often be removed by partitioning the residue between EtOAc and water. The desired product will be in the organic layer. Dry, concentrate, and purify by column chromatography if necessary.

References

  • Iowa Research Online. A facile chemoselective deprotection of the p-methoxybenzyl group.
  • Benchchem. Application Notes and Protocols: Catalytic Hydrogenolysis for 2,4-Dimethoxybenzyl (DMB) Group Removal.
  • Bieg, T., & Szeja, W. (1985).
  • Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. (2017).
  • p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID.
  • Bofill, J. M., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC.
  • Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. Journal of Organic Chemistry, 61(17), 6038-6039.
  • Atlanchim Pharma. (2021). Science About O-Benzyl protecting groups.
  • Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium C
  • Benchchem. Application Notes and Protocols: Deprotection of 2,4-Dimethoxybenzyl (DMB) Ethers using 2,3-Dichloro-5,6-Dicyano-p-Benzoquinone (DDQ).
  • Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism.
  • ACS Publications. (2024). Synthesis of Fused Bicyclic[1][13][21]-Triazoles from Amino Acids.

  • NIH. (2019). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon.
  • ResearchGate. (2025). The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones.
  • ResearchGate. List of N-protective groups and respective yields with regard to Scheme....
  • PubMed Central. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight.
  • Organic Chemistry Portal. Tetrahydropyranyl Ethers.
  • Tetrahydropyranyl (THP)
  • Semantic Scholar. (1998).
  • TCI Chemicals. Protecting Agents.
  • Kiessling Lab. p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides.
  • ResearchGate. (2025). Electronic effects in the acid-promoted deprotection of N-2,4-dimethoxybenzyl maleimides.
  • UCLA Chemistry and Biochemistry. (2011). Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene.
  • ResearchGate. (2018). Stability of 1,2,4-triazoles?.
  • ChemicalBook. The role of 1,2,4-triazole.

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Technical Support Center: Troubleshooting Failed Reactions Involving 3-Bromo-5-methoxy-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals, to this dedicated resource for navigating the complexities of reactions involving 3-Bromo-5-methoxy-1H-1,2,4-triazole. This guide is structured to provide actionable, in-depth troubleshooting advice in a direct question-and-answer format, addressing the specific challenges you may encounter in your experiments. Our goal is to blend technical accuracy with field-proven insights to empower your research and development efforts.

Core Compound Analysis: 3-Bromo-5-methoxy-1H-1,2,4-triazole

3-Bromo-5-methoxy-1H-1,2,4-triazole is a key heterocyclic building block with the molecular formula C₃H₄BrN₃O and a molecular weight of 177.99 g/mol . Its utility in medicinal chemistry and materials science is significant, but its reactivity profile presents unique challenges that require careful consideration.

Key Structural & Reactivity Considerations:

  • Tautomerism: The 1,2,4-triazole ring exists in tautomeric forms, which can influence the regioselectivity of N-alkylation reactions.[1] The equilibrium between the 1H and 2H tautomers is a critical factor in determining the reaction outcome.

  • C-Br Bond Reactivity: The carbon-bromine bond at the 3-position is the primary site for cross-coupling reactions, such as the Suzuki-Miyaura coupling. Its reactivity is modulated by the electronic properties of the triazole ring.

  • Methoxy Group Influence: The electron-donating methoxy group at the 5-position influences the electron density of the triazole ring, impacting its nucleophilicity and the reactivity of the C-Br bond.

G cluster_triazole 3-Bromo-5-methoxy-1H-1,2,4-triazole cluster_reactivity Key Reactivity Aspects Triazole PropertiesFormulaC₃H₄BrN₃OMW177.99Key SitesC-Br, N1, N2 Tautomerism Tautomerism (N1 vs. N2 reactivity) Triazole->Tautomerism Influences CrossCoupling Suzuki-Miyaura Coupling (at C-Br) Triazole->CrossCoupling Undergoes Alkylation N-Alkylation (Regioselectivity issues) Triazole->Alkylation Undergoes G start Low Yield catalyst Optimize Catalyst System (Ligand, Precatalyst) start->catalyst conditions Screen Base & Solvent catalyst->conditions If no improvement success Improved Yield catalyst->success boronic_acid Address Boronic Acid Stability (Use Esters, Anhydrous Conditions) conditions->boronic_acid If no improvement conditions->success side_reactions Investigate Side Reactions (Protodebromination) boronic_acid->side_reactions If no improvement boronic_acid->success

Caption: A systematic approach to troubleshooting low-yielding Suzuki-Miyaura reactions.

Scenario 2: Lack of Regioselectivity in N-Alkylation

Question: My N-alkylation reactions are producing an inseparable mixture of N1 and N2 isomers. How can I achieve better regiocontrol?

Answer:

Achieving regioselectivity in the N-alkylation of 1,2,4-triazoles is a classic challenge. The outcome is a delicate balance of steric effects, the nature of the electrophile, and the reaction conditions (base, solvent, and temperature). [2][3][4] Causality-Driven Troubleshooting:

  • Steric and Electronic Control:

    • Expertise & Experience: The N1 and N2 positions of the triazole anion have different steric environments and electronic densities. Generally, the N1 position is less sterically hindered, while the N2 position can be favored under certain electronic conditions.

    • Authoritative Grounding: The choice of base and solvent can significantly influence the regioselectivity. For instance, in some systems, polar aprotic solvents like DMF have been shown to favor N2 alkylation. [2] * Troubleshooting Protocol:

      • Vary the Base: A common strategy is to screen different bases. For example, a strong, non-coordinating base in a non-polar solvent might favor attack at the more accessible N1 position. Conversely, a base with a hard counter-ion in a polar solvent might favor N2.

      • Solvent Screening: A systematic solvent screen is highly recommended. Compare the results in solvents of varying polarity, such as THF, acetonitrile, and DMF. [2][5]

  • Influence of the Alkylating Agent:

    • Expertise & Experience: The structure of the alkylating agent plays a significant role. Bulkier electrophiles will tend to react at the less sterically encumbered N1 position.

    • Troubleshooting Protocol:

      • If your synthesis allows, consider using a bulkier alkylating agent to direct the reaction to the N1 position.

Summary Table for N-Alkylation Regiocontrol:

FactorTo Favor N1-AlkylationTo Favor N2-Alkylation
Solvent Less polar (e.g., THF)Polar aprotic (e.g., DMF) [2]
Base K₂CO₃, Cs₂CO₃NaH
Alkylating Agent Sterically bulkySterically unhindered
Scenario 3: Protodebromination as a Major Side Reaction

Question: I am observing a significant amount of the debrominated side product, 5-methoxy-1H-1,2,4-triazole, in my cross-coupling reaction. How can I minimize this?

Answer:

Protodebromination, the replacement of the bromine atom with a hydrogen atom, is a common parasitic reaction in palladium-catalyzed cross-couplings, especially with electron-rich heterocycles. [6]It is often promoted by the presence of a proton source and can be exacerbated by certain reaction conditions.

Causality-Driven Troubleshooting:

  • Identifying the Proton Source:

    • Expertise & Experience: The most common proton sources are residual water in the solvent or reagents, or alcohols used as co-solvents.

    • Troubleshooting Protocol:

      • Rigorous Anhydrous Technique: Ensure all glassware is oven-dried, solvents are freshly distilled from an appropriate drying agent, and reagents are dried under vacuum.

      • Avoid Protic Co-solvents: If using a mixed solvent system, avoid protic solvents like methanol or ethanol.

  • Optimizing Reaction Parameters:

    • Expertise & Experience: High temperatures and long reaction times can increase the likelihood of protodebromination.

    • Troubleshooting Protocol:

      • Temperature Screening: Attempt the reaction at a lower temperature. While this may slow down the desired reaction, it can often suppress the side reaction to a greater extent.

      • Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent prolonged exposure to conditions that favor protodebromination.

Validated Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 3-Bromo-5-methoxy-1H-1,2,4-triazole. Optimization may be required for specific substrates.

  • Reaction Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-Bromo-5-methoxy-1H-1,2,4-triazole (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere:

    • Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Reagent Addition:

    • Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02-0.05 equiv.) and the solvent (e.g., anhydrous dioxane, to achieve a concentration of ~0.1 M).

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

References
  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. (2020). MDPI. [Link]

  • Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. (2009). Organic Letters. [Link]

  • Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. (2016). ResearchGate. [Link]

  • N-Acyl-1,2,3-triazoles – key intermediates in denitrogenative transformations. (2023). Royal Society of Chemistry. [Link]

  • An Investigation into the Alkylation of 1,2,4-Triazole. ResearchGate. [Link]

  • Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. (2016). Springer Nature. [Link]

  • Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. (2005). ResearchGate. [Link]

  • (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer. (2021). MDPI. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2014). Beilstein Journal of Organic Chemistry. [Link]

  • 1H-1,2,4-Triazole, 3-bromo-5-methyl-. PubChem. [Link]

  • Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. (2020). MDPI. [Link]

  • Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. (2009). Organic Chemistry Portal. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Troubleshooting a difficult Heck reaction. Reddit. [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017). MDPI. [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. (1999). Journal of the American Chemical Society. [Link]

  • Study of the Regioselectivity of the N-alkylation Reaction of 1H-1,2,4-Triazole. (2020). YouTube. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Chemistry of 1, 2, 4-Triazole: A Review Article. (2016). International Journal of Science and Research (IJSR). [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. (2021). RSC Publishing. [Link]

Sources

stability issues of 3-Bromo-5-methoxy-1H-1,2,4-triazole under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Bromo-5-methoxy-1H-1,2,4-triazole

Guide Objective: This technical resource provides in-depth guidance for researchers, scientists, and drug development professionals on the stability of 3-Bromo-5-methoxy-1H-1,2,4-triazole, with a specific focus on challenges encountered under acidic conditions. This guide is structured to offer both high-level understanding through FAQs and practical, actionable solutions through detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 3-Bromo-5-methoxy-1H-1,2,4-triazole in acidic media?

The main stability concern for this molecule under acidic conditions is the acid-catalyzed hydrolysis of the C5-methoxy group. The 1,2,4-triazole ring itself is an aromatic heterocyclic system that generally exhibits considerable stability.[1] However, the ether linkage of the methoxy group is susceptible to cleavage in the presence of a strong acid and a nucleophile, typically water.

Q2: What is the most probable mechanism of degradation under acidic conditions?

The degradation is most likely initiated by the protonation of the methoxy group's oxygen atom. This protonation converts the methoxy group into a good leaving group (methanol). Subsequently, a water molecule can act as a nucleophile, attacking the electron-deficient C5 carbon. This process results in the formation of 3-Bromo-5-hydroxy-1H-1,2,4-triazole (or its keto tautomer, a triazolone) and methanol. This type of acid-catalyzed ether cleavage is a fundamental and well-established reaction in organic chemistry.

Q3: How do factors like pH, temperature, and reaction time influence the degradation rate?

The rate of degradation is highly dependent on several factors:

  • Acid Strength (pH): The degradation rate increases significantly as the pH decreases (i.e., as acid concentration increases). Stronger acids will protonate the methoxy group more effectively, accelerating the hydrolysis.

  • Temperature: Like most chemical reactions, the rate of hydrolysis will increase with temperature. If instability is suspected, conducting reactions and workups at lower temperatures (e.g., 0-5 °C) is recommended.

  • Reaction Time: The extent of degradation is directly proportional to the duration of exposure to acidic conditions. Minimizing time spent in acidic environments is crucial for preserving the integrity of the molecule.

  • Solvent System: The presence of water is necessary for hydrolysis. In anhydrous acidic conditions, the molecule will be more stable, though protonation of the triazole ring nitrogens can still occur, potentially altering reactivity.[2]

Q4: What are the expected degradation products I should look for?

The primary degradation product to monitor for is 3-Bromo-5-hydroxy-1H-1,2,4-triazole . This product is significantly more polar than the starting material due to the presence of the hydroxyl group. It can be readily detected by analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), where it will exhibit a shorter retention time and a molecular weight corresponding to the loss of a methyl group and the addition of a hydrogen atom.

Troubleshooting Guide: Experimental Challenges

Problem 1: "My reaction yield is low, and I suspect product loss during the aqueous acidic workup."

Root Cause Analysis: Prolonged contact with an aqueous acidic phase during extraction or washing is the most likely cause for the loss of 3-Bromo-5-methoxy-1H-1,2,4-triazole. The hydrolysis of the methoxy group converts your desired, typically organic-soluble product into a more polar, water-soluble hydroxy derivative, which is then lost to the aqueous layer.

Solutions & Mitigation Strategies:

  • Minimize Contact Time: Perform the acidic wash or extraction as rapidly as possible. Do not let the biphasic mixture sit for extended periods.

  • Use Cold Solutions: Conduct the workup using ice-cold acidic solutions and solvents. This will significantly decrease the rate of hydrolysis.

  • Use a Weaker Acid: If the protocol allows, substitute strong acids like HCl or H₂SO₄ with a weaker, buffered acidic solution (e.g., acetic acid/acetate buffer) or a saturated solution of ammonium chloride (NH₄Cl), which is mildly acidic.

  • Alternative Workup: Consider a non-acidic workup. If the goal is to remove a basic impurity, consider washing with brine or a saturated sodium bicarbonate solution if your compound is stable to base. If an acid wash is unavoidable, immediately follow it with a neutralizing wash (e.g., NaHCO₃) to quench the acid.

  • Direct Isolation: If possible, explore methods that avoid an aqueous workup altogether, such as direct evaporation of the reaction solvent followed by column chromatography.

Problem 2: "My post-reaction analysis (LC-MS, NMR) shows a new, more polar impurity that wasn't present before acid treatment."

Root Cause Analysis: This is a classic signature of methoxy group hydrolysis. The new, more polar spot or peak corresponds to 3-Bromo-5-hydroxy-1H-1,2,4-triazole. The hydroxyl group dramatically increases the compound's polarity, leading to a shorter retention time on reverse-phase HPLC and significant changes in the NMR spectrum (disappearance of the methoxy signal, appearance of a broad OH proton).

Confirmation & Characterization Protocol:

  • LC-MS Analysis:

    • Objective: To confirm the mass of the impurity.

    • Procedure: Analyze a sample of the crude product via LC-MS. Look for a peak with a mass corresponding to [M-14]⁺ (loss of CH₂ from the parent molecule, effectively M-CH₃+H) compared to your starting material's mass. The molecular weight of the starting material, C₃H₄BrN₃O, is 177.99 g/mol . The expected degradation product, C₂H₂BrN₃O, would have a molecular weight of 163.96 g/mol .

  • Preparative TLC/HPLC:

    • Objective: To isolate the impurity for structural confirmation.

    • Procedure: Isolate a small amount of the impurity using preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • NMR Spectroscopy:

    • Objective: To confirm the structural change.

    • Procedure: Acquire a ¹H NMR spectrum of the isolated impurity. You should observe the disappearance of the characteristic methoxy singlet (typically around 3.8-4.2 ppm) and potentially the appearance of a broad, exchangeable proton signal for the N-H and O-H groups.

Proposed Degradation Pathway Diagram

The following diagram illustrates the acid-catalyzed hydrolysis mechanism.

G start 3-Bromo-5-methoxy-1H-1,2,4-triazole protonation Protonated Intermediate start->protonation + H⁺ transition Nucleophilic Attack (H₂O) protonation->transition Slow product 3-Bromo-5-hydroxy-1H-1,2,4-triazole transition->product Fast methanol Methanol (Byproduct) transition->methanol - H⁺ G prep_stock 1. Prepare Stock Solution (1 mg/mL in ACN or MeOH) incubate 3. Incubate Samples (Mix Stock with Buffer) prep_stock->incubate prep_buffers 2. Prepare Aqueous Buffers (e.g., pH 2, 4, 7) prep_buffers->incubate aliquots 4. Withdraw Aliquots at Time Points (t=0, 1h, 4h, 24h) incubate->aliquots quench 5. Quench Reaction (Neutralize with Base) aliquots->quench analyze 6. Analyze by HPLC (Quantify % Remaining) quench->analyze

Caption: Experimental workflow for assessing the acidic stability of the target compound.

Step-by-Step Methodology:

  • Prepare Stock Solution: Accurately weigh and prepare a 1 mg/mL stock solution of 3-Bromo-5-methoxy-1H-1,2,4-triazole in a suitable organic solvent like acetonitrile (ACN) or methanol (MeOH).

  • Prepare Buffer Solutions: Prepare a series of aqueous buffer solutions at desired pH levels (e.g., pH 2.0 with HCl, pH 4.0 with acetate buffer, and pH 7.0 with phosphate buffer).

  • Initiate Degradation Study:

    • For each pH condition, mix a defined volume of the stock solution with the buffer solution in a sealed vial to achieve a final concentration of ~50 µg/mL. Ensure the final percentage of organic solvent is consistent across all samples.

    • Prepare a control sample using only the organic solvent and water (no buffer/acid).

  • Incubation and Sampling:

    • Incubate the vials at a controlled temperature (e.g., 25 °C or 40 °C).

    • Immediately after preparation (t=0), withdraw an aliquot from each vial.

    • Withdraw subsequent aliquots at predetermined time points (e.g., 1, 4, 8, and 24 hours).

  • Sample Quenching: Immediately quench the reaction in each aliquot by adding a neutralizing base (e.g., a small volume of concentrated sodium bicarbonate solution) to prevent further degradation before analysis.

  • HPLC Analysis:

    • Analyze each quenched aliquot by a validated reverse-phase HPLC method with UV detection.

    • Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.

    • Plot the percentage of remaining compound versus time for each pH condition to determine the degradation kinetics.

Data Summary Table (Example)
pH of SolutionTemperature (°C)% Compound Remaining (1 hr)% Compound Remaining (8 hr)% Compound Remaining (24 hr)
2.02585%40%15%
4.02598%92%85%
7.0 (Control)25>99%>99%>99%
2.04060%10%<1%

This table presents hypothetical data to illustrate expected trends.

References

  • [Reference Not Available] - Specific literature detailing the acidic stability of 3-Bromo-5-methoxy-1H-1,2,4-triazole is not readily available in public databases.
  • J. F. Sayer and W. P. Jencks, "General acid and general base catalysis of the methoxyaminolysis of 1-acetyl-1,2,4-triazole," Journal of the American Chemical Society, 95(17), 5637-5645 (1973). [Link]

  • P. Kumar, A. K. Chhillar, R. K. De, et al., "An insight on medicinal attributes of 1,2,4-triazoles," Bioorganic Chemistry, 104, 104212 (2020). [Link]

  • A. M. S. M. F. Islam, "Chemistry of 1, 2, 4-Triazole: A Review Article," International Journal of Science and Research (IJSR), 5(11), 1636-1649 (2016). [Link]

Sources

Technical Support Center: Solvent Effects on the Reactivity of 3-Bromo-5-methoxy-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3-Bromo-5-methoxy-1H-1,2,4-triazole. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a core focus on the critical role of solvent choice in determining reaction outcomes.

Part 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the structure and reactivity of 3-Bromo-5-methoxy-1H-1,2,4-triazole and the overarching principles of solvent influence.

Question: What are the key structural features and reactive sites of 3-Bromo-5-methoxy-1H-1,2,4-triazole?

Answer: The 1,2,4-triazole ring is an electron-deficient aromatic system, making it susceptible to nucleophilic attack, particularly at the carbon atoms.[1] The key features of your molecule are:

  • C3-Bromine: The bromine atom at the 3-position is a good leaving group. This C-Br bond is the primary site for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the triazole ring activates this position for substitution.

  • C5-Methoxy Group: The methoxy group is an electron-donating group that can influence the electron density of the ring. It is generally stable but can be cleaved under harsh acidic or basic conditions.

  • N-H Protons: The 1,2,4-triazole core has acidic N-H protons and can exist in different tautomeric forms (1H, 2H, and 4H).[2] These nitrogens are also nucleophilic and can be sites for alkylation or arylation, which can compete with the desired C3 substitution.[3]

Question: I am planning a nucleophilic substitution on the C3-Bromine. How does solvent choice generally impact this type of reaction?

Answer: The choice of solvent is paramount as it influences reaction rates and pathways, primarily by stabilizing or destabilizing reactants, intermediates, and transition states. For a typical SNAr reaction on your substrate, the mechanism involves the formation of a negatively charged intermediate (a Meisenheimer complex). The solvent's role is critical here:

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These are often the solvents of choice. They possess large dipole moments that can effectively stabilize the charged Meisenheimer intermediate, thereby lowering the activation energy and accelerating the reaction.[4] Crucially, they do not strongly solvate the nucleophile, leaving it "bare" and highly reactive.[5]

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can also stabilize charged intermediates. However, they are hydrogen bond donors and can form a strong solvation shell around the nucleophile.[6][7] This stabilization of the nucleophile's ground state increases the activation energy required for it to attack the triazole ring, often leading to significantly slower reaction rates compared to polar aprotic solvents.[8]

  • Non-Polar Solvents (e.g., Toluene, Hexane): These solvents are generally poor choices for this type of reaction. They cannot effectively dissolve ionic or polar reactants and, more importantly, cannot stabilize the charged intermediates, leading to extremely slow or non-existent reactions.[9]

Question: Can the solvent influence whether my nucleophile attacks the C3-Bromine versus one of the ring nitrogens?

Answer: Yes, solvent choice can influence regioselectivity. While C3 substitution is often thermodynamically favored, N-alkylation or N-arylation is a common side reaction.[3] This is often a kinetically controlled process. The presence of a base is a more dominant factor in determining N-functionalization, as it deprotonates the ring nitrogen to form a highly nucleophilic triazolide anion. However, the solvent system can still play a role. For instance, a solvent system that enhances the solubility and reactivity of the base (e.g., Cs₂CO₃ in DMSO) can favor N-arylation.[4] To favor C3 substitution, conditions are typically chosen to minimize the deprotonation of the ring, such as using a weaker base or a solvent that does not promote its activity as strongly.

Part 2: Troubleshooting Guide for Nucleophilic Substitution Reactions

This section is designed to help you diagnose and solve common problems encountered during the functionalization of 3-Bromo-5-methoxy-1H-1,2,4-triazole.

Issue 1: My nucleophilic substitution reaction shows low or no conversion.

This is the most common issue and can be traced back to several solvent-related factors. Use the following workflow to troubleshoot.

G cluster_solubility cluster_polarity start Low / No Conversion solubility Step 1: Assess Solubility Are all reactants and reagents fully dissolved? start->solubility sol_no No solubility->sol_no  Check visually polarity Step 2: Evaluate Solvent Polarity Is the solvent appropriate for stabilizing the S_NAr intermediate? pol_protic Using Protic Solvent (e.g., MeOH, H₂O)? polarity->pol_protic temp Step 3: Consider Reaction Temperature Is the reaction running at an optimal temperature for the chosen solvent? side_reactions Step 4: Check for Side Products Is N-alkylation or decomposition occurring? temp->side_reactions sol_yes Yes sol_no->sol_yes  Good Solubility sol_action Action: Switch to a solvent with higher solubilizing power (e.g., DMSO, DMF, NMP). Consider a co-solvent system. sol_no->sol_action  Poor Solubility sol_yes->polarity pol_nonpolar Using Non-Polar Solvent (e.g., Toluene, THF)? pol_protic->pol_nonpolar No pol_action Action: Switch to a Polar Aprotic Solvent (DMSO, DMF) to enhance nucleophile reactivity and stabilize the transition state. pol_protic->pol_action Yes pol_nonpolar->temp No (Using Aprotic) pol_nonpolar->pol_action Yes

Caption: Troubleshooting workflow for low reaction conversion.

  • Causality (Step 1): For reactants to interact, they must be in the same phase.[5] Poor solubility of either the triazole substrate, the nucleophile, or any added base/catalyst is a primary cause of reaction failure. Polar aprotic solvents like DMSO and DMF are excellent starting points due to their high solubilizing power for a wide range of organic molecules.[10]

  • Causality (Step 2): As discussed, SNAr reactions proceed through charged intermediates. Polar aprotic solvents are ideal because they stabilize this intermediate without deactivating the nucleophile through hydrogen bonding.[6][9] If you are using a protic solvent and observing a slow reaction, the solvent is likely solvating your nucleophile too strongly, increasing the energy barrier for the reaction.[7]

Issue 2: My reaction is very slow, even in a polar aprotic solvent.

Answer: If you have confirmed solubility and are using an appropriate solvent class (polar aprotic), consider the following:

  • Solvent Viscosity: Highly viscous solvents can impede the diffusion of reactants, slowing the rate at which they encounter each other.[10] While effective, solvents like DMSO and NMP are more viscous than others like acetonitrile or acetone. If your reaction is diffusion-limited, switching to a less viscous polar aprotic solvent may help, provided solubility is maintained.

  • Reaction Temperature: Many nucleophilic substitutions on heterocyclic rings require elevated temperatures to overcome the activation energy. The chosen solvent must have a boiling point high enough to accommodate the required temperature. DMSO (BP: 189 °C) and DMF (BP: 153 °C) are advantageous for high-temperature reactions. If you are using a lower-boiling solvent like acetonitrile (BP: 82 °C), you may be temperature-limited.

Issue 3: I am getting a mixture of products, including N-substituted isomers.

Answer: This indicates a competition between C-substitution and N-substitution.

G cluster_paths Reaction Pathways sub 3-Bromo-5-methoxy- 1H-1,2,4-triazole path_c C3-Substitution (S_NAr) Favored by: - Weaker bases - Non-coordinating cations - Conditions that don't favor triazolide anion formation sub:f0->path_c + Nucleophile path_n N1/N2/N4-Substitution Favored by: - Strong bases (e.g., NaH, K₂CO₃) - Solvents that promote base activity (e.g., DMSO, DMF) sub:f0->path_n + Base + Electrophile prod_c Desired Product (C3-Substituted) path_c->prod_c prod_n Side Product (N-Substituted) path_n->prod_n

Caption: Competing reaction pathways for 3-Bromo-5-methoxy-1H-1,2,4-triazole.

  • Troubleshooting Steps:

    • Re-evaluate Your Base: The presence and strength of a base are the primary drivers of N-substitution. If possible, try running the reaction without a base or with a much weaker, non-nucleophilic base.

    • Solvent-Base Interaction: A combination of a strong base and a solvent like DMSO can significantly increase the concentration of the highly reactive triazolide anion, favoring N-substitution.[4] Consider switching to a less polar solvent (e.g., THF or dioxane) if your nucleophile is strong enough to react without the high polarity, as this may temper the reactivity of the base.

    • Protecting Groups: If N-substitution remains a persistent issue, a more robust solution is to protect the triazole nitrogen before performing the C3-substitution. A group like a Boc or PMB group can be installed and later removed.

Part 3: Experimental Protocols & Data

Protocol 1: General Procedure for a Solvent Screen for Nucleophilic Substitution

This protocol allows for the rapid assessment of different solvents on a small scale.

  • Preparation: In separate, dry 1-dram vials equipped with stir bars, add 3-Bromo-5-methoxy-1H-1,2,4-triazole (1.0 eq., e.g., 35.6 mg, 0.2 mmol).

  • Reagent Addition: To each vial, add your nucleophile (1.1-1.5 eq.) and any required base or catalyst.

  • Solvent Addition: To each vial, add 1.0 mL of a different test solvent (e.g., Vial 1: DMSO; Vial 2: DMF; Vial 3: Acetonitrile; Vial 4: THF; Vial 5: Toluene).

  • Reaction: Seal the vials and place them in a heating block set to the desired temperature (e.g., 80 °C). Ensure the temperature does not exceed the boiling point of the lowest-boiling solvent.

  • Monitoring: After a set time (e.g., 2, 6, 12, and 24 hours), take a small aliquot from each reaction mixture. Dilute the aliquot with a suitable solvent (e.g., acetonitrile) and analyze by LC-MS or TLC to determine the consumption of starting material and the formation of the desired product.

  • Analysis: Compare the conversion rates across the different solvents to identify the optimal medium for your specific reaction.

Table 1: Summary of Solvent Effects on Nucleophilic Aromatic Substitution (SNAr)

SolventTypeDielectric Constant (ε)Expected Impact on SNAr of 3-Bromo-5-methoxy-1H-1,2,4-triazoleRationale
Dimethyl Sulfoxide (DMSO) Polar Aprotic47Highly Favorable Excellent solubilizing power, stabilizes charged intermediates, high boiling point.[4][10]
N,N-Dimethylformamide (DMF) Polar Aprotic37Highly Favorable Similar to DMSO, good for dissolving a wide range of reactants.[10]
Acetonitrile (MeCN) Polar Aprotic38Favorable Good polarity, lower viscosity than DMSO/DMF, but lower boiling point may limit reaction temperature.
Tetrahydrofuran (THF) Polar Aprotic7.6Moderate to Poor Lower polarity may not sufficiently stabilize the Meisenheimer complex. Often requires stronger nucleophiles or catalysts.
Methanol (MeOH) Polar Protic33Slow / Disfavored Strongly solvates and deactivates the nucleophile via hydrogen bonding, reducing its reactivity.[7][8]
Water (H₂O) Polar Protic80Slow / Disfavored Extreme case of nucleophile solvation. May promote hydrolysis side reactions.[6]
Toluene Non-Polar2.4Unfavorable Poor solubility for polar reactants and cannot stabilize charged intermediates.[9]

References

  • Vertex AI Search. (2025). What are the solvent effects on Triazole reactions? - Blog.
  • BenchChem. (2025). Technical Support Center: Solvent Effects in Triazole Cycloaddition Reactions.
  • BenchChem. (2025).
  • Gao, Y., et al. (n.d.). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry. Available from: [Link]

  • LibreTexts Chemistry. (2015). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
  • Ray, P. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1.
  • Graham, K. (2021). Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts.
  • University of Liverpool. (n.d.). NS7.
  • Shlyakhtenko, A., et al. (2020). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. Molecules. Available from: [Link]

  • BenchChem. (n.d.). 3-bromo-1H-1,2,4-triazol-5-ol.
  • Deb, M., et al. (2022). Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. RSC Medicinal Chemistry. Available from: [Link]

  • PubChem. (n.d.). 3-bromo-5-methoxy-1-methyl-1h-1,2,4-triazole.
  • Bekircan, O., et al. (2008). Synthesis and Anticancer Evaluation of Some New 4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one Derivatives.
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Validation & Comparative

Navigating the Bioactive Landscape of 3-Bromo-1,2,4-Triazoles: A Comparative Guide to Functional Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the 1,2,4-triazole scaffold represents a privileged structure in medicinal chemistry, consistently yielding compounds with a broad spectrum of biological activities. The strategic introduction of various substituents onto this heterocyclic core allows for the fine-tuning of pharmacological properties, paving the way for novel therapeutic agents. This guide provides an in-depth comparison of the biological activities of 3-bromo-1,2,4-triazole derivatives, offering insights into their potential as anticancer and antimicrobial agents. While direct experimental data on 3-bromo-5-methoxy-1H-1,2,4-triazole derivatives remains elusive in the current literature, this guide will comparatively analyze the bioactivity of various 3-bromo-1,2,4-triazole analogs and separately discuss the potential influence of a 5-methoxy substitution, providing a scientifically grounded framework for future research and development.

The 3-Bromo-1,2,4-Triazole Core: A Gateway to Potent Bioactivity

The presence of a bromine atom at the 3-position of the 1,2,4-triazole ring significantly influences the molecule's electronic properties and its ability to interact with biological targets. This halogen substitution can enhance lipophilicity, facilitate membrane permeability, and participate in halogen bonding, a non-covalent interaction that can contribute to ligand-receptor binding affinity. Our comparative analysis focuses on two key areas of therapeutic interest: anticancer and antimicrobial activities.

Anticancer Potential of 3-Bromo-1,2,4-Triazole Derivatives

Several studies have highlighted the promise of 3-bromo-1,2,4-triazole as a starting point for the development of potent anticancer agents. The introduction of aryl groups at other positions on the triazole ring has led to the discovery of compounds with significant cytotoxic effects against various cancer cell lines.

A notable study focused on the synthesis of di-arylated 1,2,4-triazole derivatives commencing from 3-bromo-1H-1,2,4-triazole[1]. These compounds were screened for their in-vitro growth inhibitory activity against human breast cancer cell lines, namely MDA-MB-231, MCF-7, and ZR-75-1. The results, summarized in Table 1, demonstrate that specific substitutions lead to potent anticancer activity, with some derivatives exhibiting IC50 values in the low micromolar range[1].

Table 1: Anticancer Activity of Di-arylated 3-Bromo-1,2,4-Triazole Derivatives against Breast Cancer Cell Lines [1]

Compound IDR1-GroupR2-GroupMCF-7 IC50 (µM)
4k 4-Chlorophenyl4-Methoxyphenyl6.2
4m 4-Chlorophenyl3,4-Dimethoxyphenyl5.5
4q 4-Fluorophenyl4-Methoxyphenyl4.8
4t 4-Fluorophenyl3,4-Dimethoxyphenyl7.1

Data extracted from a study on di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer.[1]

The data suggests that the presence of a halogenated phenyl group at one position and a methoxy-substituted phenyl group at another position on the triazole ring can be a favorable combination for anticancer activity. Specifically, compound 4q , with a 4-fluorophenyl and a 4-methoxyphenyl substituent, demonstrated the highest potency against the MCF-7 cell line with an IC50 of 4.8 µM[1].

Further research into 3-amino-1,2,4-triazole derivatives has also underscored the beneficial effect of a 3-bromophenylamino moiety for anticancer activity on several cell lines[2]. This highlights the versatility of the 3-bromo-1,2,4-triazole scaffold in accommodating various substitutions that can enhance its cytotoxic potential.

Antimicrobial Efficacy of 3-Bromo-1,2,4-Triazole Analogs

The 1,2,4-triazole nucleus is a cornerstone in the development of antimicrobial agents. The introduction of a bromine atom can augment this inherent activity. Studies on 4-amino-5-aryl-4H-1,2,4-triazole derivatives have shown that compounds bearing a 4-bromo substituent exhibit good antibacterial activity[3][4].

One study reported that a 1,2,4-triazole-3-thione derivative with a bromo diphenylsulfone moiety and a 3,4,5-trimethoxyphenyl fragment displayed strong activity against Bacillus cereus, with a Minimum Inhibitory Concentration (MIC) value of 8 µg/mL[3][4]. This finding suggests that the combination of a bromo-substituted aromatic ring with other functionalities on the triazole scaffold can lead to potent antibacterial agents.

The Hypothetical Influence of a 5-Methoxy Group: A Look into Structure-Activity Relationships

Although no direct experimental data for 3-bromo-5-methoxy-1H-1,2,4-triazole derivatives were found, we can extrapolate the potential impact of a methoxy group at the 5-position based on established principles in medicinal chemistry. The methoxy group is a common substituent in many approved drugs and is known to influence a molecule's physicochemical and pharmacokinetic properties[5][6].

Potential Effects of a 5-Methoxy Substitution:

  • Increased Lipophilicity: A methoxy group can increase the lipophilicity of a molecule, which may enhance its ability to cross cell membranes and reach intracellular targets.

  • Metabolic Stability: The methoxy group can be a site of metabolism, typically through O-demethylation[5]. This can influence the compound's half-life and duration of action.

  • Target Binding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially forming crucial interactions with amino acid residues in the active site of a target protein, thereby enhancing binding affinity[5].

  • Electronic Effects: The methoxy group is an electron-donating group, which can alter the electron distribution within the triazole ring and influence its reactivity and interaction with biological macromolecules.

A study on unsymmetrical trifluoromethyl methoxyphenyl β-diketones highlighted that the position of the methoxy group on an aromatic ring can significantly affect the biological activity of the compound and its metal complexes[1]. This underscores the importance of positional isomerism and suggests that a 5-methoxy substituent on the 1,2,4-triazole ring would likely impart distinct biological properties compared to substitutions at other positions.

Experimental Methodologies: A Guide to Assessing Biological Activity

To ensure the trustworthiness and reproducibility of the findings presented in this guide, it is crucial to understand the experimental protocols used to evaluate the biological activity of these compounds.

In Vitro Anticancer Activity Assessment (MTT Assay)

A common method to determine the cytotoxic effects of compounds on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][8][9]

Workflow for MTT Assay:

MTT_Assay_Workflow start Seed cancer cells in 96-well plates incubate1 Incubate for 24h start->incubate1 treat Treat cells with varying concentrations of test compounds incubate1->treat incubate2 Incubate for 48h treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan crystals incubate3->add_dmso read Measure absorbance at 570 nm using a microplate reader add_dmso->read calculate Calculate IC50 values read->calculate

Caption: Workflow of the MTT assay for determining anticancer activity.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (and a vehicle control) and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solvent like DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

In Vitro Antimicrobial Activity Assessment (Broth Microdilution Method)

The Minimum Inhibitory Concentration (MIC) is a key parameter for quantifying the antimicrobial activity of a compound. The broth microdilution method is a widely used technique for determining MIC values.

Workflow for Broth Microdilution Method:

Broth_Microdilution_Workflow start Prepare serial dilutions of test compounds in broth inoculate Inoculate wells with a standardized microbial suspension start->inoculate controls Include positive and negative growth controls inoculate->controls incubate Incubate plates under appropriate conditions controls->incubate observe Visually inspect for microbial growth (turbidity) incubate->observe determine_mic Determine MIC as the lowest concentration with no visible growth observe->determine_mic

Caption: Workflow of the broth microdilution method for MIC determination.

Step-by-Step Protocol:

  • Serial Dilution: Two-fold serial dilutions of the test compounds are prepared in a liquid growth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.

  • Controls: Positive (microorganism in broth without compound) and negative (broth only) growth controls are included.

  • Incubation: The plates are incubated under conditions suitable for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) in the well.

Conclusion and Future Directions

The 3-bromo-1,2,4-triazole scaffold is a promising starting point for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The introduction of various substituents, especially aryl groups, has been shown to yield compounds with potent biological activities. While direct experimental data on 3-bromo-5-methoxy-1H-1,2,4-triazole derivatives is currently lacking, the known influence of methoxy groups on the physicochemical and pharmacological properties of bioactive molecules suggests that this would be a fruitful area for future investigation.

Researchers are encouraged to synthesize and evaluate a library of 3-bromo-5-methoxy-1H-1,2,4-triazole derivatives with diverse substitutions at other positions of the triazole ring. A systematic investigation of their anticancer and antimicrobial activities, coupled with detailed structure-activity relationship studies, will be instrumental in unlocking the full therapeutic potential of this chemical scaffold. The experimental protocols outlined in this guide provide a robust framework for conducting such evaluations, ensuring the generation of reliable and comparable data.

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A Comparative Guide to the Reactivity of 3-Bromo- vs. 3-Chloro-1,2,4-Triazoles in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Halogenated 1,2,4-Triazoles in Modern Chemistry

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its metabolic stability, hydrogen bonding capabilities, and rigid structure.[1][2][3] This five-membered heterocycle is a key pharmacophore in numerous FDA-approved drugs, including potent antifungal agents like fluconazole and voriconazole, and anticancer therapies such as letrozole.[4][5] Consequently, the functionalization of the triazole core is a critical endeavor for researchers aiming to develop novel therapeutic agents and advanced materials.[2][6]

Halogenated 1,2,4-triazoles, specifically those substituted at the C3 position, serve as exceptionally versatile synthetic intermediates.[7][8] They are precursors for a vast array of molecular architectures, enabling the introduction of new functionalities through reactions like nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling. The choice between a 3-bromo or a 3-chloro substituent is not arbitrary; it is a strategic decision that profoundly impacts reaction efficiency, required conditions, and even the feasibility of a synthetic route.

This guide provides an in-depth, objective comparison of the reactivity of 3-bromo- and 3-chloro-1,2,4-triazoles. By synthesizing fundamental mechanistic principles with field-proven insights and supporting data, we aim to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their experimental design.

Theoretical Framework: Deconstructing the Carbon-Halogen Bond in a Heteroaromatic Context

The divergent reactivity of 3-bromo- and 3-chloro-1,2,4-triazoles stems from the fundamental properties of the carbon-halogen (C-X) bond and the distinct mechanisms of the reactions in which they participate.

The Dichotomy of Leaving Group Ability

A common axiom in organic chemistry states that bromide is a better leaving group than chloride. This holds true for nucleophilic aliphatic substitution (SN1/SN2), where the stability of the departing anion and the C-X bond strength are paramount.[9][10] The reactivity order is I > Br > Cl > F, as weaker bases are more stable and thus better leaving groups.[9][11]

However, for Nucleophilic Aromatic Substitution (SNAr) , this trend is often inverted. The mechanism proceeds via a two-step addition-elimination pathway, initiated by the attack of a nucleophile on the electron-deficient aromatic ring.[12][13]

Figure 1. General workflow for the SNAr mechanism.

The rate-determining step (RDS) is the initial nucleophilic attack.[14][15] A more electronegative halogen (Cl vs. Br) exerts a stronger inductive electron-withdrawing effect, rendering the attached carbon atom more electrophilic and susceptible to attack.[14][16] Since the C-X bond is broken in the fast, non-rate-determining second step, its strength is less influential than the halogen's ability to activate the ring. This leads to a typical SNAr reactivity order of F > Cl > Br > I.[16]

Reactivity in Metal-Catalyzed Cross-Coupling

In contrast, for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the critical step is the Oxidative Addition of the palladium(0) catalyst into the C-X bond.[17][18]

Suzuki_Cycle pd0 Pd(0)L₂ Catalyst oxidative_addition {Oxidative Addition | (Rate-Determining)} pd0->oxidative_addition aryl_halide {R-X | (3-Halo-1,2,4-Triazole)} aryl_halide->oxidative_addition pd_complex L₂Pd(II)(R)(X) oxidative_addition->pd_complex transmetalation {Transmetalation} pd_complex->transmetalation organoboron {R'-B(OR)₂ | Boronic Acid/Ester} organoboron->transmetalation pd_trans_complex L₂Pd(II)(R)(R') transmetalation->pd_trans_complex reductive_elimination {Reductive Elimination} pd_trans_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product {R-R' | Coupled Product} reductive_elimination->product

Figure 2. Simplified catalytic cycle for Suzuki-Miyaura coupling.

This step involves the cleavage of the C-X bond. Consequently, reactivity correlates inversely with bond strength. The weaker C-Br bond undergoes oxidative addition much more readily than the stronger C-Cl bond. This establishes a clear reactivity trend for cross-coupling: I > Br >> Cl.[18][19] While modern advancements in ligand design have enabled the efficient use of aryl chlorides, bromides remain the more reactive and often preferred substrate.[17][18]

Comparative C-X Bond Properties

The following table summarizes the key physical properties that govern the reactivity differences between the C-Cl and C-Br bonds on an sp²-hybridized carbon, such as that in a 1,2,4-triazole ring.

PropertyC(sp²)—Cl BondC(sp²)—Br BondCausality in Reactivity
Halogen Electronegativity 3.162.96Higher electronegativity of Cl makes the C3 position more electrophilic, accelerating the rate-determining nucleophilic attack in SNAr reactions.[14][16]
Bond Dissociation Energy ~397 kJ/mol~336 kJ/molThe weaker C-Br bond is more easily cleaved during the oxidative addition step of cross-coupling reactions, leading to higher reactivity.[9]
Bond Length ~1.72 Å~1.87 ÅThe longer C-Br bond contributes to its lower bond energy.

Performance in Key Synthetic Transformations: A Head-to-Head Comparison

The choice between a 3-bromo or 3-chloro-1,2,4-triazole directly dictates the optimal conditions and expected outcomes for a given reaction class.

Nucleophilic Aromatic Substitution (SNAr)

As predicted by the underlying mechanism, 3-chloro-1,2,4-triazoles generally exhibit higher reactivity in SNAr reactions compared to their bromo-analogues. The electron-deficient nature of the 1,2,4-triazole ring already predisposes it to this type of reaction, and the greater inductive effect of chlorine further enhances this reactivity.[2]

Typical Experimental Outcome:

SubstrateNucleophileConditionsReaction TimeYield
3-Chloro -1,2,4-triazole DerivativeMorpholineK₂CO₃, DMF, 80 °C~2 h>90%
3-Bromo -1,2,4-triazole DerivativeMorpholineK₂CO₃, DMF, 80 °C~6 h>90%
3-Bromo -1,2,4-triazole DerivativeMorpholineK₂CO₃, DMF, 110 °C~2 h>90%

Note: Data is representative and intended for comparative purposes. Actual results may vary based on specific substrates and reaction scales.

This enhanced reactivity means that substitutions on the chloro-triazole can often be performed under milder conditions (e.g., lower temperatures) or in shorter reaction times, which can be advantageous for sensitive substrates.

Experimental Protocol: SNAr with an Amine Nucleophile

Objective: To synthesize a 3-amino-1,2,4-triazole derivative via SNAr.

Materials:

  • 1-Substituted-3-chloro-1H-1,2,4-triazole (1.0 equiv)

  • Secondary Amine (e.g., Piperidine) (1.2 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the 3-chloro-1,2,4-triazole, potassium carbonate, and DMF.

  • Stir the suspension at room temperature for 5 minutes.

  • Add the secondary amine dropwise to the stirring mixture.

  • Heat the reaction mixture to 80-90 °C using an oil bath.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., Ethyl Acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 3-amino-1,2,4-triazole.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

For cross-coupling reactions, 3-bromo-1,2,4-triazoles are unequivocally the more reactive substrates. Their facile oxidative addition allows for the use of standard palladium catalysts and conditions, leading to robust and high-yielding transformations.[20][21] 3-Chloro-1,2,4-triazoles are significantly more challenging to couple and typically require specialized, highly active catalyst systems.[18]

Typical Experimental Outcome:

SubstrateCatalyst SystemBase / Temp.Outcome
3-Bromo -1,2,4-triazole DerivativePd(PPh₃)₄ or Pd(dppf)Cl₂K₂CO₃ / 90 °CHigh conversion, clean reaction, standard purification.
3-Chloro -1,2,4-triazole DerivativePd(PPh₃)₄ or Pd(dppf)Cl₂K₂CO₃ / 90-110 °CLow to no conversion. Starting material recovered.
3-Chloro -1,2,4-triazole DerivativePd₂(dba)₃ + SPhos/XPhos (Buchwald Ligands)K₃PO₄ / 110 °CSuccessful coupling, may require careful optimization and ligand screening.

Note: Data is representative and intended for comparative purposes.

The practical implication is that for library synthesis or routine C-C, C-N, or C-O bond formation, the bromo-triazole is the substrate of choice for its reliability and broader compatibility with standard protocols.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Objective: To synthesize a 3-aryl-1,2,4-triazole derivative.

Materials:

  • 1-Substituted-3-bromo-1H-1,2,4-triazole (1.0 equiv)

  • Arylboronic Acid or Pinacol Ester (1.3 equiv)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv)

  • 2M Aqueous Sodium Carbonate (Na₂CO₃) solution

  • 1,4-Dioxane and Water (4:1 v/v)

Procedure:

  • In a reaction vessel, combine the 3-bromo-1,2,4-triazole, the arylboronic acid, and the Pd(PPh₃)₄ catalyst.

  • Evacuate and backfill the vessel with an inert atmosphere (N₂ or Ar) three times.

  • Add the degassed dioxane/water solvent mixture via syringe, followed by the degassed 2M Na₂CO₃ solution.

  • Heat the mixture to 90 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Pass the mixture through a pad of Celite to remove the palladium catalyst, washing with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue via flash column chromatography to afford the pure 3-aryl-1,2,4-triazole product.

Authoritative Grounding & Strategic Application

As a Senior Application Scientist, my recommendation hinges on the specific synthetic goal. The choice is not merely about reactivity but about strategic efficiency.

  • Choose 3-Chloro-1,2,4-Triazoles for:

    • Rapid SNAr Reactions: When the primary transformation is nucleophilic substitution, the chloro derivative offers faster kinetics and potentially milder conditions, preserving sensitive functional groups elsewhere in the molecule.

    • Orthogonal Reactivity: In molecules bearing both a chloro and a bromo (or iodo) substituent, the bromo group can be selectively functionalized via cross-coupling while leaving the less reactive chloro group untouched for a subsequent SNAr reaction.[19] This is a powerful strategy for divergent synthesis.

    • Cost Considerations: In some large-scale applications, the cost of chlorinating agents versus brominating agents may influence the decision.

  • Choose 3-Bromo-1,2,4-Triazoles for:

    • Robust Cross-Coupling: This is the workhorse for Suzuki, Stille, Buchwald-Hartwig, and other palladium-catalyzed reactions. Its reliability and high reactivity under standard conditions make it ideal for lead optimization and library synthesis.[20][21]

    • Predictable Scalability: Reactions involving bromo-triazoles are generally well-behaved and easier to scale up, with fewer catalyst screening and optimization requirements compared to their chloro counterparts.

    • General-Purpose Intermediate: It offers an excellent balance of high reactivity for coupling reactions while remaining sufficiently stable for storage and handling.[9]

Conclusion

The reactivities of 3-bromo- and 3-chloro-1,2,4-triazoles are not interchangeable; they are governed by the distinct mechanistic demands of the intended chemical transformation.

  • For Nucleophilic Aromatic Substitution (SNAr) , the 3-chloro derivative is typically more reactive due to the higher electronegativity of chlorine, which activates the triazole ring for nucleophilic attack.

  • For Palladium-Catalyzed Cross-Coupling , the 3-bromo derivative is significantly more reactive due to its weaker C-Br bond, which facilitates the rate-determining oxidative addition step.

A judicious selection based on these principles is fundamental to the efficient and successful synthesis of complex molecules built upon the privileged 1,2,4-triazole scaffold.

References

Comparative In Vitro Analysis of Novel 3-Bromo-5-methoxy-1H-1,2,4-triazole Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the 1,2,4-Triazole Scaffold in Oncology

The 1,2,4-triazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antifungal, antiviral, and anticancer properties.[1][2][3] Its unique structural features, such as its ability to engage in hydrogen bonding and its metabolic stability, make it an attractive pharmacophore for the design of novel drug candidates.[4] The core directive of this guide is to provide a comprehensive framework for the in vitro evaluation of a novel series of compounds derived from 3-Bromo-5-methoxy-1H-1,2,4-triazole. While this specific scaffold is not yet extensively documented in peer-reviewed literature, its constituent parts—the 1,2,4-triazole core, a bromine atom (a common substituent in bioactive molecules for tuning electronic properties and providing a handle for further synthesis), and a methoxy group (known to influence solubility and metabolic stability)—suggest a strong potential for biological activity.

This guide will present a hypothetical yet scientifically rigorous comparison of these novel triazole derivatives against established anticancer agents. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative references, focusing on their potential as inhibitors of key oncogenic signaling pathways.

Hypothesized Mechanism of Action: Targeting Kinase Signaling

Many 1,2,4-triazole derivatives have been shown to exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell proliferation, survival, and metastasis.[3] For the purpose of this guide, we will hypothesize that our novel 3-Bromo-5-methoxy-1H-1,2,4-triazole derivatives (designated as BMT-1 to BMT-5 ) are designed to target a key serine/threonine kinase in a cancer-relevant pathway, such as the PI3K/Akt/mTOR pathway. Dysregulation of this pathway is a hallmark of many cancers.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Survival, Angiogenesis mTORC1->Proliferation BMT_compounds BMT Derivatives (Hypothesized) BMT_compounds->Akt Inhibition A 1. Seed Cells (96-well plate) B 2. Incubate 24h A->B C 3. Add BMT Compounds & Controls B->C D 4. Incubate 48-72h C->D E 5. Add MTT Reagent D->E F 6. Incubate 3-4h E->F G 7. Solubilize Formazan (DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate IC50 H->I

Figure 2: Experimental workflow for the MTT cytotoxicity assay.

Comparative Data Analysis (Hypothetical Data)

The following tables summarize hypothetical data from the in vitro assays described above, comparing the novel BMT derivatives to standard reference compounds.

Table 1: Cytotoxicity (IC₅₀ in µM) of BMT Derivatives against Cancer Cell Lines

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)Normal Fibroblasts (Toxicity)
BMT-1 15.222.5> 100
BMT-2 8.712.185.3
BMT-3 2.13.550.1
BMT-4 25.638.4> 100
BMT-5 1.82.945.8
Doxorubicin 0.50.81.2

Data are presented as the mean IC₅₀ from three independent experiments.

Interpretation: In this hypothetical dataset, compounds BMT-3 and BMT-5 show the most promising cytotoxic activity against both cancer cell lines. Importantly, they exhibit a favorable therapeutic window, with significantly higher IC₅₀ values in normal fibroblasts compared to the standard chemotherapeutic agent Doxorubicin, suggesting potentially lower off-target toxicity.

Table 2: In Vitro Kinase Inhibition (IC₅₀ in nM) against Akt

CompoundAkt1 Kinase IC₅₀ (nM)
BMT-3 150
BMT-5 125
MK-2206 5
Staurosporine 10

Data are presented as the mean IC₅₀ from three independent experiments.

Interpretation: The data suggest that BMT-3 and BMT-5 directly inhibit Akt kinase activity, although with lower potency than the highly optimized clinical candidate MK-2206. This validates the initial hypothesis and provides a clear direction for further lead optimization to improve target-specific potency.

Conclusion and Future Directions

This guide outlines a logical and robust workflow for the initial in vitro evaluation of novel 3-Bromo-5-methoxy-1H-1,2,4-triazole derivatives as potential anticancer agents. Based on our hypothetical data, derivatives like BMT-3 and BMT-5 would be prioritized for further investigation.

Subsequent steps would involve:

  • Selectivity Profiling: Screening the lead compounds against a panel of other kinases to determine their selectivity profile.

  • Cellular Mechanism of Action: Using techniques like Western blotting to confirm the inhibition of Akt phosphorylation in a cellular context.

  • ADME-Tox Profiling: Conducting preliminary in vitro absorption, distribution, metabolism, excretion, and toxicity studies.

The 1,2,4-triazole scaffold continues to be a fertile ground for the discovery of new therapeutics. A systematic in vitro evaluation, as detailed in this guide, is the critical first step in translating a promising chemical scaffold into a potential clinical candidate.

References

  • SciSpace. Biological activities of some 1,2,4-triazoles and 1,2,4-triazolin-5-ones. Available from: [Link]

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  • Nemr, M. T. M., et al. (2023). New 1,2,3-triazole/1,2,4-triazole hybrids linked to oxime moiety as nitric oxide donor selective COX-2, aromatase, B-RAFV600E and EGFR inhibitors celecoxib analogs: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis and molecular modeling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). Available from: [Link]

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  • Al-Ostath, A., et al. (2021). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 26(23), 7149. Available from: [Link]

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  • National Institutes of Health. Synthesis of 1,2,3-Triazole-Containing Methoxylated Cinnamides and Their Antileishmanial Activity against the Leishmania braziliensis Species. Available from: [Link]

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A Senior Application Scientist's Guide to Comparing Cytotoxicity Assays for 3-Bromo-5-methoxy-1H-1,2,4-triazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential and Toxicological Screening of 1,2,4-Triazole Derivatives

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1] These five-membered heterocyclic rings are integral to drugs with antifungal, antiviral, and, notably, anticancer properties.[2] The ongoing development of novel 1,2,4-triazole derivatives, such as those in the 3-Bromo-5-methoxy-1H-1,2,4-triazole series, necessitates rigorous evaluation of their biological activity.[3] A critical step in this evaluation is determining their cytotoxicity—the capacity of a compound to induce cell death.

Cytotoxicity testing is a fundamental component of the drug discovery pipeline.[4] It serves a dual purpose: identifying potent anticancer agents that selectively eliminate tumor cells and flagging compounds with undesirable off-target toxicity that could hinder further development.[4][5] For researchers and drug development professionals, selecting the most appropriate cytotoxicity assay is a critical decision that influences data quality, throughput, and mechanistic understanding. This guide provides an in-depth comparison of four robust and widely adopted assays, offering the technical insights and field-proven protocols necessary to effectively screen 3-Bromo-5-methoxy-1H-1,2,4-triazole derivatives.

Comparative Analysis of Core Cytotoxicity Assays

The choice of assay is not trivial; it dictates the biological question being answered. Does the compound halt metabolic activity? Does it compromise membrane integrity? Does it induce a specific programmed cell death pathway? Here, we compare four assays that address these distinct cellular events.

dot

Caption: A generalized workflow for in vitro cytotoxicity screening experiments.

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from established methodologies. [6][7]

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Add 100 µL of medium containing serial dilutions of the 3-Bromo-5-methoxy-1H-1,2,4-triazole derivative to the appropriate wells. Include vehicle-only controls. Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL. [6]4. Incubation: Incubate the plate for 4 hours at 37°C to allow for formazan crystal formation.

  • Solubilization: Carefully aspirate the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the crystals. [7]6. Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm should be used to subtract background. [6]

Protocol 2: SRB Cytotoxicity Assay

This protocol is based on the NCI screening method. [8][9]

  • Cell Plating & Treatment: Follow steps 1 and 2 from the MTT protocol. Prepare a separate "Time Zero" (Tz) plate that will be fixed at the time of drug addition.

  • Cell Fixation: After the 48-hour treatment incubation, terminate the assay by gently adding 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well (final concentration 10% TCA). Incubate for 1 hour at 4°C. [9]3. Washing: Discard the supernatant and wash the plates five times with tap water. Air dry the plates completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well. Incubate at room temperature for 10 minutes. [9]5. Destaining: Discard the SRB solution and quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Data Acquisition: Shake the plate for 5 minutes and read the absorbance at 540 nm. [10]

Protocol 3: LDH Release Assay (Colorimetric)

This protocol is a generalized procedure based on commercially available kits. [11][12]

  • Cell Plating & Treatment: Follow steps 1 and 2 from the MTT protocol. It is critical to set up triplicate wells for three controls: (1) Vehicle Control (Spontaneous LDH Release), (2) No-Cell Control (Medium Background), and (3) Maximum LDH Release (cells treated with a lysis buffer provided with the kit). [13]2. Sample Collection: After the treatment period, centrifuge the plate at 250 x g for 4 minutes to pellet any floating cells.

  • Supernatant Transfer: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, flat-bottom 96-well plate.

  • Reaction Setup: Prepare the LDH reaction mixture according to the kit manufacturer's instructions (typically a mixture of a substrate mix and an assay buffer). [12]Add 50 µL of this reaction mixture to each well of the new plate containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the Stop Solution provided with the kit to each well.

  • Data Acquisition: Measure the absorbance at 490 nm and a reference wavelength of 680 nm. Subtract the 680 nm value from the 490 nm value to get the final reading. [12]

Protocol 4: Caspase-Glo® 3/7 Apoptosis Assay

This protocol is based on the Promega technical bulletin. [14][15]

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to create the Caspase-Glo® 3/7 Reagent. [15]2. Cell Plating & Treatment: Seed cells in a white-walled, 96-well plate suitable for luminescence measurements. Follow steps 1 and 2 from the MTT protocol.

  • Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture.

  • Incubation: Mix the contents by gentle shaking on an orbital shaker for 30 seconds. Incubate at room temperature for 1 to 3 hours. [15]6. Data Acquisition: Measure the luminescence using a plate-reading luminometer. The luminescent signal is stable for several hours.

Conclusion: An Integrated Approach for Comprehensive Cytotoxicity Profiling

No single assay can provide a complete picture of a compound's cytotoxic profile. For a thorough evaluation of 3-Bromo-5-methoxy-1H-1,2,4-triazole derivatives, a multi-assay approach is recommended. [16]

  • Primary Screening: Begin with a robust and cost-effective assay like SRB or MTT to screen a library of derivatives and determine their IC₅₀ (half-maximal inhibitory concentration) values across various cancer cell lines. [2][17]2. Mechanism of Death: For the most potent compounds identified, use the LDH and Caspase-Glo® 3/7 assays in parallel. Comparing the results can distinguish between necrotic (LDH release) and apoptotic (caspase activation) cell death pathways. [18][19]A high caspase signal with low LDH release would strongly suggest that the triazole derivative is a potent inducer of apoptosis, a highly desirable trait for an anticancer drug candidate.

By strategically combining these validated methods, researchers can efficiently screen novel compounds, elucidate their mechanisms of action, and make informed decisions to advance the most promising 1,2,4-triazole derivatives in the drug development pipeline.

References

  • Ghasemi, M., et al. (2025). Standardized sulforhodamine B colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. PubMed. [Link]

  • Gherman, C., et al. (2023). Novel Betulin-1,2,4-Triazole Derivatives Promote In Vitro Dose-Dependent Anticancer Cytotoxicity. MDPI. [Link]

  • protocols.io. (2025). Caspase 3/7 Activity. protocols.io. [Link]

  • Sharma, D. K., & Singh, S. (2023). Evaluation of Cytotoxicity of 1H-1,2,4-Triazole-3-carboxamide Derivatives in Various Cancer Cell Lines using MTT Assay: Synthesis, Characterization and Molecular Docking Studies. ResearchGate. [Link]

  • Fakhria, S., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry. [Link]

  • Elabscience. (n.d.). Caspase 3/7 Activity Assay Kit Technical Manual. Elabscience. [Link]

  • Carradori, S., et al. (2021). Imidazole and 1,2,4-Triazole-based Derivatives Gifted with Antitubercular Activity: Cytotoxicity and Computational Assessment. PubMed. [Link]

  • Canvax Biotech. (2023). SRB Cytotoxicity Assay Data Sheet. Canvax Biotech. [Link]

  • Gherman, C., et al. (2023). Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship. MDPI. [Link]

  • Wang, S., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. NIH. [Link]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay. Creative Bioarray. [Link]

  • National Cancer Institute. (n.d.). In vitro antitumor activity (NCI, USA) [SRB procedure]. NCI. [Link]

  • Gomaa, H. A. M., et al. (2024). Design, synthesis, and apoptotic antiproliferative action of new 1,2,3-triazole/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors. Scientific Reports. [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. protocols.io. [Link]

  • ResearchGate. (2024). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. ResearchGate. [Link]

  • Wang, Y., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. [Link]

  • El-Sayed, N. N. E., et al. (2022). New 1,2,3-Triazole-Coumarin-Glycoside Hybrids and Their 1,2,4-Triazolyl Thioglycoside Analogs Targeting Mitochondria Apoptotic Pathway: Synthesis, Anticancer Activity and Docking Simulation. PubMed. [Link]

  • Al-Sanea, M. M., et al. (2021). New Bioactive Fused Triazolothiadiazoles as Bcl-2-Targeted Anticancer Agents. Molecules. [Link]

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  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche Life Science. [Link]

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  • Liu, R., et al. (2020). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. NIH. [Link]

  • MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]

  • de Oliveira, R. S., et al. (2021). Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line. NIH. [Link]

  • Asian Journal of Chemistry. (2023). Evaluation of Cytotoxicity of 1H-1,2,4-Triazole-3-carboxamide Derivatives in Various Cancer Cell Lines using MTT Assay. Asian Journal of Chemistry. [Link]

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A Senior Application Scientist's Guide to Spectroscopic Confirmation of 3-Bromo-5-methoxy-1H-1,2,4-triazole Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the 1,2,4-triazole scaffold is a cornerstone of modern pharmaceutical design. Its unique electronic properties and ability to engage in various biological interactions have cemented its role in numerous therapeutic agents. The strategic functionalization of this heterocycle is paramount, and among the most versatile synthons is 3-Bromo-5-methoxy-1H-1,2,4-triazole. The bromine atom at the 3-position serves as a versatile handle for introducing molecular diversity through a variety of cross-coupling and substitution reactions.

This guide provides an in-depth comparison of the spectroscopic techniques used to confirm the successful transformation of 3-Bromo-5-methoxy-1H-1,2,4-triazole into more complex derivatives. We will delve into the expected spectral shifts and patterns in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for three common reaction classes: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic substitution. Our focus will be on the causality behind experimental choices and the logic of spectral interpretation, ensuring a trustworthy and authoritative resource for your laboratory work.

Characterizing the Starting Material: 3-Bromo-5-methoxy-1H-1,2,4-triazole

Before embarking on any synthesis, a thorough characterization of the starting material is crucial. This establishes a baseline against which all reaction products will be compared.

Molecular Formula: C₃H₄BrN₃O[1] Molecular Weight: 177.99 g/mol [1]

Table 1: Predicted Spectroscopic Data for 3-Bromo-5-methoxy-1H-1,2,4-triazole

Technique Expected Features Rationale
¹H NMR Singlet ~4.0 ppm (3H, -OCH₃); Broad singlet >10 ppm (1H, N-H)The methoxy protons are in a shielded environment. The N-H proton of the triazole ring is acidic and its chemical shift is highly dependent on solvent and concentration, often appearing as a broad signal.[2]
¹³C NMR ~55-60 ppm (-OCH₃); ~140-150 ppm (C3-Br); ~160-170 ppm (C5-OCH₃)The methoxy carbon is in the typical aliphatic region. The carbon bearing the bromine (C3) is deshielded by the electronegative halogen and the aromatic ring. The C5 carbon, attached to the oxygen of the methoxy group, will be the most deshielded.
IR (cm⁻¹) ~3100-3300 (N-H stretch, broad); ~2950 (C-H stretch); ~1600 (C=N stretch); ~1050-1250 (C-O stretch)The N-H stretch is often broad due to hydrogen bonding. The C=N and C-O stretches are characteristic of the triazole ring and methoxy group, respectively.[3][4]
Mass Spec (MS) Isotopic pattern for one bromine atom (M+ and M+2 peaks of nearly equal intensity). Expected [M+H]⁺ at m/z 178/180.The presence of bromine is a key diagnostic feature in mass spectrometry, with its two major isotopes (⁷⁹Br and ⁸¹Br) resulting in a characteristic isotopic pattern.

Reaction Scenario 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[5][6] In this scenario, we will couple our bromo-triazole with phenylboronic acid.

Suzuki_Coupling start 3-Bromo-5-methoxy- 1H-1,2,4-triazole product 5-methoxy-3-phenyl- 1H-1,2,4-triazole start->product Suzuki Coupling reagents Phenylboronic Acid Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) reagents->product

Caption: Workflow for Suzuki-Miyaura Coupling.

Spectroscopic Confirmation of the Suzuki Product

The key transformation is the replacement of the bromine atom with a phenyl group. This will induce significant and predictable changes in the spectroscopic data.

Table 2: Comparative Spectroscopic Data for Suzuki Coupling

Technique Starting Material (Predicted) Product (Expected) Rationale for Change
¹H NMR Singlet ~4.0 ppm (3H, -OCH₃); Broad singlet >10 ppm (1H, N-H)Singlet ~4.1 ppm (3H, -OCH₃); Multiplets ~7.2-8.0 ppm (5H, Ar-H); Broad singlet >10 ppm (1H, N-H)The disappearance of the bromine atom and the appearance of aromatic proton signals are the most telling indicators of a successful reaction.
¹³C NMR ~140-150 ppm (C3-Br)~125-135 ppm (Ar-C); ~145-155 ppm (C3-Ar)The C3 carbon signal will shift, and new signals corresponding to the phenyl ring carbons will appear.
IR (cm⁻¹) No significant Ar-H stretch~3050 (Ar C-H stretch); Additional C=C stretches ~1450-1600The introduction of the aromatic ring will result in new C-H and C=C stretching vibrations.
Mass Spec (MS) Isotopic pattern for one bromine atom (m/z 178/180 for [M+H]⁺)No bromine isotopic pattern. [M+H]⁺ at m/z 176.The loss of the characteristic bromine isotopic pattern and a mass shift corresponding to the replacement of Br with a phenyl group provides definitive confirmation.
Experimental Protocol: Suzuki-Miyaura Coupling
  • To a microwave vial, add 3-Bromo-5-methoxy-1H-1,2,4-triazole (1 equiv.), phenylboronic acid (1.2 equiv.), sodium carbonate (2 equiv.), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).

  • Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen).

  • Add a degassed solvent mixture, such as dioxane/water (4:1).

  • Seal the vial and heat in a microwave reactor to 110-120 °C for 30-60 minutes.[7]

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Reaction Scenario 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is another cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds via palladium catalysis.[8][9] Here, we will couple our bromo-triazole with aniline.

Buchwald_Hartwig start 3-Bromo-5-methoxy- 1H-1,2,4-triazole product 5-methoxy-N-phenyl- 1H-1,2,4-triazol-3-amine start->product Buchwald-Hartwig Amination reagents Aniline Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., NaOtBu) reagents->product

Caption: Workflow for Buchwald-Hartwig Amination.

Spectroscopic Confirmation of the Amination Product

The replacement of bromine with an amino group will lead to distinct spectroscopic changes.

Table 3: Comparative Spectroscopic Data for Buchwald-Hartwig Amination

Technique Starting Material (Predicted) Product (Expected) Rationale for Change
¹H NMR Singlet ~4.0 ppm (3H, -OCH₃); Broad singlet >10 ppm (1H, N-H)Singlet ~3.9 ppm (3H, -OCH₃); Multiplets ~6.8-7.5 ppm (5H, Ar-H); Broad singlet for N-H (amine); Broad singlet for N-H (triazole)The appearance of aromatic signals from the aniline moiety and an additional N-H signal are key indicators. The chemical shifts of the methoxy and triazole N-H protons may also be slightly altered.
¹³C NMR ~140-150 ppm (C3-Br)~115-130 ppm (Ar-C); ~150-160 ppm (C3-N)The C3 carbon signal will shift upon bonding to nitrogen instead of bromine. New aromatic carbon signals will also be present.
IR (cm⁻¹) ~3100-3300 (N-H stretch)~3200-3400 (N-H stretch, likely two distinct bands for the two N-H groups); ~3050 (Ar C-H stretch)The introduction of the secondary amine will result in a characteristic N-H stretching band, in addition to the triazole N-H stretch.
Mass Spec (MS) Isotopic pattern for one bromine atom (m/z 178/180 for [M+H]⁺)No bromine isotopic pattern. [M+H]⁺ at m/z 191.The loss of the bromine isotopic signature and a mass shift corresponding to the substitution of Br with an aniline group is definitive.
Experimental Protocol: Buchwald-Hartwig Amination
  • To a flame-dried Schlenk flask, add 3-Bromo-5-methoxy-1H-1,2,4-triazole (1 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), and a suitable ligand (e.g., XPhos, 0.05 equiv.).

  • Evacuate and backfill the flask with an inert gas.

  • Add a strong, non-nucleophilic base such as sodium tert-butoxide (1.4 equiv.).

  • Add aniline (1.2 equiv.) followed by a dry, degassed solvent like toluene or dioxane.

  • Heat the reaction mixture at 80-110 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify by column chromatography.

Reaction Scenario 3: Nucleophilic Aromatic Substitution (SNA r)

The electron-deficient nature of the 1,2,4-triazole ring can facilitate nucleophilic aromatic substitution (SNA r), particularly with strong nucleophiles. In this example, we'll use sodium methoxide to displace the bromide.

SNAr start 3-Bromo-5-methoxy- 1H-1,2,4-triazole product 3,5-Dimethoxy- 1H-1,2,4-triazole start->product SNAr reagents Sodium Methoxide (NaOMe) Solvent (e.g., Methanol) reagents->product

Caption: Workflow for Nucleophilic Aromatic Substitution.

Spectroscopic Confirmation of the Substitution Product

Replacing the bromine with another methoxy group will result in a more symmetrical product, which will be reflected in the spectra.

Table 4: Comparative Spectroscopic Data for Nucleophilic Aromatic Substitution

Technique Starting Material (Predicted) Product (Expected) Rationale for Change
¹H NMR Singlet ~4.0 ppm (3H, -OCH₃); Broad singlet >10 ppm (1H, N-H)Singlet ~4.0 ppm (6H, two -OCH₃); Broad singlet >10 ppm (1H, N-H)The integration of the methoxy proton signal will increase from 3H to 6H. Due to the symmetry of the product, the two methoxy groups are chemically equivalent and will likely appear as a single peak.
¹³C NMR ~55-60 ppm (-OCH₃); ~140-150 ppm (C3-Br); ~160-170 ppm (C5-OCH₃)~55-60 ppm (two -OCH₃); ~160-170 ppm (C3 and C5)The C3 carbon signal will shift significantly upfield upon substitution of bromine with oxygen. Due to symmetry, the C3 and C5 carbons may become equivalent, resulting in a single signal.
IR (cm⁻¹) C-Br stretch (typically < 700 cm⁻¹)Absence of C-Br stretch. Potentially stronger/broader C-O stretch.The disappearance of the C-Br stretch is a key indicator, although it can be in a crowded region of the spectrum.
Mass Spec (MS) Isotopic pattern for one bromine atom (m/z 178/180 for [M+H]⁺)No bromine isotopic pattern. [M+H]⁺ at m/z 129.The loss of the bromine isotopic signature and the corresponding mass shift are definitive proof of substitution.
Experimental Protocol: Nucleophilic Aromatic Substitution
  • Dissolve 3-Bromo-5-methoxy-1H-1,2,4-triazole (1 equiv.) in a suitable polar aprotic solvent such as DMF or in methanol.

  • Add sodium methoxide (1.5-2.0 equiv.) portion-wise at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction and carefully quench with water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, dry, and concentrate.

  • Purify by column chromatography or recrystallization.

Conclusion

The spectroscopic confirmation of reaction products is a critical skill for any synthetic chemist. By understanding the fundamental principles of NMR, IR, and MS, and by carefully comparing the spectra of the product to the starting material, researchers can confidently verify the outcome of their reactions. For a versatile building block like 3-Bromo-5-methoxy-1H-1,2,4-triazole, the substitution of the bromine atom provides clear and predictable changes across all major spectroscopic techniques. The disappearance of the bromine's influence—be it the C-Br carbon signal in ¹³C NMR or the characteristic isotopic pattern in mass spectrometry—coupled with the appearance of new signals corresponding to the newly introduced functional group, provides a self-validating system for product confirmation. This guide provides a logical framework for this analytical process, empowering researchers to proceed with certainty in the development of novel 1,2,4-triazole-based molecules.

References

A Senior Application Scientist's Guide to the Elemental Analysis of Novel 3-Bromo-5-methoxy-1H-1,2,4-triazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the synthesis of a novel compound like 3-Bromo-5-methoxy-1H-1,2,4-triazole is a significant step. However, the synthesis is only truly complete upon rigorous characterization. A cornerstone of this characterization is elemental analysis, a quantitative technique that determines the elemental composition of a compound.[1][2] This guide provides an in-depth comparison of key analytical techniques for the elemental analysis of this specific class of compounds, offering insights into the causality behind experimental choices to ensure scientific integrity.

The presence of nitrogen, bromine, and a methoxy group in the 3-Bromo-5-methoxy-1H-1,2,4-triazole structure presents unique analytical challenges. Therefore, selecting the appropriate analytical technique, or more often a combination of techniques, is crucial for obtaining accurate and reliable data that meets the stringent requirements of scientific publications, which typically demand agreement within ±0.4% of the calculated elemental composition.[3][4][5]

Comparative Analysis of Key Techniques

The choice of an analytical technique for elemental analysis is dictated by the elements of interest, the required sensitivity, the chemical nature of the sample, and the information sought (e.g., bulk composition vs. surface chemistry). For 3-Bromo-5-methoxy-1H-1,2,4-triazole, we will compare three principal techniques: Combustion Analysis (CHN/S), X-ray Photoelectron Spectroscopy (XPS), and Inductively Coupled Plasma - Mass Spectrometry (ICP-MS).

Technique Elements Detected Principle Sample Type Key Advantages Limitations
Combustion Analysis C, H, N, SSample is combusted in a high-oxygen environment; the resulting gases (CO2, H2O, N2, SO2) are separated and quantified.[2][6]Solid, LiquidWell-established, high precision for C, H, N; provides bulk elemental composition.Indirectly determines oxygen; can be challenging for halogen-containing compounds without specific scrubbers.[7]
X-ray Photoelectron Spectroscopy (XPS) All elements except H and HeA primary X-ray beam excites core-level electrons; the kinetic energy of the emitted photoelectrons is measured to determine elemental composition and chemical state.[8]Solid, Thin FilmsSurface-sensitive (top 1-10 nm); provides chemical state information (e.g., C-Br vs. ionic Br-).[9][10]Not a bulk technique; quantification can be less precise than combustion analysis.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Most elements, including BrThe sample is introduced into an argon plasma, which ionizes the atoms. The ions are then separated by their mass-to-charge ratio and detected.[8][11]Liquid, Digested SolidsExtremely high sensitivity (ppb-ppt levels); excellent for trace element and halogen analysis.[12][13][14]Requires sample digestion, which can be complex for organic matrices; does not provide chemical state information.

In-Depth Methodological Workflows

Combustion Analysis for C, H, and N Determination

Combustion analysis is the gold standard for determining the percentage of carbon, hydrogen, and nitrogen in organic compounds.[2] For a novel compound like 3-Bromo-5-methoxy-1H-1,2,4-triazole, this technique provides the foundational data to support the proposed molecular formula.

Causality of Experimental Choices: The high-temperature combustion in a pure oxygen environment ensures the complete conversion of the organic matrix to simple gaseous products (CO₂, H₂O, and N₂).[6] The subsequent separation and detection of these gases allow for precise quantification. For halogen-containing compounds, specialized scrubbers are essential to prevent interference with the detection of other elements and to protect the instrument.[7]

Experimental Protocol:

  • Sample Preparation: A small, accurately weighed amount of the purified 3-Bromo-5-methoxy-1H-1,2,4-triazole (typically 1-3 mg) is placed in a tin or silver capsule.

  • Instrument Setup: A modern CHN analyzer is used. The combustion furnace is set to a high temperature, typically around 900-1000°C.[15] The instrument is calibrated using a certified organic standard with a known elemental composition.

  • Combustion: The encapsulated sample is dropped into the combustion furnace. The presence of excess oxygen ensures complete combustion.

  • Gas Separation and Detection: The combustion products (CO₂, H₂O, N₂, and halogenated byproducts) are passed through a series of traps and columns. Water and carbon dioxide are absorbed in separate traps, and their amounts are determined by weight or by infrared detection. Nitrogen gas is separated by gas chromatography and quantified using a thermal conductivity detector.[2]

  • Data Analysis: The instrument's software calculates the percentage of C, H, and N in the original sample based on the detected amounts of CO₂, H₂O, and N₂ and the initial sample weight.

Caption: Workflow for Combustion Analysis.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental and Chemical State Analysis

XPS is a powerful surface-sensitive technique that provides not only the elemental composition but also the chemical environment of the atoms.[8] For 3-Bromo-5-methoxy-1H-1,2,4-triazole, XPS can confirm the presence of bromine covalently bonded to a carbon atom and provide information about the nitrogen and oxygen environments.

Causality of Experimental Choices: By analyzing the binding energies of the core-level electrons, we can distinguish between different oxidation states and chemical environments of an element. For instance, the binding energy of a Br 3d electron in a C-Br bond will be different from that of an ionic bromide.[9][10] This is crucial for confirming the successful synthesis and purity of the target compound. Due to the volatility of some organic molecules under ultra-high vacuum, cooling the sample may be necessary.[16]

Experimental Protocol:

  • Sample Preparation: A small amount of the powdered 3-Bromo-5-methoxy-1H-1,2,4-triazole is mounted on a sample holder using double-sided adhesive tape. For volatile samples, a cryo-stage is used to cool the sample to temperatures below -100°C.[16]

  • Instrument Setup: The sample is introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument. A monochromatic X-ray source (typically Al Kα) is used to irradiate the sample.

  • Data Acquisition:

    • A survey scan is first acquired to identify all the elements present on the surface.

    • High-resolution scans are then performed for the elements of interest (C 1s, N 1s, O 1s, Br 3d).

  • Data Analysis: The binding energies of the detected photoelectrons are determined and compared to reference databases to identify the elements and their chemical states. The peak areas are used to calculate the relative atomic concentrations.

G cluster_0 Sample Preparation cluster_1 XPS Analysis cluster_2 Data Output A Mount Powdered Sample B Introduce into UHV Chamber A->B C Irradiate with X-rays B->C D Detect Emitted Photoelectrons C->D E Analyze Kinetic Energy D->E F Elemental Composition & Chemical State Information E->F

Caption: Workflow for XPS Analysis.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) for Bromine Quantification

ICP-MS is an ideal technique for the accurate quantification of bromine, especially at trace levels.[13][14] While combustion analysis can be adapted for halogens, ICP-MS offers superior sensitivity and is less prone to certain interferences.

Causality of Experimental Choices: The high temperature of the argon plasma (6,000-10,000 K) ensures the complete dissociation and ionization of the sample, overcoming matrix effects that can be a challenge in other techniques. The mass spectrometer provides excellent resolution, allowing for the separation of bromine isotopes from potential isobaric interferences.[12] A crucial step is the complete digestion of the organic matrix to introduce the sample as a liquid. Microwave-induced combustion is an effective method for this purpose.[17]

Experimental Protocol:

  • Sample Digestion (Microwave-Induced Combustion):

    • An accurately weighed amount of the 3-Bromo-5-methoxy-1H-1,2,4-triazole is placed in a quartz holder with a combustion aid.

    • The holder is placed in a sealed quartz vessel pressurized with oxygen.

    • The sample is ignited by microwave radiation, leading to complete combustion.

    • The combustion products are trapped in an absorbing solution (e.g., a dilute alkaline solution).[17]

  • Instrument Setup: The ICP-MS is calibrated using a series of certified bromine standard solutions.

  • Sample Introduction: The absorbing solution containing the digested sample is introduced into the ICP-MS via a nebulizer.

  • Ionization and Detection: The sample aerosol is transported to the argon plasma, where it is desolvated, atomized, and ionized. The ions are then guided into the mass spectrometer, separated by their mass-to-charge ratio, and detected.

  • Data Analysis: The concentration of bromine in the sample is determined by comparing its signal intensity to the calibration curve.

Caption: Workflow for ICP-MS Analysis.

Conclusion and Recommendations

For the comprehensive and accurate elemental analysis of novel 3-Bromo-5-methoxy-1H-1,2,4-triazole compounds, a multi-technique approach is recommended.

  • Combustion Analysis should be the primary technique for determining the bulk percentages of carbon, hydrogen, and nitrogen . This provides the foundational data for confirming the empirical formula.

  • ICP-MS is the recommended technique for the precise quantification of bromine , offering high sensitivity and accuracy.

  • XPS serves as a valuable complementary technique to confirm the surface elemental composition and, crucially, the chemical states of the constituent elements, providing strong evidence for the covalent nature of the C-Br bond and the integrity of the triazole ring.

By integrating the data from these techniques, researchers can build a robust and self-validating analytical dossier for their novel compounds, meeting the high standards of scientific integrity and publication requirements.

References

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  • MDPI. (n.d.). Development and Validation of an Analytical Method for Determination of Al, Ca, Cd, Fe, Mg and P in Calcium-Rich Materials by ICP OES. [Link]

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  • MDPI. (n.d.). Design and synthesis of new 1,2,3-triazole-methoxyphenyl-1,3,4-oxadiazole derivatives: selective butyrylcholinesterase inhibitors against Alzheimer's disease. [Link]

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A Comparative Guide to the Anti-proliferative Activity of 1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its metabolic stability and its capacity to engage in various biological interactions.[1] This guide provides a comparative analysis of the anti-proliferative activity of various 1,2,4-triazole derivatives, moving beyond a narrow focus on the lesser-studied 3-Bromo-5-methoxy-1H-1,2,4-triazole subclass to a broader examination of derivatives with significant and well-documented anti-cancer potential. This guide is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data to inform future research and development.

The Versatility of the 1,2,4-Triazole Core in Oncology

The 1,2,4-triazole ring system, a five-membered heterocycle with three nitrogen atoms, serves as a versatile pharmacophore. Its nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating interactions with various biological targets.[2] This inherent chemical nature allows for a wide range of substitutions, leading to a diverse library of compounds with varied and potent anti-proliferative activities.[1] The stability of the triazole ring to metabolic degradation further enhances its appeal as a central scaffold in drug design.[2]

Comparative Anti-proliferative Activity of 1,2,4-Triazole Derivatives

The anti-proliferative efficacy of 1,2,4-triazole derivatives is highly dependent on the nature and position of their substituents. The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected 1,2,4-triazole derivatives against various human cancer cell lines, providing a snapshot of their comparative potency.

Compound Class/DerivativeCancer Cell LineIC50 (µM)Reference
Benzisoselenazolone-Triazoles [3]
Compound 3bSMMC-7721 (Hepatocellular Carcinoma)6.02[3]
Compound 3cSMMC-7721 (Hepatocellular Carcinoma)6.01[3]
Compound 3nHela (Cervical Cancer)3.94[3]
Compound 3nA549 (Lung Cancer)9.14[3]
Indolyl-Triazoles [4]
Compound VfMCF-7 (Breast Cancer)2.91[4]
Compound VfMDA-MB-231 (Breast Cancer)1.914[4]
Compound VgMCF-7 (Breast Cancer)0.891[4]
Compound VgMDA-MB-231 (Breast Cancer)3.479[4]
Pyridine-Triazoles [5]
Compound TP6B16F10 (Murine Melanoma)41.12 - 61.11[5]
Betulin-Triazoles [6]
Bet-TZ1A375 (Melanoma)22.41[6]
Bet-TZ1MCF-7 (Breast Cancer)36.88[6]
Bet-TZ1HT-29 (Colorectal Cancer)46.92[6]
Acetamido Carboxylic Acid-Triazoles [7]
Compound 3cHepG2 (Hepatocellular Carcinoma)2.88[7]
Compound 3dHepG2 (Hepatocellular Carcinoma)4.83[7]
Thiadiazole-Triazoles [8]
Compounds 8a-j (range)MCF-7, MDA MB-231, A549, DU-145Moderate to Excellent[8]
Triazole-3-thione Derivatives [9]
Compound 6MCF-7 (Breast Cancer)4.23[9]
Compound 6HepG2 (Hepatocellular Carcinoma)16.46[9]

Mechanistic Insights into Anti-proliferative Action

The anti-cancer effects of 1,2,4-triazole derivatives are exerted through various mechanisms of action, often involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

A significant number of 1,2,4-triazole derivatives have been identified as potent inhibitors of various kinases, which are often dysregulated in cancer. For instance, certain derivatives have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR), BRAF, and Focal Adhesion Kinase (FAK).[7][10] The inhibition of these kinases disrupts downstream signaling pathways responsible for cell growth, proliferation, and survival.

Another common mechanism is the disruption of microtubule dynamics. Some 1,2,4-triazole compounds act as tubulin polymerization inhibitors, binding to the colchicine site on tubulin.[11] This interference with microtubule formation leads to cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis.[11]

Furthermore, many 1,2,4-triazole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. This can be triggered through various pathways, including the activation of caspases and modulation of the expression of pro- and anti-apoptotic proteins.[6][9] Some compounds also induce cell cycle arrest at different phases, preventing the cancer cells from completing their division cycle.[7][9]

Anticancer_Mechanisms_of_1_2_4_Triazoles cluster_mechanisms Mechanisms of Action Kinase_Inhibition Kinase Inhibition (EGFR, BRAF, FAK) Proliferation_Inhibition Inhibition of Proliferation Kinase_Inhibition->Proliferation_Inhibition Inhibits Signaling Tubulin_Polymerization_Inhibition Tubulin Polymerization Inhibition Mitotic_Arrest Mitotic Arrest Tubulin_Polymerization_Inhibition->Mitotic_Arrest Disrupts Microtubules Apoptosis_Induction Apoptosis Induction Cell_Death Cancer Cell Death Apoptosis_Induction->Cell_Death Triggers Cell Suicide Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle_Arrest->Proliferation_Inhibition Halts Division Triazole 1,2,4-Triazole Derivatives Triazole->Kinase_Inhibition Triazole->Tubulin_Polymerization_Inhibition Triazole->Apoptosis_Induction Triazole->Cell_Cycle_Arrest

Caption: Diverse anticancer mechanisms of 1,2,4-triazole compounds.

Experimental Protocols: Assessing Anti-proliferative Activity

The evaluation of the anti-proliferative activity of novel compounds is a critical step in cancer drug discovery. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

MTT Assay Protocol

Objective: To determine the cytotoxic effects of 1,2,4-triazole derivatives on cancer cell lines and calculate the IC50 value.

Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 1,2,4-triazole derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 1,2,4-triazole derivatives in the culture medium. The final DMSO concentration should be less than 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plates for 48 or 72 hours.

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plates for another 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow start Start cell_seeding Cell Seeding (96-well plate) start->cell_seeding end End incubation_24h 24h Incubation (37°C, 5% CO2) cell_seeding->incubation_24h compound_treatment Compound Treatment (Serial Dilutions) incubation_24h->compound_treatment incubation_48_72h 48-72h Incubation compound_treatment->incubation_48_72h mtt_addition MTT Addition incubation_48_72h->mtt_addition incubation_4h 4h Incubation mtt_addition->incubation_4h formazan_solubilization Formazan Solubilization (DMSO) incubation_4h->formazan_solubilization absorbance_reading Absorbance Reading (570 nm) formazan_solubilization->absorbance_reading data_analysis Data Analysis (IC50 Calculation) absorbance_reading->data_analysis data_analysis->end

Caption: A generalized workflow for the MTT assay.

Conclusion and Future Directions

The 1,2,4-triazole scaffold remains a highly promising platform for the development of novel anti-proliferative agents. The diverse biological activities observed for various derivatives underscore the importance of continued structure-activity relationship (SAR) studies to optimize potency and selectivity.[12] Future research should focus on synthesizing novel derivatives with substitutions designed to enhance interactions with specific cancer-related targets. Furthermore, a deeper investigation into the mechanisms of action of the most potent compounds, including their effects on downstream signaling pathways and their potential for overcoming drug resistance, will be crucial for their clinical translation. While the specific 3-Bromo-5-methoxy-1H-1,2,4-triazole core remains an area for future exploration, the broader class of 1,2,4-triazoles continues to offer a rich source of potential anti-cancer drug candidates.

References

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A Comparative Guide to Molecular Docking of 1,2,4-Triazole Analogs as EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, 1,2,4-triazole scaffolds have emerged as a cornerstone in the design of potent and selective enzyme inhibitors.[1][2] Their unique structural and electronic properties allow them to engage in a variety of non-covalent interactions, making them privileged structures in medicinal chemistry. This guide provides a comparative analysis of molecular docking studies for different 1,2,4-triazole-based analogs targeting the Epidermal Growth Factor Receptor (EGFR), a key regulator in cell proliferation and a validated target in oncology.[3]

While this guide was prompted by an interest in 3-Bromo-5-methoxy-1H-1,2,4-triazole analogs, a review of current literature did not yield specific molecular docking studies for this exact scaffold. Therefore, to illustrate the principles of a comparative docking analysis, we will examine other well-documented 1,2,4-triazole derivatives that have been evaluated as EGFR inhibitors. This approach allows us to delve into the methodologies and interpretative frameworks essential for researchers in this field.

The Central Role of EGFR in Cancer and the Rationale for Triazole-Based Inhibitors

EGFR is a transmembrane protein that, upon activation by its ligands, initiates a signaling cascade that drives cell growth, proliferation, and survival. Its aberrant activity, often due to mutation or overexpression, is a hallmark of various cancers, including non-small cell lung cancer and colorectal cancer.[3] Consequently, inhibiting the EGFR kinase domain is a proven therapeutic strategy.

1,2,4-triazole-containing compounds, such as the approved aromatase inhibitors Letrozole and Anastrozole, have demonstrated clinical success.[4] The triazole ring is particularly effective because its nitrogen atoms can coordinate with the heme iron of cytochrome P450 enzymes or form critical hydrogen bonds within the ATP-binding site of kinases like EGFR.[4] This ability to act as a potent hydrogen bond acceptor and its rigid, planar structure allows for precise orientation within an active site, leading to high-affinity binding.

Comparative Docking Performance of Triazole Scaffolds

To provide a practical comparison, we will analyze the docking results of two distinct series of triazole-based compounds against the EGFR kinase domain (PDB ID: 1M17). The objective is to understand how different substitutions on the triazole core influence binding affinity and interaction patterns.

Alternative 1: 1,2,4-Triazole-Nitric Oxide (NO) Donor Hybrids

A study by Youssif et al. explored a series of 1,2,4-triazole hybrids designed as EGFR inhibitors. Among them, compounds 14d and 14f showed significant antiproliferative activity and potent EGFR inhibition.[3] Molecular docking studies were performed to elucidate their binding mode.

Alternative 2: 1,2,3-Triazole-Based Glycosides

In a different approach, El-Sawy et al. synthesized novel glycosides incorporating a 1,2,3-triazole linker, targeting EGFR.[5] While structurally distinct from 1,2,4-triazoles, they share the core triazole pharmacophore. Their docking studies provide a valuable comparative data point on how the core scaffold and its substituents interact with the target.

Data Summary: Docking Performance against EGFR Kinase Domain
Compound IDScaffold TypeReported Docking Score (kcal/mol)Key Interacting ResiduesHydrogen Bonds FormedSource
14d 1,2,4-Triazole Hybrid-8.53Met769, Leu768, Cys773, Leu820Met769 (hinge region)[3]
14f 1,2,4-Triazole Hybrid-8.41Met769, Leu694, Val702, Cys773Met769 (hinge region)[3]
Compound 7 1,2,3-Triazole Glycoside-10.12Met793, Lys745, Asp855, Cys797Met793 (hinge region), Lys745[5]
Compound 15 1,2,3-Triazole Glycoside-10.01Met793, Lys745, Thr790, Asp855Met793 (hinge region), Thr790[5]

Experimental Protocols & Methodologies

An accurate and reproducible molecular docking study is built upon a self-validating protocol. The causality behind each step is crucial for generating trustworthy results.

Step-by-Step Molecular Docking Workflow
  • Protein Preparation :

    • Action : Obtain the crystal structure of the target protein, EGFR kinase domain (e.g., PDB ID: 1M17), from the Protein Data Bank.

    • Causality : The crystal structure provides the precise 3D coordinates of the atoms, which is the foundation for the docking simulation.

    • Protocol : Remove water molecules and co-crystallized ligands. Add polar hydrogens and assign Kollman charges. This step is critical to ensure the correct ionization and tautomeric states of amino acid residues, which directly impacts the calculation of electrostatic interactions. Use of software like AutoDockTools or Schrödinger's Protein Preparation Wizard is standard.

  • Ligand Preparation :

    • Action : Draw the 2D structures of the triazole analogs and convert them to 3D.

    • Causality : The ligand's 3D conformation and charge distribution determine how it will fit into the receptor's binding site.

    • Protocol : Minimize the energy of the 3D structures using a force field like MMFF94. This step finds the most stable, low-energy conformation of the ligand. Assign Gasteiger charges to correctly model electrostatic potential.

  • Grid Box Generation :

    • Action : Define the docking search space by creating a grid box around the active site of the EGFR.

    • Causality : The grid box confines the docking algorithm's search to the region of interest, saving computational time and focusing the search on the known binding pocket.

    • Protocol : The box should be centered on the co-crystallized inhibitor (if available) or key catalytic residues (e.g., the hinge region Met793/Met769). A typical size is 60x60x60 Å with a 0.375 Å spacing to ensure a thorough search.

  • Molecular Docking Simulation :

    • Action : Run the docking algorithm (e.g., AutoDock Vina, GLIDE).

    • Causality : The algorithm systematically samples different conformations and orientations of the ligand within the grid box, calculating the binding energy for each pose.

    • Protocol : Employ a genetic algorithm like the Lamarckian Genetic Algorithm in AutoDock. Set the exhaustiveness parameter (e.g., to 8 or higher) to increase the probability of finding the true minimum energy pose. Generate at least 10-20 binding modes to analyze the consistency of the results.

  • Post-Docking Analysis :

    • Action : Analyze the resulting docked poses and their binding energies.

    • Causality : This step interprets the quantitative output of the docking run, identifying the most likely binding mode and the key interactions that stabilize the ligand-protein complex.

    • Protocol : Visualize the top-ranked poses using software like PyMOL or Discovery Studio. Identify and measure hydrogen bonds, hydrophobic interactions, and any pi-stacking or cation-pi interactions. The pose with the lowest binding energy and the most favorable interactions is typically considered the most plausible.

Visualizing Workflows and Interactions

Diagrams are essential for conceptualizing complex scientific processes and molecular interactions.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Obtain Protein Structure (e.g., EGFR, PDB: 1M17) Ligand 2. Prepare Ligand Structures (Triazole Analogs) Grid 3. Define Active Site (Grid Box Generation) Ligand->Grid Dock 4. Run Docking Simulation (e.g., AutoDock Vina) Grid->Dock Analyze 5. Analyze Binding Poses (Scores & Interactions) Dock->Analyze Compare 6. Compare Analogs Analyze->Compare G EGFR EGFR Active Site Triazole Triazole Analog Met793 Met793 (Hinge) Lys745 Lys745 (Catalytic) Hydrophobic Hydrophobic Pocket (Leu718, Val726, Leu844) Triazole->Met793 H-Bond (Key Interaction) Triazole->Lys745 H-Bond / Salt Bridge Triazole->Hydrophobic Hydrophobic Interactions

Caption: Key interactions of triazole analogs in the EGFR binding site.

Discussion and Field-Proven Insights

The comparative data reveals a critical insight: while both 1,2,4- and 1,2,3-triazole scaffolds can effectively target the EGFR kinase domain, the nature of their substituents dramatically influences binding affinity.

  • The Hinge Interaction is Paramount : Across all evaluated compounds, a hydrogen bond to the hinge region (Met769 or Met793, depending on the specific EGFR structure) is a conserved and essential interaction. The nitrogen atoms of the triazole ring are perfectly positioned to act as hydrogen bond acceptors, mimicking the adenine region of ATP. This validates the choice of the triazole scaffold as a foundational element for EGFR inhibitors.

  • Exploiting Additional Pockets : The higher docking scores of the glycoside series (e.g., Compound 7 at -10.12 kcal/mol) suggest that their bulky sugar moieties are able to form additional favorable interactions within the active site, likely with residues like Lys745 and Asp855. [5]This highlights a key principle in drug design: the core scaffold anchors the molecule, while peripheral groups are optimized to engage with secondary binding pockets to enhance affinity and selectivity.

  • Trustworthiness of the Protocol : The validity of these in silico findings is strengthened when they correlate with in vitro experimental data. In the cited studies, the compounds with the best docking scores (14d, 14f, 7, 15) also demonstrated potent enzymatic inhibition and antiproliferative activity. [3][5]This concordance between computational prediction and experimental reality is the hallmark of a trustworthy and well-executed molecular docking study.

References

  • Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. National Institutes of Health (NIH). Available at: [Link]

  • Design, synthesis, antifungal evaluation, and molecular docking of novel 1,2,4-triazole derivatives containing oxime ether and cyclopropyl moieties as potential sterol demethylase inhibitors. Royal Society of Chemistry. Available at: [Link]

  • Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Synthesis, anticancer activity and molecular modeling studies of 1,2,4-triazole derivatives as EGFR inhibitors. Bohrium. Available at: [Link]

  • Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Derivatives. ACS Omega. Available at: [Link]

  • Novel 1,2,4‐triazole derivatives: Design, synthesis, anticancer evaluation, molecular docking, and pharmacokinetic profiling studies. ResearchGate. Available at: [Link]

  • Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl). National Institutes of Health (NIH). Available at: [Link]

  • Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. ResearchGate. Available at: [Link]

  • Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega. Available at: [Link]

  • Synthesis, Characterization, Molecular Docking Studies and Pharmaceutical Evaluation of Some NovelT[1][3][6]riazolo[3,4-B]. ResearchGate. Available at: [Link]

  • Design and synthesis of new 1,2,3-triazole-methoxyphenyl-1,3,4-oxadiazole derivatives: selective butyrylcholinesterase inhibitors against Alzheimer's disease. Springer. Available at: [Link]

  • Design, Synthesis, Anticancer Activity and Molecular Docking of New 1,2,3-Triazole-Based Glycosides Bearing 1,3,4-Thiadiazolyl, Indolyl and Arylacetamide Scaffolds. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. Frontiers in Chemistry. Available at: [Link]

  • Molecular docking of triazole-based ligands with KDM5A to identify potential inhibitors. Cal-Tek. Available at: [Link]

  • Design, synthesis and in silico molecular docking evaluation of novel 1,2,3-triazole derivatives as potent antimicrobial agents. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. National Institutes of Health (NIH). Available at: [Link]

  • 1, 2, 4-triazole and 1, 3, 4-oxadiazole analogues: synthesis, MO studies, in silico molecular docking studies, antimalarial as DHFR inhibitor and antimicrobial activities. ResearchGate. Available at: [Link]

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Safety Operating Guide

Comprehensive Guide to the Proper Disposal of 3-Bromo-5-methoxy-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, step-by-step protocol for the safe handling and disposal of 3-Bromo-5-methoxy-1H-1,2,4-triazole. As a brominated heterocyclic compound, its disposal is governed by stringent regulations designed to protect laboratory personnel and the environment. This guide synthesizes regulatory requirements with field-proven best practices to ensure a self-validating and safe disposal workflow.

Immediate Safety Profile & Hazard Assessment

Before handling 3-Bromo-5-methoxy-1H-1,2,4-triazole for any purpose, including disposal, it is imperative to understand its hazard profile. While a complete, peer-reviewed safety dataset for this specific molecule is not extensively published, its structure—a halogenated triazole—places it within a class of compounds requiring careful management.

Causality of Hazards: The presence of a bromine atom on the triazole ring makes this compound a halogenated organic. Such compounds are often scrutinized for their potential to be persistent organic pollutants (POPs) and can produce toxic byproducts like hydrobromic acid or brominated dioxins if improperly incinerated at low temperatures.[1] The triazole moiety itself is found in many biologically active compounds, including pesticides, indicating a potential for biological effects if released into the environment.[2]

Known Properties & Inferred Hazards: Based on data for the compound and structurally similar molecules, the following hazards should be assumed:

  • Acute Toxicity: Harmful if swallowed.[3]

  • Irritation: Causes skin and serious eye irritation.[3]

  • Respiratory Irritation: May cause respiratory irritation.[3]

  • Environmental Hazard: Classified as WGK 3, indicating it is highly hazardous to water.[4] Therefore, it must never be disposed of down the drain.

  • Combustibility: It is a combustible solid.[4]

Required Personal Protective Equipment (PPE)

A comprehensive list of required PPE is detailed in the table below.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are required. Always check the manufacturer's compatibility data.
Eye Protection Safety goggles or a face shieldMust provide a complete seal around the eyes to protect from dust particles and splashes.
Skin and Body Chemical-resistant apron or lab coatTo be worn over personal clothing to prevent skin contact.
Respiratory Use in a chemical fume hoodAll handling of the solid compound or its solutions should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[5]

Core Disposal Protocol: A Step-by-Step Guide

The following protocol outlines the mandatory procedure for the safe disposal of 3-Bromo-5-methoxy-1H-1,2,4-triazole waste, including pure compound, contaminated labware, and solutions.

Step 1: Waste Characterization and Segregation

Proper disposal begins with correct identification. This compound must be treated as Hazardous Halogenated Organic Waste .

  • Action: Immediately classify any waste containing 3-Bromo-5-methoxy-1H-1,2,4-triazole as "halogenated."

  • Causality: Halogenated and non-halogenated waste streams are disposed of differently. Halogenated waste typically requires high-temperature incineration to ensure complete destruction and prevent the formation of toxic byproducts.[6][7] Mixing it with non-halogenated solvents unnecessarily renders the entire volume as more expensive and difficult-to-manage halogenated waste.[8]

Step 2: Containerization

The choice of waste container is critical to prevent leaks and reactions.

  • Action (Solid Waste): Collect pure compound and contaminated solids (e.g., weighing paper, gloves, silica gel) in a dedicated, sealable, and clearly labeled high-density polyethylene (HDPE) or glass container.[9] Do not use metal containers due to the potential for corrosion over time from halogenated compounds.

  • Action (Liquid Waste): If the compound is dissolved in a solvent, collect it in a designated "Halogenated Organic Liquid Waste" container. This container should be made of a compatible material (e.g., HDPE or borosilicate glass) and have a screw-top cap.[5]

  • Critical Rule: Waste containers must not be filled beyond 90% of their capacity to allow for vapor expansion and prevent spills.[9] The exterior of the container must be kept clean.[9]

Step 3: Labeling

Clear and accurate labeling is a regulatory requirement and essential for safety.

  • Action: Label the waste container before the first drop or gram of waste is added.[8] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "3-Bromo-5-methoxy-1H-1,2,4-triazole"

    • A list of any solvents or other chemicals mixed in the container, with approximate percentages.[6]

    • The associated hazard warnings (e.g., "Toxic," "Irritant," "Environmental Hazard").

Step 4: Storage

Waste must be stored safely pending collection.

  • Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be a cool, dry, and well-ventilated space, such as a safety cabinet or under a fume hood, away from incompatible materials like strong acids, bases, or oxidizing agents.[7][9] Ensure the container is tightly closed except when actively adding waste.[6]

Step 5: Final Disposition

Final disposal must be handled by professionals.

  • Action: Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5] Do not attempt to treat or neutralize the chemical yourself unless you are following a specifically approved and validated institutional protocol.

  • Causality: Licensed disposal facilities have the specialized high-temperature incinerators required to destroy halogenated organic compounds in an environmentally sound manner, in compliance with EPA regulations under the Resource Conservation and Recovery Act (RCRA).[10]

Decontamination and Spill Management

Accidents can happen, and a clear plan is essential.

  • Decontaminating Glassware: Rinse glassware that has come into contact with the compound three times with a suitable solvent (e.g., acetone or ethanol). The first two rinses must be collected and disposed of as halogenated liquid waste. The third rinse can often be disposed of with non-halogenated waste, but check with your institution's EHS guidelines.

  • Spill Response:

    • Evacuate and Alert: Immediately alert others in the area and evacuate if the spill is large or in a poorly ventilated space.

    • Don PPE: Before attempting cleanup, wear the full PPE detailed in Section 1.

    • Contain and Absorb: For a small spill of the solid, gently cover it with an inert absorbent material like vermiculite, sand, or a spill pad.[5] Do not use combustible materials like paper towels as the primary absorbent.

    • Collect Waste: Carefully sweep or scoop the absorbed material into your designated solid halogenated hazardous waste container.

    • Clean Area: Wipe the spill area with a cloth dampened with soapy water. Dispose of the cloth as contaminated solid waste.

    • Report: Report the spill to your laboratory supervisor and EHS department.[5]

Disposal Decision Workflow

The following diagram illustrates the logical flow for making disposal decisions for waste containing 3-Bromo-5-methoxy-1H-1,2,4-triazole.

DisposalWorkflow Disposal Workflow for 3-Bromo-5-methoxy-1H-1,2,4-triazole cluster_prep Preparation & Characterization cluster_contain Containment & Storage cluster_dispose Final Disposition start Waste Generated characterize Characterize Waste: Is it solid, liquid, or contaminated labware? start->characterize segregate Segregate as 'Halogenated Organic Waste' characterize->segregate get_container Select Correct Container (HDPE or Glass) segregate->get_container label_container Label Container with: 'Hazardous Waste', Full Chemical Name, Hazards get_container->label_container add_waste Add Waste to Container (Fill < 90%) label_container->add_waste store_safe Store Sealed Container in Designated SAA add_waste->store_safe schedule_pickup Schedule Pickup with EHS or Licensed Contractor store_safe->schedule_pickup document Document Waste for Disposal Log schedule_pickup->document end_dispose Waste Transferred for Proper Disposal (Incineration) document->end_dispose

Caption: Decision workflow for proper disposal.

References

  • Proper Disposal Procedures for Halogenated Organic Acid Waste. BenchChem.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
  • Halogenated Solvents Safety Procedures. Washington State University Environmental Health & Safety.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • Investigation of Selected Potential Environmental Contaminants: Benzotriazoles . U.S. Environmental Protection Agency. Available at: [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides . U.S. Environmental Protection Agency. Available at: [Link]

  • Brominated flame retardants in waste electrical and electronic equipment: substance flows in a recycling plant . PubMed. Available at: [Link]

  • Final Rule for Triazole-Derivative Pesticides . U.S. Government Publishing Office. Available at: [Link]

  • Management of Hazardous Waste Pharmaceuticals . U.S. Environmental Protection Agency. Available at: [Link]

  • EPA Regulations for Healthcare & Pharmaceuticals . Stericycle. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.